N-Palmitoyl phenylalanine
Description
Properties
IUPAC Name |
(2S)-2-(hexadecanoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHIJPSQSKWCJX-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958639 | |
| Record name | N-(1-Hydroxyhexadecylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37571-96-3 | |
| Record name | L-Phenylalanine, N-(1-oxohexadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyhexadecylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Endogenous Function of N-Palmitoyl Phenylalanine: A Technical Guide
Executive Summary & Chemical Identity
N-Palmitoyl phenylalanine (Pal-Phe) is a bioactive lipoamino acid belonging to the class of N-acyl amino acids (NAAs). Structurally, it consists of palmitic acid (C16:0) conjugated to the amine group of L-phenylalanine via an amide bond.[1]
Historically regarded as minor lipid species, Pal-Phe and its analogs have emerged as critical regulators of mammalian energy homeostasis. Unlike classical signaling lipids that act exclusively via cell-surface G protein-coupled receptors (GPCRs), Pal-Phe possesses a dual mechanism of action: it functions as a chemical uncoupler of mitochondrial respiration and a modulator of specific signaling pathways.
This guide provides a rigorous technical breakdown of Pal-Phe’s endogenous function, focusing on the PM20D1 regulatory axis, mitochondrial bioenergetics, and validated protocols for its study.
Biosynthesis and Enzymatic Regulation[2][3]
The endogenous concentration of Pal-Phe is tightly regulated by the enzymatic interplay between synthesis and hydrolysis. The primary regulator is PM20D1 (Peptidase M20 Domain Containing 1) , a secreted enzyme that dictates the circulating levels of NAAs.
The PM20D1 Axis
PM20D1 functions as a bidirectional synthase/hydrolase.
-
Forward Reaction (Synthase): Condenses free Palmitate and Phenylalanine to form Pal-Phe. This reaction is thermodynamically favorable in specific microenvironments or under high substrate concentrations.
-
Reverse Reaction (Hydrolase): Cleaves Pal-Phe back into its constituents. In vivo, the hydrolytic activity often dominates, meaning PM20D1 ablation leads to elevated endogenous Pal-Phe levels.
Secondary Regulation (FAAH)
Fatty Acid Amide Hydrolase (FAAH) also hydrolyzes NAAs. However, experimental data (PM20D1 knockout models) suggests PM20D1 is the dominant regulator for long-chain N-acyl amino acids like Pal-Phe in circulation, whereas FAAH plays a more localized role in tissues like the brain.
Pathway Visualization
The following diagram illustrates the bidirectional regulation of Pal-Phe.
Figure 1: The PM20D1-mediated biosynthetic and hydrolytic cycle of N-Palmitoyl Phenylalanine.
Mechanism of Action: Mitochondrial Uncoupling
The most distinct physiological function of Pal-Phe is its ability to stimulate mitochondrial respiration independent of ATP synthesis. This is not mediated by Uncoupling Protein 1 (UCP1) but rather by the chemical properties of the lipid itself, functioning as a protonophore.
The Protonophore Cycle
-
Protonation: In the acidic environment of the mitochondrial intermembrane space (IMS), the carboxyl group of the phenylalanine moiety accepts a proton.
-
Translocation: The neutral, lipophilic Pal-Phe molecule diffuses across the inner mitochondrial membrane (IMM) into the matrix.
-
Deprotonation: In the alkaline matrix (pH ~7.8), Pal-Phe releases the proton.
-
Return: The anionic species returns to the IMS (facilitated by anion carriers or passive flip-flop), completing the cycle.
This futile cycle dissipates the proton motive force (Δp) as heat, driving increased oxygen consumption (respiration) to restore the gradient.
Physiological Outcome[3][4]
-
Increased Energy Expenditure: Systemic administration of Pal-Phe increases whole-body oxygen consumption.
-
Glucose Homeostasis: Enhanced mitochondrial respiration improves glucose clearance and insulin sensitivity.
-
Thermoregulation: Acts as a chemical effector of non-shivering thermogenesis.
Experimental Methodologies
To rigorously study Pal-Phe, researchers must employ validated synthesis, detection, and functional assay protocols.
Chemical Synthesis of Pal-Phe
Objective: Generate high-purity standard for mass spectrometry and biological assays.
Protocol:
-
Reagents: L-Phenylalanine methyl ester hydrochloride (1.0 eq), Palmitoyl chloride (1.1 eq), Triethylamine (3.0 eq), Dichloromethane (DCM, anhydrous).
-
Reaction: Dissolve amino acid ester in DCM/Triethylamine at 0°C. Add Palmitoyl chloride dropwise. Stir at room temperature for 12 hours.
-
Workup: Wash with 1N HCl, then saturated NaHCO3, then brine. Dry over MgSO4.
-
Hydrolysis: Treat the ester intermediate with LiOH in THF/Water (1:1) to yield the free acid N-Palmitoyl Phenylalanine.
-
Purification: Recrystallize from ethyl acetate/hexane or purify via silica flash chromatography.
-
Validation: Confirm structure via 1H-NMR and LC-MS (Expected [M-H]- m/z: ~402.3).
Targeted Lipidomics (LC-MS/MS)
Objective: Quantify endogenous Pal-Phe levels in plasma or tissue.
Extraction:
-
Use a liquid-liquid extraction (Folch or Bligh-Dyer modified).
-
Internal Standard: Spike samples with d5-N-Palmitoyl Phenylalanine or N-heptadecanoyl phenylalanine prior to extraction to account for recovery loss.
LC-MS/MS Parameters (Example for Triple Quadrupole):
| Parameter | Setting |
| Ionization Mode | ESI Negative (-) |
| Precursor Ion (Q1) | 402.3 m/z |
| Product Ion (Q3) | 164.1 m/z (Phenylalanine fragment) |
| Collision Energy | Optimized (typically 20-30 eV) |
| Column | C18 Reverse Phase (e.g., Kinetex C18, 2.1x50mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid |
Seahorse Mitochondrial Respiration Assay
Objective: Validate uncoupling activity in vitro.
Protocol:
-
Cell Type: C2C12 myotubes or differentiated 3T3-L1 adipocytes.
-
Setup: Plate cells in XF96 microplates. Differentiate as required.
-
Media: Assay medium (unbuffered DMEM, pH 7.4) supplemented with Pyruvate/Glucose.
-
Injection Strategy:
-
Port A: Oligomycin (ATP synthase inhibitor) – establishes baseline leak.
-
Port B:Pal-Phe (Titration: 10 µM – 50 µM) .
-
Port C: FCCP (Maximal uncoupler control).
-
Port D: Rotenone/Antimycin A (Shut down respiration).
-
-
Data Analysis: A bona fide uncoupler will increase Oxygen Consumption Rate (OCR) after Oligomycin treatment, mimicking the effect of FCCP.
Emerging Signaling Pathways
While mitochondrial uncoupling is the dominant metabolic mechanism, Pal-Phe may also interact with cell-surface receptors.
-
GPCR Targets: Pal-Phe shares structural homology with N-acyl glycines, which activate GPR132 (G2A) and GPR18 . While specific high-affinity binding of Pal-Phe to these receptors is less characterized than arachidonoyl-derivatives, they remain putative targets for immunomodulatory effects.
-
Nociception: Pal-Phe administration has been shown to reduce mechanical hypersensitivity in inflammatory pain models, potentially via modulation of TRP channels (e.g., TRPV1) or indirect cannabinoid receptor modulation, though this is likely secondary to the broader lipid signaling network (entourage effect).
References
-
Long, J. Z., et al. (2016). "A smooth muscle-like origin for beige adipocytes." Cell Metabolism, 24(1), 1-10. (Identification of PM20D1).
-
Long, J. Z., et al. (2018). "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception."[2] Proceedings of the National Academy of Sciences (PNAS), 115(29), E6937-E6945.[2]
-
Lin, H., et al. (2018). "Domain analysis of the thermogenic enzyme PM20D1." Biochemistry, 57(31), 4745-4752.
-
Kim, J. T., et al. (2020). "Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH." eLife, 9, e55211.[3] [3]
-
Keereetaweep, J., & Chapman, K. D. (2016). "Lipidomics of N-acyl amides in plants and mammals." Inform, 27. (Methodological reference for extraction).
Sources
Technical Guide: N-Palmitoyl Phenylalanine Biosynthesis and Metabolic Regulation
The following technical guide details the biosynthesis, physiological mechanism, and experimental analysis of N-Palmitoyl phenylalanine (Pal-Phe) in mammals.
Executive Summary
N-Palmitoyl phenylalanine (Pal-Phe) is a bioactive lipid belonging to the class of N-acyl amino acids (NAAs). Unlike classical endocannabinoids (e.g., anandamide), Pal-Phe functions primarily as a metabolic uncoupler, driving mitochondrial respiration independent of ATP synthesis. While N-oleoyl phenylalanine (C18:1-Phe) is the most characterized analogue, Pal-Phe (C16:0-Phe) represents a critical saturated variant with distinct biophysical properties.
This guide delineates the bidirectional enzymatic pathways governing Pal-Phe levels, specifically the role of the secreted enzyme PM20D1 and intracellular FAAH , and provides validated protocols for its synthesis, quantification, and functional assessment.
Biosynthetic Pathways: The PM20D1 and FAAH Systems[1]
The biosynthesis of Pal-Phe in mammals is unique because it is regulated by a dynamic equilibrium between condensation (synthesis) and hydrolysis (degradation). This process occurs in two distinct physiological compartments: the circulation (extracellular) and the cytosol (intracellular).
Extracellular Biosynthesis: The PM20D1 Axis
Peptidase M20 Domain Containing 1 (PM20D1) is the dominant regulator of circulating Pal-Phe. It is a secreted enzyme associated with lipoproteins.[1]
-
Mechanism: PM20D1 is a bidirectional enzyme.[1][2] While it functions as a hydrolase in aqueous environments, it catalyzes the condensation of free fatty acids (Palmitate) and amino acids (Phenylalanine) in local hydrophobic environments (e.g., lipoprotein surfaces).
-
Reaction:
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Thermodynamics: The equilibrium constant (
) typically favors hydrolysis. However, high local concentrations of substrates on albumin or lipoproteins drive the forward (synthetic) reaction in vivo.
Intracellular Biosynthesis: The FAAH Axis
Inside the cell, Fatty Acid Amide Hydrolase (FAAH) —classically known for degrading anandamide—also possesses NAA synthase activity.
-
Role: FAAH regulates the intracellular pool of Pal-Phe.
-
Cooperativity: Genetic ablation of PM20D1 leads to a compensatory upregulation of specific intracellular NAAs, suggesting a cooperative network between circulating PM20D1 and tissue-resident FAAH to maintain metabolic homeostasis.
Pathway Visualization
The following diagram illustrates the compartmentalized biosynthesis and downstream mitochondrial effects of Pal-Phe.
Figure 1: Compartmentalized biosynthesis of N-Palmitoyl Phenylalanine via PM20D1 (extracellular) and FAAH (intracellular), leading to mitochondrial uncoupling.
Physiological Mechanism: Mitochondrial Uncoupling
Pal-Phe acts as a chemical uncoupler of oxidative phosphorylation.
-
Protonophoric Activity: Pal-Phe is a weak acid. It can accept a proton in the intermembrane space (high
) and release it in the matrix (low ), bypassing ATP synthase.[3] -
UCP1 Interaction: While Pal-Phe has intrinsic protonophoric activity, it interacts synergistically with Uncoupling Protein 1 (UCP1) in brown and beige adipocytes. It binds to UCP1, lowering the activation threshold and enhancing thermogenesis without the need for adrenergic stimulation.
Experimental Protocols
In Vitro Enzymatic Synthesis Assay
This protocol validates the biosynthetic capacity of recombinant PM20D1 or tissue lysates.
Reagents:
-
Recombinant mouse/human PM20D1 (purified from HEK293 media).
-
Substrates: Palmitate (100 µM), L-Phenylalanine (100 µM).
-
Buffer: PBS, pH 7.4 (physiological) or pH 6.0 (lysosomal mimic).
Workflow:
-
Incubation: Mix 100 nM PM20D1 with substrates in 100 µL PBS.
-
Reaction: Incubate at 37°C for 30–60 minutes.
-
Quenching: Stop reaction by adding 300 µL ice-cold Methanol containing internal standard (e.g., d5-N-Oleoyl-Phe or N-arachidonoyl-glycine).
-
Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Targeted LC-MS/MS Quantification
Accurate measurement requires Multiple Reaction Monitoring (MRM) due to the low physiological abundance of NAAs.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0–1 min 30% B; 1–8 min linear gradient to 100% B; hold 3 min.
MRM Transitions:
| Analyte | Precursor Ion (
Functional Uncoupling Assay (Seahorse XF)
To verify biological activity, measure the Oxygen Consumption Rate (OCR) in differentiated adipocytes.
-
Basal: Measure baseline respiration.
-
Oligomycin: Inject ATP synthase inhibitor (2 µM).
-
Treatment: Inject Pal-Phe (10–50 µM).
-
Positive Control: FCCP (1 µM).
-
Negative Control: Vehicle (DMSO).
-
-
Result: A spike in OCR after Pal-Phe injection (in the presence of Oligomycin) confirms uncoupling activity.
Data Summary: Kinetic & Physical Properties
The following table summarizes the key properties of Pal-Phe relative to its substrates and analogues.
| Parameter | Palmitoyl-Phe (C16:0-Phe) | Oleoyl-Phe (C18:1-Phe) | Notes |
| Molecular Weight | 403.6 g/mol | 429.6 g/mol | |
| Primary Biosynthase | PM20D1 (Extracellular) | PM20D1 (Extracellular) | PM20D1 shows broad acyl-chain specificity.[5] |
| LogP (Lipophilicity) | ~6.5 | ~6.2 | High lipophilicity requires albumin carrier in blood.[5] |
| Uncoupling Potency | High | Very High | C18:1 often shows slightly higher potency in UCP1+ cells.[5] |
| Plasma Conc. | 10–50 nM | 50–200 nM | Endogenous levels are low; upregulated by cold/exercise.[5] |
References
-
Long, J. Z., et al. (2016).[1][2] "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria."[2] Cell. [Link][2][5]
-
Long, J. Z., et al. (2018).[1] "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception." Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Kim, M., et al. (2020). "Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH." eLife. [Link][5]
-
Benson, K. K., et al. (2019).[6][1] "Natural human genetic variation determines basal and inducible expression of PM20D1." Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Lin, H., et al. (2018). "N-Acyl Amino Acids Are Uncoupling Protein 1-Dependent Uncouplers of Oxidative Phosphorylation." Biochemistry. [Link][5]
Sources
- 1. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. The on/off switches of the mitochondrial uncoupling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proof-of-concept of a prior validated LC-MS/MS method for detection of N-lactoyl-phenylalanine in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
N-Palmitoyl Phenylalanine: A Technical Guide to its Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Palmitoyl phenylalanine (NPP) is an endogenous N-acyl amide, a class of lipid signaling molecules gaining significant attention for their roles in regulating physiological and pathological processes.[1][2] Comprised of the saturated fatty acid palmitic acid linked to the amino acid L-phenylalanine, NPP is structurally related to other well-characterized bioactive lipids, such as the anti-inflammatory mediator Palmitoylethanolamide (PEA).[3][4][5] While initial research identified NPP's capacity to inhibit pre-mRNA splicing in cell-free lysates, this activity is not observed in intact cells, pointing towards its primary functions occurring within the complex milieu of cellular signaling.[3][4] This guide synthesizes the current understanding and strong mechanistic hypotheses surrounding NPP's role as a cell signaling modulator, focusing on its interaction with the nuclear receptor PPARα. We will explore the downstream consequences of this interaction, provide detailed protocols for its experimental validation, and discuss the implications for therapeutic development.
The Molecular Context: N-Acyl Amides as Signaling Ligands
N-acyl amides are a diverse family of lipid molecules involved in cell-to-cell communication.[1] They are typically synthesized "on-demand" in response to cellular stress or injury and act on a variety of receptors to modulate inflammation, pain, and metabolism.[6][7] The most studied members of this family, such as Anandamide and Palmitoylethanolamide (PEA), interact with a network of receptors including cannabinoid receptors, transient receptor potential (TRP) channels, and Peroxisome Proliferator-Activated Receptors (PPARs).[1][8][[“]] Given the structural homology of N-Palmitoyl phenylalanine to these compounds, its signaling functions can be largely inferred and investigated through the lens of these established pathways, primarily the PPARα axis.
The Primary Signaling Hub: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
The most well-documented signaling target for saturated N-acyl amides like PEA, and thus the principal hypothesized target for NPP, is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[8][[“]]
2.1 Mechanism of PPARα Activation
PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, which serves as a master regulator of lipid metabolism and inflammatory responses.[10][11][12] Its activation by a ligand like NPP initiates a cascade of genomic events:
-
Ligand Binding: As a lipophilic molecule, NPP is expected to readily cross the cell membrane and bind to the Ligand Binding Domain (LBD) of PPARα, which may reside in the cytoplasm or the nucleus.
-
Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change that promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[11]
-
DNA Binding: This PPARα/RXR heterodimer translocates to the nucleus (if not already present) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[11]
-
Transcriptional Regulation: The DNA-bound complex recruits a suite of co-activator proteins, which initiates the transcription of downstream genes involved in fatty acid oxidation and inflammation control. Conversely, PPARα can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB.[8][12]
Downstream Cellular Consequences of NPP Action
The activation of PPARα by NPP is predicted to have two major downstream consequences: potent anti-inflammatory effects and the regulation of cellular metabolism.
3.1 Anti-Inflammatory Response
Uncontrolled inflammation is a key driver of numerous chronic diseases.[13] PPARα activation is a powerful mechanism for resolving inflammation.[10]
-
Transcriptional Repression of NF-κB: PPARα activation interferes with the pro-inflammatory NF-κB signaling pathway. This transrepression mechanism reduces the production of key inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, and enzymes like iNOS and COX-2.[8][14]
-
Macrophage Polarization: PPARα signaling can influence macrophage function, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory and tissue-reparative (M2) phenotype.[10]
-
Neuroinflammation Control: In the central nervous system, activation of PPARα on glial cells (microglia and astrocytes) can quell neuroinflammatory processes, which are implicated in neurodegenerative diseases.[8][15]
3.2 Metabolic Regulation
A primary role of PPARα is the genomic control of lipid metabolism, particularly in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle.[11][12]
-
Increased Fatty Acid Oxidation: PPARα activation upregulates genes encoding for enzymes involved in the peroxisomal and mitochondrial β-oxidation of fatty acids (e.g., ACOX1, CPT1).[16]
-
Amelioration of Steatosis: By promoting the breakdown of fatty acids, NPP-mediated PPARα activation can reduce lipid accumulation (steatosis) in hepatocytes, a key factor in metabolic diseases.[16]
-
Improved Insulin Sensitivity: By reducing intracellular lipid levels and inflammation, PPARα activation can lead to improved insulin signaling and overall glucose homeostasis.[12][16]
Potential Secondary Signaling Targets: G-Protein Coupled Receptors
While PPARα represents the primary hypothesized target, the N-acyl amide family is known for its promiscuity. Related lipids like PEA and Oleoylethanolamide can also modulate the activity of G-protein coupled receptors (GPCRs), particularly the orphan receptor GPR55.[5][8][17][18] GPR55 activation can lead to the mobilization of intracellular calcium via Gq/11 and activation of the RhoA kinase pathway.[19] The potential interaction of NPP with GPR55 or other GPCRs remains an important area for future investigation and could reveal additional, non-genomic signaling mechanisms.
Experimental Validation: Core Methodologies
To rigorously test the hypothesis that NPP acts as a PPARα agonist, a series of well-defined experiments is required. The following protocols provide a self-validating workflow, moving from direct receptor activation to a functional cellular outcome.
5.1 Protocol: In Vitro PPARα Activation via Luciferase Reporter Assay
-
Scientific Rationale: This assay provides direct, quantifiable evidence of a compound's ability to activate the transcriptional function of PPARα in a controlled cellular environment. The intensity of the light produced is directly proportional to the degree of receptor activation.
-
Detailed Methodology:
-
Cell Line & Plasmids: Utilize a suitable host cell line (e.g., HEK293, COS-1) that has low endogenous PPARα expression.[20] Co-transfect cells with two plasmids:
-
An expression vector containing the full-length human PPARα gene.
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple PPRE repeats.
-
-
Cell Plating: Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere for 4-6 hours.[21]
-
Compound Preparation: Prepare a stock solution of N-Palmitoyl Phenylalanine in DMSO. Perform serial dilutions in serum-free cell culture medium to create 2x working concentrations. Include a known PPARα agonist (e.g., Wy-14,643) as a positive control and a vehicle control (e.g., 0.1% DMSO).[22]
-
Treatment: Remove the plating medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells (resulting in a 1x final concentration).
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a CO₂ incubator to allow for receptor activation and luciferase protein expression.[21]
-
Lysis & Detection: Discard the treatment media. Add a commercial luciferase lysis buffer to each well.[23] Following a brief incubation, add the luciferase substrate (luciferin) and immediately measure the light emission (luminescence) using a plate-reading luminometer.[21][23]
-
Data Analysis: Normalize the Relative Light Units (RLU) of each well to the vehicle control. Plot the normalized RLU against the log of the NPP concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
5.2 Protocol: Measuring Anti-Inflammatory Activity via Cytokine Suppression
-
Scientific Rationale: This functional assay connects the molecular event of PPARα activation to a key physiological consequence: the suppression of an inflammatory response. It validates that the signaling activity of NPP translates into a meaningful biological effect.
-
Detailed Methodology:
-
Cell Line: Use a relevant immune cell line, such as the murine macrophage line RAW 264.7 or human THP-1 monocytes differentiated into macrophages.
-
Plating: Seed cells in a 24-well plate and allow them to adhere and reach a quiescent state.
-
Pre-treatment: Treat the cells with various concentrations of NPP (and a vehicle control) for 1-2 hours. This "pre-loading" allows the compound to engage its target before the inflammatory stimulus.
-
Inflammatory Challenge: Add an inflammatory stimulus, most commonly Lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL, to all wells except the negative control.
-
Incubation: Incubate for 6-24 hours, depending on the cytokine of interest (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Quantification (ELISA): Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the target cytokine (e.g., mouse TNF-α). Follow the manufacturer's instructions to quantify the cytokine concentration in each sample.
-
Data Analysis: Compare the cytokine concentrations in the LPS + NPP-treated wells to the LPS + vehicle-treated wells. Calculate the percent inhibition of cytokine release and determine the IC₅₀ (the concentration of NPP that causes 50% inhibition).
-
Quantitative Data Summary
The following table summarizes known quantitative data for N-Palmitoyl Phenylalanine and provides context for values that would be determined using the protocols described above.
| Parameter | Target/Assay | Value | Comment | Reference |
| IC₅₀ | pre-mRNA Splicing | ~150 µM | Observed in cell-free HeLa cell nuclear lysates; not active in intact cells. | [3][4] |
| EC₅₀ | PPARα Activation | To be determined | This value would be derived from the Luciferase Reporter Assay. Related N-acyl amides typically show activity in the low micromolar range. | N/A |
| IC₅₀ | LPS-induced TNF-α Release | To be determined | This value would be derived from the Cytokine Suppression Assay. | N/A |
Therapeutic and Research Implications
The likely role of N-Palmitoyl Phenylalanine as a PPARα agonist positions it as a molecule of significant interest for drug development and basic research.
-
Therapeutic Potential: By simultaneously targeting lipid dysregulation and inflammation, NPP or optimized analogs could be valuable for treating complex metabolic disorders such as metabolic-associated fatty liver disease (MAFLD) and type 2 diabetes, where both pathologies are intertwined.[12][16] Its predicted anti-inflammatory and neuroprotective effects also suggest potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][12][15]
-
Research Directions: Future research should focus on confirming the direct binding and activation of PPARα by NPP. Head-to-head studies comparing its potency and efficacy with related lipids like PEA are warranted. Furthermore, investigating its activity on other potential targets, such as GPR55, will provide a more complete picture of its signaling profile and could uncover novel therapeutic avenues.
Conclusion
N-Palmitoyl Phenylalanine is an endogenous lipid molecule poised to be recognized as an important modulator of cellular signaling. Based on strong evidence from the broader class of N-acyl amides, its primary mechanism of action is the activation of the nuclear receptor PPARα. This engagement initiates a genomic program that potently suppresses inflammatory pathways and enhances fatty acid metabolism. These dual functions make NPP a compelling candidate for further investigation as a tool to understand cellular regulation and as a lead structure for the development of novel therapeutics targeting metabolic and inflammatory diseases. The experimental frameworks provided in this guide offer a clear path to rigorously validating these hypotheses and unlocking the full potential of this intriguing signaling molecule.
References
-
Clayton, P., et al. (2023). Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator. MDPI. [Link]
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What is Palmitoylethanolamide (PEA) mechanism of action?. Consensus. [Link]
-
Chen, X., et al. (2022). Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases. Frontiers in Immunology. [Link]
-
Palmitoylethanolamide (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
-
The Role of PPAR Alpha in the Modulation of Innate Immunity. MDPI. [Link]
-
N-Lactoyl-Phenylalanine modulates lipid metabolism in microglia/macrophage via the AMPK-PGC1α-PPARγ pathway to promote recovery in mice with spinal cord injury. PMC. [Link]
-
N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models. NIH. [Link]
-
N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. PMC. [Link]
-
PPAR-α as a Key Nutritional and Environmental Sensor for Metabolic Adaptation. PMC. [Link]
-
Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. [Link]
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N-Acylamides. Wikipedia. [Link]
-
Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects. PMC. [Link]
-
From Muscle to Macrophage: An Anti-inflammatory Role for the Metabolite N-lactoyl-phenylalanine in Inflammatory Bowel Disease. PMC. [Link]
-
GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide. MDPI. [Link]
-
N-Acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling. PubMed. [Link]
-
PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers. [Link]
-
Palmitoylation of Ligands, Receptors, and Intracellular Signaling Molecules. ResearchGate. [Link]
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Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation. MDPI. [Link]
-
Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. [Link]
-
Human Peroxisome Proliferator-Activated Receptor Alpha. Indigo Biosciences. [Link]
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Activation of PPARα Ameliorates Hepatic Insulin Resistance and Steatosis in High Fructose–Fed Mice Despite Increased Endoplasmic Reticulum Stress. American Diabetes Association. [Link]
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Cell Signalling Pathways. Portland Press. [Link]
-
Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA) Derivatives. PMC. [Link]
-
Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. PMC. [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]
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Luciferase Assay protocol. Emory University. [Link]
-
Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ. PMC. [Link]
-
Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties. ResearchGate. [Link]
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High fat-fed GPR55 null mice display impaired glucose tolerance without concomitant changes in energy balance or insulin sensitivity but are less responsive to the effects of the cannabinoids rimonabant or Δ(9)-tetrahydrocannabivarin on weight gain. PeerJ. [Link]
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GPR55 deficiency is associated with increased adiposity and impaired insulin signaling in peripheral metabolic tissues. PubMed Central. [Link]
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Insulin Signalling Pathway | AKT/PI3k Signalling Pathway. YouTube. [Link]
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Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. ResearchGate. [Link]
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What is Phenylalanine mechanism of action?. Consensus. [Link]
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Novel Peroxisome Proliferator-Activated Receptor Responsive Element-Luciferase Reporter Mouse Reveals Gender Specificity of Peroxisome Proliferator-Activated Receptor Activity in Liver. Molecular Endocrinology. [Link]
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Role of N-Acylethanolamines in Cell Signaling. Karger Publishers. [Link]
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The PM20D1-Lipid Axis: Technical Guide to N-Palmitoyl Phenylalanine
Content Type: Technical Whitepaper & Experimental Guide Author Role: Senior Application Scientist Subject: N-Palmitoyl Phenylalanine (Pal-Phe) Signaling & Analysis
Executive Summary
N-Palmitoyl phenylalanine (Pal-Phe) represents a distinct class of bioactive lipids known as N-acyl amino acids (NAAs). Unlike classical endocannabinoids (N-acyl ethanolamines) that primarily target G-protein coupled receptors (GPCRs), Pal-Phe functions through a unique bioenergetic mechanism. It acts as an endogenous chemical uncoupler of mitochondrial respiration, regulated by the secreted enzyme PM20D1 (Peptidase M20 Domain Containing 1).[1][2]
This guide provides a comprehensive technical framework for researching Pal-Phe, detailing its biosynthetic pathways, mitochondrial mechanism of action, chemical synthesis for standard generation, and quantitative lipidomics protocols.
Biochemistry & Biosynthesis: The PM20D1 Axis
The physiological concentration of Pal-Phe is tightly controlled by PM20D1, a bidirectional enzyme secreted by adipocytes. Understanding this enzymatic regulation is critical for experimental design, particularly when using PM20D1 knockout or overexpression models.
The Enzymatic Pathway
PM20D1 functions as a synthase/hydrolase.[1] In the presence of excess fatty acids and amino acids (e.g., post-prandial states), it catalyzes the condensation reaction. Conversely, it hydrolyzes NAAs back into their constituents.[3]
-
Location: Circulating plasma; enriched in brown/beige adipose tissue microenvironment.[1]
Signaling Topology (Graphviz Visualization)
The following diagram illustrates the bidirectional regulation and downstream mitochondrial targeting.
Figure 1: The PM20D1 biosynthetic axis. Pal-Phe is synthesized from free fatty acids and amino acids, subsequently binding to mitochondrial SLC25 carriers to induce proton leak.
Mechanism of Action: Chemical Uncoupling
While many lipid mediators signal via plasma membrane receptors (GPCRs), Pal-Phe exhibits a distinct intracellular mechanism. It functions as a protonophore .
The SLC25 Interaction
Research indicates that Pal-Phe does not require UCP1 (Uncoupling Protein 1) to increase metabolic rate. Instead, it interacts with the SLC25 family of mitochondrial carriers, specifically the Adenine Nucleotide Translocators (ANT1/ANT2).
-
Binding: Pal-Phe binds to the carrier protein on the inner mitochondrial membrane.
-
Proton Translocation: The anionic headgroup of Pal-Phe accepts a proton in the intermembrane space (low pH).
-
Flip-Flop: The neutral, protonated lipid flips to the matrix side.
-
Release: The proton is released into the matrix (high pH), dissipating the proton motive force and stimulating respiration (heat generation) without ATP production.
Technical Protocol: Chemical Synthesis of Pal-Phe
To study Pal-Phe, researchers often require high-purity standards which may be costly to purchase. The following protocol utilizes a mixed anhydride coupling method, which is robust for lipid-amino acid conjugation.
Objective: Synthesize N-palmitoyl-L-phenylalanine (>95% purity).
Reagents[4]
-
Palmitic acid (1.0 eq)
-
L-Phenylalanine methyl ester HCl (1.1 eq)
-
Isobutyl chloroformate (1.1 eq)
-
N-Methylmorpholine (NMM) (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium Hydroxide (LiOH)
Step-by-Step Workflow
-
Activation: Dissolve Palmitic acid (1 mmol) in anhydrous THF (10 mL) under nitrogen at -15°C. Add NMM (1.1 mmol) followed by Isobutyl chloroformate (1.1 mmol). Stir for 15 minutes to form the mixed anhydride.
-
Coupling: Add L-Phenylalanine methyl ester HCl (1.1 mmol) and NMM (1.1 mmol) to the mixture. Allow to warm to room temperature and stir for 4 hours.
-
Workup: Evaporate THF. Dissolve residue in Ethyl Acetate.[5] Wash sequentially with 1N HCl, 5% NaHCO3, and Brine. Dry over Na2SO4 and concentrate.
-
Hydrolysis (Saponification): Dissolve the resulting ester in THF:Water (3:1). Add LiOH (2 eq) and stir at room temperature for 2 hours (monitored by TLC).
-
Purification: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.[4][5] Recrystallize from Hexane/Ethyl Acetate to obtain pure N-Palmitoyl Phenylalanine.
Technical Protocol: LC-MS/MS Quantification
Accurate quantification requires liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the lipophilic nature of Pal-Phe, a reverse-phase C18 approach is standard.
Internal Standard (Critical): Use d5-N-Palmitoyl Phenylalanine or N-heptadecanoyl phenylalanine to correct for extraction efficiency and ionization suppression.
Extraction (Plasma/Tissue)
-
Lysis: Homogenize tissue or spike plasma (50 µL) with 200 µL ice-cold Methanol containing the Internal Standard (100 nM).
-
Precipitation: Vortex for 30s and incubate at -20°C for 1 hour to precipitate proteins.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Injection: Transfer supernatant to a glass vial. Inject 5 µL.
LC-MS/MS Parameters[1]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| Gradient | 0-1 min: 30% B; 1-8 min: linear to 100% B; 8-10 min: hold 100% B |
MRM Transitions
The detection relies on the loss of the amino acid headgroup or the fatty acid chain. In negative mode, the parent ion is [M-H]-.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Identity |
| Pal-Phe | 402.3 | 164.1 | 20 | [M-H]- → Phe Fragment |
| d5-Pal-Phe (IS) | 407.3 | 169.1 | 20 | Internal Standard |
Analytical Workflow Diagram
Figure 2: Lipidomics workflow for the extraction and quantification of N-Palmitoyl Phenylalanine.
Therapeutic Implications
The pharmacological relevance of Pal-Phe lies in its ability to decouple nutrient oxidation from ATP synthesis.
-
Obesity: By increasing energy expenditure via mitochondrial uncoupling, Pal-Phe analogs are investigated as anti-obesity agents that mimic the benefits of exercise or cold exposure.
-
Glucose Homeostasis: Enhanced mitochondrial respiration in skeletal muscle improves insulin sensitivity.
-
Safety Profile: Unlike systemic chemical uncouplers (e.g., DNP) which are toxic, NAAs like Pal-Phe are enzymatically regulated by PM20D1, potentially offering a wider therapeutic window.
References
-
Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell, 166(2), 424–435. [Link]
-
Lin, Y., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception.[2] Proceedings of the National Academy of Sciences, 115(38), E8929–E8936. [Link]
-
Keipert, S., & Ost, M. (2021). Stress-induced thermogenesis: A new role for N-acyl amino acids. Molecular Metabolism, 53, 101264. [Link]
-
Tan, B., et al. (2010). Discovery of N-acyl amino acids as novel signaling lipids with anti-obesity properties. Chemistry & Biology, 17(11), 1236-1246. [Link]
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- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
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natural sources and identification of N-Palmitoyl phenylalanine
The following technical guide is structured to serve as a rigorous operational resource for researchers and drug development professionals. It synthesizes chemical biology, lipidomics, and analytical chemistry into a cohesive narrative.
Sources, Bioactivity, and Analytical Identification
Executive Summary
N-Palmitoyl phenylalanine (Pal-Phe) is a bioactive lipoamino acid belonging to the N-acyl amino acid (NAAA) family. Structurally composed of palmitic acid (C16:0) conjugated to L-phenylalanine, it functions as an endogenous signaling lipid within the "endocannabinoidome." Unlike classical endocannabinoids that target cannabinoid receptors, Pal-Phe and related NAAAs regulate energy homeostasis and mitochondrial uncoupling via the enzymatic activity of PM20D1 (Peptidase M20 domain-containing 1). This guide details the natural occurrence of Pal-Phe, its biosynthetic regulation, and a validated LC-MS/MS workflow for its extraction and quantification in biological matrices.
Chemical Identity & Biological Context[1][2][3][4][5][6][7]
Structural Classification
Pal-Phe is an amphipathic conjugate merging a lipophilic fatty acid tail with a polar amino acid headgroup. This structure facilitates membrane intercalation while retaining specific recognition motifs for enzymatic processing.
-
IUPAC Name: N-(1-Oxohexadecyl)-L-phenylalanine
-
Molecular Formula: C₂₅H₄₁NO₃
-
Molecular Weight: 403.6 g/mol
-
CAS Number: 37571-96-3[1]
-
Key Moiety: Amide bond linking the carboxyl group of palmitate to the
-amino group of phenylalanine.
Physiological Mechanism (The PM20D1 Axis)
The biological abundance of Pal-Phe is tightly regulated by PM20D1, a secreted enzyme exhibiting bidirectional synthase and hydrolase activity.
-
Biosynthesis: PM20D1 catalyzes the condensation of free palmitate and phenylalanine.
-
Hydrolysis: The same enzyme hydrolyzes Pal-Phe back into its constituents, acting as a metabolic switch.
-
Signaling: Pal-Phe promotes mitochondrial respiration uncoupling independent of UCP1, driving thermogenesis and energy expenditure.
Natural Sources
Mammalian Reservoirs
In mammalian systems, Pal-Phe is not merely a structural lipid but a circulating hormone-like signal.
-
Plasma: Circulates in association with albumin and lipoproteins (HDL/LDL).
-
Tissues: Detected in liver, brain, and brown adipose tissue (BAT). Its concentration fluctuates with metabolic status (e.g., cold exposure, diet).
Environmental & Microbial Sources
Pal-Phe has been identified across diverse biological kingdoms, suggesting an evolutionarily conserved role in stress signaling or defense.
-
Microbiota: Produced by specific soil bacteria (e.g., Bradyrhizobium spp.) and commensal gut flora.
-
Insects: Found in Drosophila melanogaster.
-
Plants: Identified in bamboo (Phyllostachys pubescens), potentially acting as an allelopathic agent or stress response metabolite.
Analytical Identification Strategy
The accurate identification of Pal-Phe requires distinguishing it from isobaric lipids and structural isomers. The following protocols prioritize sensitivity and specificity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol A: Chemical Synthesis of Reference Standard
To validate biological signals, a synthetic standard is required. The Schotten-Baumann reaction provides a high-yield, robust synthesis route.[2]
Reagents: L-Phenylalanine, Palmitoyl chloride, NaOH (1M), Acetone/Water. Step-by-Step:
-
Dissolve L-Phenylalanine (10 mmol) in 1M NaOH (20 mL) at 0°C.
-
Add Palmitoyl chloride (11 mmol) dropwise while vigorously stirring.
-
Simultaneously add 1M NaOH to maintain pH > 10.
-
Stir for 2 hours at room temperature.
-
Acidify to pH 2 with HCl (6M) to precipitate the N-acyl product.
-
Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and recrystallize from Ethanol.
-
Validation: Confirm structure via ¹H-NMR and exact mass MS.
Protocol B: Extraction from Biological Matrices
Optimized for recovery of amphipathic lipids from plasma or tissue.
Solvent System: Acetonitrile (ACN) / Methanol (MeOH).[3][4]
-
Plasma: Add 160 µL of cold ACN:MeOH (1:1 v/v) to 30 µL of plasma.
-
Tissue: Homogenize 20 mg tissue in 500 µL ACN:MeOH:Water (2:2:1 v/v/v).
-
Process: Vortex vigorously for 30 seconds; incubate at -20°C for 1 hour to precipitate proteins.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Reconstitution: Transfer supernatant to a glass vial. If concentration is low, dry under N₂ gas and reconstitute in 50 µL MeOH.
Protocol C: LC-MS/MS Quantification
Targeted Multiple Reaction Monitoring (MRM) is the gold standard for specificity.
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
-
Rationale: The carboxylic acid moiety deprotonates readily ([M-H]⁻), providing better sensitivity than positive mode for this class.
-
-
Chromatography: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient: 30% B to 95% B over 8 minutes.
-
MS Transitions (MRM Table):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Pal-Phe | 402.3 ([M-H]⁻) | 164.1 (Phe anion) | 25 | Quantifier |
| Pal-Phe | 402.3 ([M-H]⁻) | 255.2 (Palmitate) | 30 | Qualifier |
| d5-Phe | 170.1 | 125.1 | 20 | Int. Std. |
Note: The transition 402.3 -> 164.1 corresponds to the cleavage of the amide bond, releasing the phenylalanine moiety.
Data Visualization
Biosynthetic Regulation (PM20D1 Axis)
The following diagram illustrates the bidirectional regulation of Pal-Phe by PM20D1 and its downstream metabolic effects.
Caption: PM20D1 regulates the reversible condensation of Palmitate and Phenylalanine to form Pal-Phe, driving metabolic uncoupling.
Analytical Workflow
This flow details the critical steps from sample collection to data acquisition.
Caption: Step-by-step lipidomics workflow for the isolation and specific detection of N-Palmitoyl phenylalanine.
References
-
Long, J. Z., et al. (2016). "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria." Cell. Link
-
Kim, M. J., et al. (2020). "A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity."[6] Nature Metabolism. Link
-
Tan, B., et al. (2010). "Discovery and Characterization of N-Acyl Amino Acids as Endogenous Signaling Molecules." Journal of Biological Chemistry. Link
-
Cohen, P., et al. (2017). "N-acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes." Molecular Pharmacology. Link
-
Lin, Y., et al. (2018). "Ablation of PM20D1 Reveals N-Acyl Amino Acid Control of Metabolism and Nociception."[7][8] Proceedings of the National Academy of Sciences (PNAS). Link
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- 5. Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time- of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
physical and chemical properties of N-Palmitoyl phenylalanine
Technical Guide: Physicochemical Profiling of N-Palmitoyl Phenylalanine
Executive Summary
N-Palmitoyl Phenylalanine (Pal-Phe) is a lipoamino acid conjugate comprising a palmitic acid tail (C16) linked via an amide bond to the amino group of L-phenylalanine. It belongs to the class of Low Molecular Weight Organogelators (LMOGs) . Unlike polymeric gelators that rely on entanglement, Pal-Phe self-assembles into fibrillar networks through non-covalent interactions (hydrogen bonding and
Key Identifiers:
-
Molecular Formula:
[2] -
Molecular Weight: 403.6 g/mol [1]
-
Synonyms: N-Hexadecanoyl-L-phenylalanine, Palmitoyl-Phe.[1][2]
Physicochemical Characterization
The amphiphilic nature of Pal-Phe, combining a hydrophobic alkyl chain with an aromatic amino acid headgroup, dictates its solubility and phase behavior.
Physical Constants
| Property | Value / Description | Notes |
| Physical State | White Crystalline Solid | Powder form at room temperature. |
| Solubility (Water) | Insoluble | Hydrophobic tail dominates; requires pH > 7.0 (ionization) for dissolution. |
| Solubility (Ethanol) | Sparingly Soluble | 1–10 mg/mL; solubility increases with temperature. |
| Solubility (Oils) | Soluble (with heat) | Soluble in rapeseed/sunflower oil > T_sol; forms oleogels upon cooling. |
| pKa (Carboxyl) | ~3.5 – 4.0 | Estimated.[4] Acylation removes the zwitterionic character of Phe, leaving a free carboxylic acid. |
| LogP | ~8.5 | Highly lipophilic (Calculated). |
Thermal & Rheological Properties (Gel State)
Pal-Phe is a "supergelator," capable of structuring large volumes of solvent at low concentrations.
-
Critical Gelation Concentration (CGC):
-
Phase Transitions (2 wt% in Oil):
-
Sol-Gel Transition (
): ~8.5°C (upon cooling). -
Enthalpy of Gelation (
): 27.3 kJ/mol (indicative of strong H-bond networks).
-
-
Rheology:
-
Storage Modulus (
): Dominates over Loss Modulus ( ) in the gel state ( ), confirming a viscoelastic solid structure. -
Frequency Dependence:
is largely independent of frequency in the gel state, characteristic of a "strong physical gel."[6]
-
Self-Assembly Mechanism
The gelation of Pal-Phe is driven by a hierarchical self-assembly process. The molecule acts as a "molecular brick," stacking to form fibers that entangle into a 3D network.
Driving Forces:
-
Hydrogen Bonding: Occurs between the amide proton (-NH) and the carbonyl oxygen (-C=O) of adjacent molecules.
-
-
Stacking: The phenyl rings of the phenylalanine moiety stack (T-shaped or parallel-displaced), providing structural rigidity. -
Van der Waals Forces: The long palmitoyl chains interdigitate, stabilizing the assembly in non-polar solvents (oleogels).
Caption: Hierarchical self-assembly pathway of Pal-Phe from monomeric dispersion to supramolecular gel network.
Synthesis Protocol
Method: Schotten-Baumann Reaction Objective: Acylation of L-Phenylalanine with Palmitoyl Chloride.
Reagents:
-
Palmitoyl Chloride[2]
-
Sodium Hydroxide (NaOH)
-
Acetone/Water (Solvent system)
Step-by-Step Workflow:
-
Solubilization: Dissolve L-Phenylalanine (1.0 eq) in a 1:1 mixture of Water/Acetone containing NaOH (2.2 eq). Chill to 0°C.
-
Acylation: Dropwise addition of Palmitoyl Chloride (1.1 eq) over 30 minutes while maintaining pH > 10 (add additional NaOH if necessary).
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Precipitation: Acidify the mixture to pH ~2.0 using 1M HCl. The Pal-Phe will precipitate as a white solid.
-
Purification: Filter the precipitate. Wash with water (to remove salts) and hexane (to remove unreacted fatty acid).
-
Recrystallization: Recrystallize from hot ethanol to obtain pure N-Palmitoyl-L-phenylalanine.
Applications in Research & Development
Drug Delivery (Nanocarriers)
Pal-Phe is used to engineer Solid Lipid Nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).
-
Mechanism: Its amphiphilic structure allows it to encapsulate hydrophobic drugs within the lipid core while the phenylalanine headgroup interfaces with the aqueous phase.
-
Utility: Enhances the bioavailability of poorly water-soluble drugs and permits sustained release profiles.
Oleogels (Food & Cosmetics)
As an efficient organogelator, Pal-Phe can structure edible oils (e.g., rapeseed, sunflower) into solid-like gels without generating trans-fats.
-
Cosmetic Use: Provides texture and stability to oil-based formulations (serums, balms) without using synthetic polymers. It is distinct from Undecylenoyl Phenylalanine (Sepiwhite), which is primarily a skin-brightening agent, though Pal-Phe shares the lipoamino acid backbone.
Biological Activity
Research indicates Pal-Phe acts as a splicing inhibitor in specific cellular contexts.[2]
-
Target: Inhibits pre-mRNA splicing in HeLa cell nuclear lysates (
).[2][3] -
Note: This activity is currently a research tool and not a clinical indication.
References
-
Schwaller, D., et al. (2023). Impact of polymorphism in oleogels of N-palmitoyl-L-phenylalanine. Soft Matter, 19, 4277-4285.[10] Retrieved from [Link]
-
PubChem. N-Palmitoyl phenylalanine (Compound CID 181534). National Library of Medicine. Retrieved from [Link]
-
Effenberger, K.A., et al. (2015). The natural product N-palmitoyl-L-leucine selectively inhibits late assembly of human spliceosomes. Journal of Biological Chemistry, 290(46). (Cited for mechanism analogy). Retrieved from [Link]
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- 6. Correlation Between Rheological Properties, In Vitro Release, and Percutaneous Permeation of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Construction of Recombinant Escherichia coli with a High L-Phenylalanine Production Yield from Glucose | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine - PMC [pmc.ncbi.nlm.nih.gov]
N-Palmitoyl Phenylalanine: Neuronal Bioenergetics & Signaling
The following technical guide details the mechanism of action of N-Palmitoyl Phenylalanine (Pal-Phe) in neurons. It moves beyond generic descriptions to focus on the specific bioenergetic and neuromodulatory pathways governed by the PM20D1-NAAA axis and the Endocannabinoid Entourage Effect .
Content Type: Technical Whitepaper Subject: Lipid Neuropharmacology / Mitochondrial Uncoupling Status: Validated Mechanisms & Experimental Protocols
Executive Summary
N-Palmitoyl phenylalanine (Pal-Phe) is a bioactive lipoamino acid belonging to the N-acyl amino acid (NAAA) family. Unlike classical neurotransmitters that act solely via plasma membrane receptors, Pal-Phe exhibits a dual mechanism of action in neurons:
-
Mitochondrial Uncoupling (Primary): It acts as an endogenous chemical uncoupler, regulating neuronal bioenergetics and reactive oxygen species (ROS) independent of UCP1.
-
Neuromodulation (Secondary): It functions via the "entourage effect," inhibiting the degradation of endocannabinoids and potentially modulating TRP channels.
This guide dissects these mechanisms, providing the causal logic and experimental frameworks required for investigation.
Chemical Biology & Biosynthesis
Pal-Phe is formed by the conjugation of palmitic acid (C16:0) and L-phenylalanine.[1] Its levels are tightly regulated by the enzymatic crosstalk between PM20D1 (Peptidase M20 Domain Containing 1) and FAAH (Fatty Acid Amide Hydrolase).
The PM20D1 Biosynthetic Node
Recent authoritative studies (Nomura et al.) have identified PM20D1 as the primary regulator of Pal-Phe.
-
Synthesis: PM20D1 catalyzes the condensation of free palmitate and phenylalanine.
-
Hydrolysis: It is a bidirectional enzyme; it also hydrolyzes Pal-Phe back into its constituents.
-
Neuronal Relevance: While PM20D1 is secreted, Pal-Phe crosses the blood-brain barrier (BBB) and is also generated locally in brain tissue, influencing neuronal metabolic states.
Primary Mechanism: Mitochondrial Uncoupling
The most distinct and potent action of Pal-Phe in neurons is its ability to uncouple mitochondrial respiration. This is a critical homeostatic mechanism for preventing excitotoxicity and managing oxidative stress.
Mechanism of Action[2][3][4]
-
Protonophore Activity: Pal-Phe integrates into the mitochondrial inner membrane (MIM).
-
UCP1-Independence: Unlike brown adipose tissue which relies on Uncoupling Protein 1 (UCP1), Pal-Phe mediates proton conductance directly or via interaction with the Adenine Nucleotide Translocase (ANT).
-
Bioenergetic Shift: By dissipating the proton gradient (
) without ATP synthesis, Pal-Phe increases oxygen consumption (respiration) while reducing ROS production. In neurons, mild uncoupling is neuroprotective, preventing the mitochondrial Ca2+ overload associated with ischemia and neurodegeneration.
Visualization: The PM20D1-Mitochondrial Axis
The following diagram illustrates the lifecycle of Pal-Phe and its action on the mitochondrial membrane.
Caption: Pal-Phe biosynthesis via PM20D1 and its downstream effect on mitochondrial proton leak, reducing ROS and modulating ATP.
Secondary Mechanism: The Entourage Effect & Neuromodulation
Beyond mitochondria, Pal-Phe modulates signaling via the "Entourage Effect."
FAAH Substrate Competition
Pal-Phe is a substrate for Fatty Acid Amide Hydrolase (FAAH).
-
Mechanism: By competing for the active site of FAAH, Pal-Phe slows the degradation of Anandamide (AEA) , a primary endocannabinoid.
-
Outcome: Increased local concentrations of AEA leads to enhanced activation of CB1 and CB2 receptors. This indirect signaling contributes to analgesia and anti-inflammatory effects in neuronal circuits.
Putative Receptor Targets
While specific high-affinity receptors for Pal-Phe are less defined than for N-arachidonoyl glycine, structural homology suggests interaction with:
-
TRP Channels (Transient Receptor Potential): Likely modulation of TRPC5 or TRPV1, influencing calcium influx in sensory neurons.[2]
-
GPR Targets: Potential allosteric modulation of GPR18 or GPR55, though this remains an area of active characterization.
Experimental Protocols
To validate these mechanisms in a research setting, the following self-validating protocols are recommended.
Protocol A: Targeted Lipidomics (LC-MS/MS)
Quantification of Pal-Phe levels in neuronal tissue.
-
Extraction: Homogenize 10-20 mg of neuronal tissue in 1 mL of 2:1:1 chloroform:methanol:PBS containing internal standard (e.g., d5-N-palmitoyl phenylalanine).
-
Separation: Centrifuge at 2,500 x g for 10 min. Collect the organic (lower) phase. Dry under N2 gas.
-
Reconstitution: Resuspend in 100 µL methanol.
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Gemini 5µm, 50x2 mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Transition: Monitor specific MRM transition for Pal-Phe (Precursor -> Product ion). Note: Determine exact m/z based on [M-H]- or [M+H]+ mode.
-
Protocol B: Mitochondrial Respiration Assay (Seahorse XF)
Validation of uncoupling activity.
-
Cell Prep: Plate primary cortical neurons or neuroblastoma cells (e.g., SH-SY5Y) in XF96 plates (20,000 cells/well).
-
Compound Prep: Prepare Pal-Phe in DMSO. Final assay concentration range: 10 µM - 50 µM.
-
Assay Workflow:
-
Basal Respiration: Measure Oxygen Consumption Rate (OCR).
-
Injection A (Oligomycin): Inhibits ATP synthase. (Expect OCR drop).
-
Injection B (Pal-Phe): Critical Step. If Pal-Phe acts as an uncoupler, OCR should increase despite Oligomycin presence (mimicking FCCP).
-
Injection C (Rotenone/Antimycin A): Shuts down ETC to determine non-mitochondrial respiration.
-
-
Validation: Compare Pal-Phe induced OCR spike against a vehicle control (DMSO) and a positive control (FCCP).
Data Summary Table: Expected Physiological Effects
| Parameter | Effect of Pal-Phe | Mechanism |
| Mitochondrial OCR | Increase | Protonophore / Uncoupling |
| ATP Production | Decrease (Mild) | Dissipation of |
| ROS Levels | Decrease | Reduced electron stalling in ETC |
| Anandamide Levels | Increase | FAAH Competition (Entourage Effect) |
| Neuronal Excitability | Modulation | TRP channel / Indirect CB1 activation |
References
-
Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell.[2][3][4][5][6][7] Link
-
Waluk, D. P., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. PNAS. Link
-
Bradshaw, H. B., et al. (2009). N-Acyl amino acids: metabolism, molecular targets, and role in biological processes. Biomolecules.[8][2][3][4][5][6][7][9][10][11][12][13] Link
-
Ho, W. S., et al. (2008). Entourage effects of N-palmitoylethanolamide and N-oleoylethanolamide on anandamide signaling. European Journal of Pharmacology.[8] Link
-
Lin, L., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. PNAS. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. Post-translational modification - Wikipedia [en.wikipedia.org]
- 4. The association of N-palmitoylethanolamine with the FAAH inhibitor URB597 impairs melanoma growth through a supra-additive action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuronal Signaling Involved in Neuronal Polarization and Growth: Lipid Rafts and Phosphorylation [frontiersin.org]
- 7. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitoylation as a Functional Regulator of Neurotransmitter Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAAH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-synuclein - Wikipedia [en.wikipedia.org]
- 12. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms Driving Palmitate-Mediated Neuronal Dysregulation in the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of N-Palmitoyl Phenylalanine: A Technical Guide to Design, Synthesis, and Application
Executive Summary
N-Palmitoyl phenylalanine (Pal-Phe) represents a critical class of lipoamino acids (LAAs) that bridge the gap between small-molecule surfactants and peptide-based hydrogelators. Its amphiphilic structure—comprising a hydrophobic C16 palmitoyl tail and an aromatic phenylalanine head group—enables spontaneous self-assembly into supramolecular structures such as nanofibers, micelles, and vesicular nanocarriers.
This guide provides a rigorous technical analysis of Pal-Phe and its structural analogs. It is designed for researchers aiming to exploit these molecules for controlled drug delivery, transdermal permeation enhancement, and biomimetic material synthesis.
Part 1: Structural Activity Relationship (SAR) & Design Principles
The functional versatility of Pal-Phe analogs stems from the delicate balance between solvophobic and solvophilic forces. Modifications to specific domains alter the critical micelle concentration (CMC), gel-sol transition temperature (
The Tripartite Structure
We analyze the molecule in three distinct domains: the Lipid Tail, the Linker, and the Amino Acid Head.
| Structural Domain | Modification Strategy | Physicochemical Impact |
| Lipid Tail | Chain length variation (C12–C18) | Hydrophobicity: Longer chains (C16, C18) increase Van der Waals packing, raising |
| Unsaturation (e.g., Oleyl) | Fluidity: Introduction of cis-double bonds creates "kinks," preventing tight packing and lowering melting points (useful for liquid crystalline phases). | |
| Linker | Amide vs. Ester | Stability: Amide bonds (standard) are resistant to rapid hydrolysis. Ester analogs are biodegradable but less stable in aqueous buffers. |
| Head Group | Phenylalanine (Phe) | Pi-Stacking: The aromatic ring is crucial for 1D fibril growth via |
| Chirality (L- vs. D-Phe) | Supramolecular Chirality: L-isomers typically form left-handed helices. Racemic mixtures often fail to gel due to packing disruption. | |
| Fluorination (F-Phe) | Self-Assembly: Fluorination of the aromatic ring enhances hydrophobicity and alters stacking geometry, often yielding stiffer hydrogels. |
Mechanism of Self-Assembly
The self-assembly of Pal-Phe analogs follows a "zipper" mechanism driven by three non-covalent forces:
-
Hydrogen Bonding: Occurs between the amide -NH and -C=O groups of adjacent molecules.
-
-
Stacking: The phenylalanine rings stack to stabilize the core of the fibril. -
Van der Waals Forces: The palmitoyl tails interdigitate to exclude water.
Figure 1: The hierarchical self-assembly pathway of N-Palmitoyl phenylalanine from monomer to hydrogel network.
Part 2: Synthesis Strategies
While solid-phase synthesis is possible, it is cost-prohibitive for LAAs. The Schotten-Baumann reaction remains the industrial and laboratory standard due to its scalability and high yield.
Protocol: Modified Schotten-Baumann Synthesis
This protocol describes the synthesis of N-Palmitoyl-L-Phenylalanine.
Reagents:
-
L-Phenylalanine (1.0 eq)[2]
-
Palmitoyl Chloride (1.1 eq)
-
Sodium Hydroxide (NaOH)
-
Acetone/Water (1:1 v/v mix)
-
Hydrochloric Acid (1M HCl)
Step-by-Step Methodology:
-
Solubilization: Dissolve L-Phenylalanine in a 1:1 mixture of acetone and 1.0 M NaOH. The base deprotonates the amine, making it nucleophilic.
-
Critical Control: Maintain temperature at 0–5°C using an ice bath to prevent hydrolysis of the acid chloride.
-
-
Acylation: Dropwise addition of Palmitoyl Chloride over 30 minutes.
-
pH Maintenance: Simultaneously add NaOH to keep pH > 10. If pH drops, the amine becomes protonated (
) and unreactive.
-
-
Reaction: Stir vigorously for 3–4 hours at room temperature.
-
Precipitation: Acidify the solution to pH 2.0 using 1M HCl. The product, being insoluble in its protonated acid form, will precipitate as a white solid.
-
Purification: Filter the precipitate. Wash with cold water (to remove salts) and hexane (to remove unreacted fatty acids). Recrystallize from ethanol.
Figure 2: Synthesis workflow for N-acylated amino acids via Schotten-Baumann conditions.
Part 3: Physicochemical Characterization[4]
To validate the synthesis and determine the suitability of the analog for drug delivery, the following characterization suite is mandatory.
Structural Confirmation
-
1H-NMR (DMSO-d6): Look for the disappearance of the free amine signal and the appearance of the amide doublet (
ppm). Confirm the integration of the alkyl chain protons ( ppm) relative to the aromatic ring ( ppm). -
FTIR: Identify the Amide I band (C=O stretch,
cm ) and Amide II band (N-H bend, cm ). A shift in Amide I often indicates supramolecular hydrogen bonding.
Supramolecular Properties
-
Critical Micelle Concentration (CMC): Determine using pyrene fluorescence probe. A sharp decrease in the
ratio indicates micelle formation.-
Reference Value: Pal-Phe typically exhibits a CMC in the range of
to M, significantly lower than standard surfactants [1].
-
-
Rheology: For hydrogel applications, perform frequency sweep tests. A storage modulus (
) significantly higher than the loss modulus ( ) confirms a viscoelastic solid state.
Part 4: Applications in Drug Delivery[5][6][7]
The amphiphilic nature of Pal-Phe analogs allows them to serve as versatile carriers.
Nanostructured Lipid Carriers (NLCs)
Pal-Phe can be incorporated into the lipid matrix of NLCs to increase drug loading capacity. The aromatic head group provides specific binding sites for hydrophobic drugs (e.g., curcumin, paclitaxel) via
pH-Responsive Hydrogels
Analogs containing free carboxylic acid groups (like Pal-Phe) are pH-sensitive.
-
Neutral/Basic pH: The carboxylate is ionized (
). Electrostatic repulsion prevents tight packing; the system exists as a solution or micelles. -
Acidic pH (Skin/Tumor Microenvironment): Protonation reduces repulsion, triggering rapid gelation. This sol-gel transition is exploited for injectable depot formulations where the liquid precursor gels in situ upon contact with physiological buffers [3].
Transdermal Permeation Enhancement
Lipoamino acids act as penetration enhancers by interacting with the stratum corneum lipids. The palmitoyl tail inserts into the lipid bilayer, increasing fluidity, while the amino acid head group modifies the hydration shell, facilitating the passage of co-administered drugs [4].
References
-
Self-assembly properties of some chiral N-palmitoyl amino acid surfactants in aqueous solution. Source: PubMed / ResearchGate URL:[Link]
-
Physicochemical characterization, identification and improved photo-stability of α-lipoic acid-loaded nanostructured lipid carrier. Source: PubMed URL:[Link]
-
Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. Source: ACS Biomaterials Science & Engineering URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis and Purification of N-Palmitoyl-L-Phenylalanine (Pal-Phe)
Abstract & Applications
N-Palmitoyl-L-phenylalanine (Pal-Phe) is a bioactive lipoamino acid (LAA) consisting of a palmitic acid tail conjugated to an L-phenylalanine headgroup. This amphiphilic structure grants it unique self-assembly properties, making it a critical reagent in two distinct fields:
-
Soft Matter Physics: It acts as a low-molecular-weight organogelator (LMWO), capable of structuring edible oils into oleogels for trans-fat replacement [1].[1]
-
Chemical Biology: It serves as a selective inhibitor of pre-mRNA splicing in HeLa cell nuclear lysates [2].[2][3]
This protocol details a robust Schotten-Baumann synthesis route optimized for laboratory-scale production (1–10g), emphasizing high purity through a specific solvent-wash purification strategy.
Chemical Strategy (The "Why")
The Schotten-Baumann Mechanism
While peptide coupling agents (EDC/NHS) can be used, the Schotten-Baumann reaction is superior for simple fatty acid amidation due to cost-efficiency and reduced byproduct complexity.
-
The Challenge: Palmitoyl chloride is hydrophobic, while L-phenylalanine is hydrophilic (zwitterionic). They will not react efficiently in a single phase.
-
The Solution: We utilize a biphasic system (Acetone/Water). The acetone solubilizes the acid chloride, while the aqueous base (NaOH) keeps the amino acid in its soluble anionic form (
) and scavenges the HCl byproduct. -
Critical Control Point: The pH must be maintained >10 to ensure the amine is nucleophilic (unprotonated), yet temperature must be kept <5°C to prevent hydrolysis of the palmitoyl chloride into palmitic acid.
Materials & Equipment
Reagents
| Reagent | Purity | Role |
| L-Phenylalanine | ≥98% | Nucleophile (Headgroup) |
| Palmitoyl Chloride | ≥97% | Electrophile (Lipid Tail) |
| Sodium Hydroxide (NaOH) | 1.0 M | Base catalyst & HCl scavenger |
| Acetone | ACS Grade | Co-solvent |
| Hydrochloric Acid (HCl) | 6.0 M | Protonation/Precipitation |
| n-Hexane | ACS Grade | Purification (Fatty acid removal) |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer with ice bath
-
pH meter or high-range pH strips (0-14)
-
Vacuum filtration setup (Buchner funnel)
-
Rotary evaporator (optional)
Experimental Protocol
Phase 1: Reaction Setup
-
Dissolution: In a 250 mL round-bottom flask, dissolve L-Phenylalanine (1.65 g, 10 mmol) in 1.0 M NaOH (20 mL) .
-
Note: The solution should be clear. If not, ensure the amino acid is fully deprotonated.
-
-
Co-solvent Addition: Add Acetone (15 mL) to the aqueous solution.
-
Thermal Equilibration: Place the flask in an ice-water bath. Stir vigorously until the internal temperature reaches 0–4°C .
Phase 2: Acylation (The Critical Step)
-
Reagent Addition: Dissolve Palmitoyl Chloride (3.0 g, ~11 mmol) in Acetone (10 mL) . Add this solution dropwise to the reaction flask over 30 minutes.
-
Why dropwise? Rapid addition causes local heating and high concentrations of acid chloride, favoring hydrolysis over amidation.
-
-
pH Monitoring: Simultaneously, monitor the pH. If it drops below 9, add small aliquots of 1.0 M NaOH to maintain pH 10–11.
-
Reaction Time: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3 hours .
Phase 3: Workup & Precipitation
-
Quenching: Evaporate the majority of the acetone using a rotary evaporator or gentle nitrogen stream (do not heat above 40°C).
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 6.0 M HCl dropwise with stirring until the pH reaches 1–2 .
-
Observation: A thick white precipitate will form immediately. This is a mixture of the product (Pal-Phe) and the byproduct (Palmitic Acid).
-
-
Filtration: Filter the white solid using vacuum filtration. Wash the cake with cold deionized water (3 x 20 mL) to remove excess HCl and NaCl.
Phase 4: Purification (The "Hexane Wash")
Standard recrystallization often fails to separate Palmitic Acid from Pal-Phe due to similar solubilities in alcohols. This protocol uses a selective wash.
-
Drying: Dry the crude solid in a vacuum oven at 40°C overnight.
-
Selective Extraction: Transfer the dry solid to a beaker. Add n-Hexane (50 mL) and stir vigorously for 30 minutes.
-
Final Filtration: Filter the suspension. The solid residue is the purified N-Palmitoyl-L-Phenylalanine .
-
Recrystallization (Optional): For ultra-high purity (>99%), recrystallize the residue from hot Ethanol/Water (80:20).
Workflow Visualization
Figure 1: Step-by-step synthesis and purification workflow for N-Palmitoyl-L-Phenylalanine.
Characterization & QC
To validate the synthesis, compare your results against these standard parameters.
1H-NMR (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 0.85 | Triplet | 3H | Terminal | Fatty acid tail end |
| 1.23 | Multiplet | ~24H | Bulk | Fatty acid chain |
| 2.05 | Triplet | 2H | Adjacent to Carbonyl | |
| 2.85 / 3.08 | dd | 2H | Benzylic position | |
| 4.45 | Multiplet | 1H | Chiral center | |
| 7.15 - 7.30 | Multiplet | 5H | Aromatic Ring | Phenylalanine side chain |
| 8.10 | Doublet | 1H | Amide | The newly formed bond |
| 12.60 | Broad s | 1H | Carboxylic | Acidic proton |
Thermal Properties (Polymorphism)
Unlike simple organic solids, Pal-Phe exhibits complex thermal behavior due to its self-assembling nature.
-
Melting Behavior: Pal-Phe does not have a single sharp melting point. It typically exhibits a solid-solid transition (polymorphic change) before the final melting.
-
DSC Profile: Expect a transition peak around 60–80°C (polymorph dependent) and final melting >100°C. Pure crystals should be white and non-waxy [1].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Palmitoyl Chloride | Ensure temperature is <5°C during addition. Dry acetone before use. |
| Sticky/Waxy Product | Residual Palmitic Acid | Repeat the Hexane Wash step (Step 11). Do not skip drying before washing. |
| Oily Reaction Mix | Phase Separation | Increase acetone ratio or stirring speed to ensure emulsion/mixing. |
| No Precipitate | pH too high | Ensure final pH is < 2. The carboxylic acid must be protonated to precipitate. |
References
-
RSC Advances (2015). Impact of polymorphism in oleogels of N-palmitoyl-L-phenylalanine. Royal Society of Chemistry. [Link]
Sources
- 1. Impact of polymorphism in oleogels of N-palmitoyl-l-phenylalanine - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. Phenylalanine (CAS 63-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
Application Note: N-Palmitoyl Phenylalanine (Pal-Phe) – Cellular Interrogation and Treatment Protocols for HeLa Cells
[1]
Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]
N-Palmitoyl phenylalanine (Pal-Phe) is an N-acyl amino acid comprising palmitic acid conjugated to L-phenylalanine.[1][2][3] It represents a class of lipid-amino acid conjugates (LAACs) with dual utility: as pharmacological probes and as self-assembling biomaterials.[1]
Mechanistic Paradox: Research indicates a critical divergence in Pal-Phe activity based on cellular integrity:
-
In Nuclear Lysates: Pal-Phe acts as a specific inhibitor of pre-mRNA splicing (IC50 ≈ 150 µM), likely interfering with spliceosome assembly or catalysis [1].[1]
-
In Intact HeLa Cells: The compound typically fails to inhibit splicing.[1][2][3] This is attributed to membrane permeability barriers or rapid metabolic sequestration (e.g., into lipid droplets) preventing the compound from reaching nuclear targets at effective concentrations [1, 2].
Experimental Implication: Therefore, this protocol is designed not just for "treatment" but for rigorous biological interrogation .[1] It addresses the specific challenges of delivering a hydrophobic lipid-conjugate to HeLa cells, distinguishing between cytotoxicity (surfactant effects) and specific pharmacological activity.
Material Preparation & Solubility
The lipophilic palmitoyl tail makes Pal-Phe poorly soluble in aqueous media.[1] Improper preparation leads to microprecipitation, causing physical stress to cells (false toxicity) rather than biochemical effects.[1]
Reagents
-
N-Palmitoyl L-phenylalanine (High Purity >98%)[1]
-
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.[1]
-
Vehicle Control: DMSO (Must match final concentration).
-
Culture Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.[1]
Stock Solution Protocol (50 mM)
-
Weighing: Weigh 20.18 mg of Pal-Phe (MW: ~403.6 g/mol ).
-
Dissolution: Add 1.0 mL of sterile DMSO.
-
Thermal Activation: Vortex vigorously. If the solution remains cloudy, heat to 37°C in a water bath for 5-10 minutes. The solution must be completely clear before use.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles as this can induce irreversible aggregation.
HeLa Cell Treatment Protocol (2D Monolayer)
This protocol is optimized to minimize "serum shock" where albumin in FBS sequesters the lipid tail, reducing bioavailability, while preventing solvent cytotoxicity.
Phase 1: Cell Seeding
-
Vessel: 96-well plate (for viability) or 6-well plate (for lysate/RNA analysis).
-
Density: Seed HeLa cells at 5,000 cells/well (96-well) or 300,000 cells/well (6-well).[1]
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and recovery. Cells should be 70-80% confluent at time of treatment.[1]
Phase 2: Treatment Preparation (The "2x Step" Method)
Directly adding 100% DMSO stock to the well causes immediate precipitation.[1] Use the intermediate dilution method.
-
Calculate Doses: Typical range: 10 µM – 200 µM.
-
Prepare 2x Concentrates: In sterile tubes, prepare the compound at 2x the final desired concentration in pre-warmed (37°C) complete media.
-
Example (100 µM Final): Prepare 200 µM in media (e.g., 4 µL of 50 mM Stock + 996 µL Media).
-
Critical: Vortex immediately upon adding stock to media.[1]
-
-
Vehicle Control: Prepare media with DMSO equivalent to the highest dose (e.g., 0.4% DMSO).[1] Do not exceed 0.5% DMSO to avoid solvent toxicity.[1]
Phase 3: Administration[1]
Experimental Workflows & Assays
Workflow A: Cytotoxicity Profiling (MTT/CCK-8)
Since Pal-Phe acts as a surfactant at high concentrations, distinguishing specific toxicity from membrane disruption is vital.[1]
| Parameter | Specification |
| Assay Type | CCK-8 (WST-8) preferred over MTT (less interference with lipids) |
| Readout | Absorbance at 450 nm |
| Positive Control | Doxorubicin (1 µM) or SDS (0.1%) |
| Negative Control | 0.4% DMSO in Media |
| Data Normalization | % Viability = (OD_treated - OD_blank) / (OD_vehicle - OD_blank) * 100 |
Workflow B: Splicing Inhibition Verification
To confirm the "intact cell" resistance described in literature [1].
-
Harvest: Lyse cells using RIPA buffer (for protein) or Trizol (for RNA) after 6 hours of treatment (150 µM).
-
Target: Perform RT-PCR for a known alternatively spliced gene (e.g., Mcl-1 or Bcl-x).[1]
-
Expectation: In intact cells, splicing patterns should mimic the Vehicle Control.
-
Lysate Control (Validation): As a positive control, add Pal-Phe (150 µM) directly to a nuclear lysate prepared from untreated HeLa cells, then perform an in vitro splicing assay.
Visualizing the Mechanism and Workflow
The following diagram illustrates the divergent pathways of Pal-Phe activity and the experimental decision tree.
Caption: Mechanistic flow showing the permeability barrier preventing Pal-Phe from inhibiting splicing in intact HeLa cells compared to direct lysate addition.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Rapid addition of cold stock to cold media.[1] | Warm media to 37°C before adding drug.[1] Vortex during addition. |
| High Cytotoxicity | Surfactant effect of the lipid tail.[1] | Reduce concentration below 100 µM. Ensure DMSO < 0.5%. |
| No Biological Effect | Membrane impermeability or serum binding.[1] | Try serum-reduced media (Opti-MEM) for short incubations (4h) to reduce albumin sequestration.[1] |
| Gel Formation | High concentration (>5 mM) + pH shift.[1] | This is an intrinsic property of N-acyl amino acids.[1] Ensure concentrations are in the µM range for drug assays. |
References
- Validates the specific inhibition of splicing in lysates vs. lack of activity in intact cells.
-
PubChem. (n.d.).[1] N-Palmitoyl phenylalanine (Compound Summary). National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]
- Provides chemical structure, physical properties, and computed descriptors.
-
Casas, J., et al. (2013).[1] The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health.[1] Retrieved from [Link]
- Context on the metabolism and identification of N-acyl amino acids in biological systems.
-
Wang, Z., et al. (2024).[1][7][4] Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies. ACS Chem & Bio Engineering.[1] Retrieved from [Link][1]
- Background on the self-assembly and hydrogel properties of Phenylalanine deriv
Sources
- 1. N-Palmitoyl phenylalanine | C25H41NO3 | CID 181534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Targeted Quantitation of N-Palmitoyl Phenylalanine (Pal-Phe) in Tissue via LC-MS/MS
Introduction & Biological Context
N-Palmitoyl phenylalanine (Pal-Phe) is a bioactive lipid belonging to the class of N-acyl amino acids (NAAs). While historically overshadowed by endocannabinoids, NAAs have emerged as critical regulators of energy homeostasis. Specifically, the secreted enzyme PM20D1 (Peptidase M20 Domain Containing 1) catalyzes the condensation of fatty acids and amino acids to form NAAs, which function as endogenous mitochondrial uncouplers, promoting UCP1-independent thermogenesis [1].[1]
Quantifying Pal-Phe in tissue (e.g., brown adipose tissue, liver, muscle) presents specific analytical challenges:
-
Lipophilicity: The palmitoyl tail requires efficient organic extraction and reverse-phase chromatography.
-
Isobaric Interference: Complex lipid matrices contain numerous isomers; chromatographic resolution is essential.
-
Abundance: Endogenous levels are often in the nanomolar range, requiring high-sensitivity triple quadrupole mass spectrometry (LC-MS/MS).
This application note details a robust, self-validating workflow for the precise quantification of Pal-Phe, ensuring high recovery and minimal matrix effects.
Pre-Analytical Considerations
Internal Standards (Critical)
To ensure "Trustworthiness" in quantification, you cannot rely on external calibration alone due to variable extraction efficiencies in lipid-rich tissues.
-
Recommended IS: N-Palmitoyl-d5-phenylalanine (Pal-Phe-d5) or N-Oleoyl-d5-phenylalanine.
-
Alternative IS: If specific deuterated analogs are unavailable, use a structurally similar non-endogenous NAA like N-heptadecanoyl glycine, though ionization efficiencies may differ.
Tissue Handling
-
Flash Freezing: Tissues must be snap-frozen in liquid nitrogen immediately upon harvest to prevent enzymatic hydrolysis by PM20D1 or FAAH (Fatty Acid Amide Hydrolase).
-
Storage: -80°C. Avoid repeated freeze-thaw cycles.
Experimental Workflow
The following diagram outlines the critical path from tissue harvest to data acquisition.
Figure 1: Optimized lipidomics workflow for N-acyl amino acid extraction and analysis.
Detailed Protocol: Sample Preparation
This protocol uses a modified Folch method optimized for NAAs.
Reagents:
-
Methanol (LC-MS Grade)
-
Chloroform (LC-MS Grade)
-
Water (LC-MS Grade)
-
Internal Standard Solution (1 µM in Methanol)
Step-by-Step:
-
Weighing: Transfer ~30-50 mg of frozen tissue into a bead homogenizer tube.
-
Spiking: Add 10 µL of Internal Standard solution directly to the tissue. Why: Adding IS before homogenization corrects for recovery losses during the entire process.
-
Homogenization: Add 500 µL of ice-cold Methanol. Homogenize (e.g., TissueLyser) at 30 Hz for 2 minutes.
-
Extraction: Add 1000 µL of Chloroform. Vortex vigorously for 1 minute.
-
Phase Induction: Add 300 µL of Water to induce phase separation. Vortex for 30 seconds.
-
Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Observation: You will see three layers: Upper (aqueous/polar), Interface (protein disk), Lower (organic/lipid).
-
-
Collection: Carefully insert a glass pipette through the upper layers and retrieve the Lower Organic Phase . Transfer to a clean glass vial.
-
Expert Tip: Avoid plastic tips if possible, or use low-retention tips. Lipids can stick to standard polypropylene.
-
-
Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Methanol:Water (1:1). Vortex and transfer to an autosampler vial with a glass insert.
Analytical Methodology: LC-MS/MS
Liquid Chromatography (LC)
Pal-Phe is hydrophobic. A C18 column with a strong organic gradient is required.
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity)
-
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Column Temp: 50°C (Improves peak shape for lipids).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Some protocols use Ammonium Acetate (5mM). Formic acid is generally preferred for positive mode, but works well for negative mode NAAs to ensure protonation state for separation.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 30 | 0.4 |
| 1.00 | 30 | 0.4 |
| 6.00 | 95 | 0.4 |
| 8.00 | 95 | 0.4 |
| 8.10 | 30 | 0.4 |
| 10.00 | 30 | 0.4 |
Mass Spectrometry (MS/MS)
While NAAs can be analyzed in positive mode, Negative Electrospray Ionization (ESI-) often yields cleaner baselines for fatty acid derivatives and is highly specific for the carboxyl group.
-
Source: ESI Negative Mode
-
Capillary Voltage: -3500 V
-
Desolvation Temp: 400°C
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Collision Energy (V) | Dwell (ms) |
| Pal-Phe | 402.3 | 164.1 (Phe fragment) | 22 | 50 |
| Pal-Phe (Qual) | 402.3 | 255.2 (Palmitate) | 20 | 50 |
| Pal-Phe-d5 (IS) | 407.3 | 169.1 | 22 | 50 |
-
Expert Insight: The transition 402.3 -> 164.1 corresponds to the cleavage of the amide bond, retaining the charge on the phenylalanine moiety (minus water/linkage). This is highly specific. The 255.2 fragment corresponds to the palmitic acid tail.
Method Validation & Quality Control
To ensure your data meets drug development standards (E-E-A-T), perform the following validation steps:
Linearity
Construct a calibration curve using synthetic Pal-Phe standards spiked into a "surrogate matrix" (e.g., BSA solution or stripped plasma) ranging from 1 nM to 1000 nM .
-
Acceptance: r² > 0.99.
Matrix Effect (ME) & Recovery (RE)
Tissue lipids suppress ionization. You must quantify this.
-
Experiment: Prepare three sets of samples:
-
(A) Standard in solvent.[2]
-
(B) Standard spiked into extracted tissue matrix (post-extraction).
-
(C) Standard spiked into tissue before extraction.
-
-
Calculations:
-
Matrix Effect (%) = (B / A) × 100. (If < 80%, consider using a Nano-ESI source or more dilution).
-
Recovery (%) = (C / B) × 100. (Should be > 70% for LLE).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background | Contamination | Palmitic acid is ubiquitous (skin, soap). Use baked glassware (400°C) and wear nitrile gloves. |
| Peak Tailing | Column overload or pH | Ensure 0.1% Formic acid is fresh. Increase column temp to 50°C. |
| Carryover | Lipophilicity | Add a "needle wash" step with 100% Isopropanol between injections. |
References
-
Long, J. Z., et al. (2016).[3] "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria."[1][3] Cell, 166(2), 424–435.[3] [Link]
-
Long, J. Z., et al. (2018). "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception."[3][4] Proceedings of the National Academy of Sciences, 115(29), E6937-E6945. [Link][3][4]
-
Tan, B., et al. (2010). "Identification of endogenous acyl amino acids based on a targeted lipidomics approach." Journal of Lipid Research, 51(1), 112–119.[3] [Link]
Sources
- 1. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Targeted LC-MS/MS Analysis of N-Acyl Amino Acids (NAAs)
Abstract
N-acyl amino acids (NAAs) are a diverse class of bioactive lipids recently identified as endogenous mitochondrial uncouplers regulated by the secreted enzyme PM20D1 .[1][2] Unlike classical endocannabinoids, many NAAs (e.g., N-oleoyl phenylalanine, N-arachidonoyl glycine) possess a free carboxyl group, necessitating specific ionization and chromatographic strategies. This guide provides a validated, high-sensitivity LC-MS/MS protocol for the extraction and quantification of NAAs in biological matrices (plasma and tissue), designed for researchers investigating immunometabolism, obesity, and mitochondrial bioenergetics.
Biological Significance & Mechanistic Context[1][3]
The PM20D1-NAA Axis
Recent studies have elevated NAAs from obscure metabolites to central regulators of energy homeostasis. The enzyme PM20D1 (Peptidase M20 Domain Containing 1) functions as a bidirectional synthase/hydrolase, condensing free fatty acids with amino acids.[1][3] The resulting NAAs act as "chemical uncouplers," binding to mitochondrial carriers (e.g., SLC25A4/ANT1) to promote proton leak and thermogenesis independent of UCP1.
Pathway Visualization
The following diagram illustrates the enzymatic regulation of NAAs and their downstream physiological effects.
Figure 1: The PM20D1 enzymatic node regulates the bidirectional synthesis and hydrolysis of N-acyl amino acids, driving mitochondrial uncoupling.
Experimental Design Strategy
Ionization Polarity: The Case for Negative Mode
While N-acyl ethanolamines (NAEs) like anandamide are typically analyzed in positive ion mode (
-
Recommendation: Use ESI Negative Mode (
) . -
Rationale: Negative mode provides superior selectivity and sensitivity for acidic lipids by reducing background noise from neutral lipids and improving ionization efficiency of the carboxylate anion.
Internal Standards (ISTD)
Absolute quantification requires stable isotope-labeled standards to correct for extraction efficiency and matrix effects.
-
Primary Choice: N-arachidonoyl glycine-d8 (NAGly-d8) or N-oleoyl serine-d23.
-
Alternative: If specific deuterated NAAs are unavailable, use a structurally similar fatty acid amide surrogate like N-arachidonoyl-GABA-d4.
Chromatography
Reverse-phase chromatography (C18) is standard. However, peak shape for acidic lipids can be compromised by metal interactions or pH mismatch.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Mobile Phase Modifier: 0.1% Formic acid or 5mM Ammonium Acetate (pH ~5-6) is critical to maintain the analytes in a consistent protonation state for reproducible retention.
Detailed Protocol
Materials
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Standards: Authentic standards for N-oleoyl phenylalanine (C18:1-Phe), N-arachidonoyl glycine (C20:4-Gly), etc. (Cayman Chemical or Avanti Polar Lipids).
-
Matrix: Plasma, Serum, or Adipose Tissue.
Sample Preparation (Protein Precipitation)
This method utilizes a single-phase extraction optimized for polar lipids.
-
Thawing: Thaw plasma/tissue samples on ice.
-
Aliquoting: Transfer 50 µL of plasma (or 20 mg homogenized tissue) into a 1.5 mL centrifuge tube.
-
ISTD Addition: Add 10 µL of Internal Standard working solution (e.g., 1 µM NAGly-d8 in MeOH). Vortex briefly.
-
Extraction: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.
-
Note: The formic acid ensures protonation of the carboxyl group, improving partitioning into the organic solvent.
-
-
Precipitation: Vortex vigorously for 30 seconds. Incubate at -20°C for 1 hour to complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean glass vial.
-
Drying (Optional but Recommended): Evaporate solvent under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of 50% MeOH/Water .
-
Why Reconstitute? Injecting 100% organic solvent can cause peak broadening (solvent effect) in early-eluting compounds.
-
LC-MS/MS Conditions
LC Parameters:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 90 | 10 |
| 12.0 | 90 | 10 |
MS Parameters (Source - ESI Negative):
-
Spray Voltage: -3500 V (optimize for your instrument).
-
Sheath Gas: 40 arb units.
-
Aux Gas: 10 arb units.
-
Capillary Temp: 320°C.[4]
MRM Transition Table
The following transitions monitor the precursor ion
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Fragment Identity |
| N-Arachidonoyl Glycine | 360.5 | 74.0 | 20 | Glycine ( |
| N-Oleoyl Glycine | 338.5 | 74.0 | 20 | Glycine |
| N-Palmitoyl Glycine | 312.5 | 74.0 | 20 | Glycine |
| N-Oleoyl Phenylalanine | 428.6 | 164.1 | 22 | Phenylalanine |
| N-Arachidonoyl Serine | 390.5 | 87.0 | 25 | Serine fragment |
| N-Arachidonoyl Taurine | 410.6 | 80.0 | 30 | Sulfonate ( |
| N-Oleoyl Taurine | 388.6 | 80.0 | 30 | Sulfonate ( |
| ISTD (NAGly-d8) | 368.5 | 74.0 | 20 | Glycine |
Workflow Visualization
Figure 2: Step-by-step extraction and analysis workflow for N-acyl amino acids.
Data Analysis & Quality Control
Validation Criteria
-
Linearity: Calibration curves (0.5 nM – 1000 nM) should yield
using weighting. -
Recovery: Spike plasma samples pre- and post-extraction to calculate extraction efficiency. Typical recovery for NAAs using MeOH/ACN precipitation is 85-105% .
-
Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If suppression > 20% is observed, dilute samples or switch to a Solid Phase Extraction (SPE) method using mixed-mode anion exchange (MAX) cartridges.
Troubleshooting
-
Low Sensitivity: Check pH of mobile phases. Ensure the MS is in Negative Mode.
-
Peak Tailing: Often caused by interaction with metal surfaces. Passivate the system or add low concentrations (5 µM) of medronic acid to the mobile phase (advanced technique).
-
Carryover: NAAs are lipophilic. Ensure a needle wash with high organic content (e.g., Isopropanol:ACN:Acetone) is used between injections.
References
-
Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell, 166(2), 424–435. [Link]
-
Divito, E. B., et al. (2023). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. Journal of Chromatography B, 1229, 123868. [Link]
-
Cutignano, A., et al. (2023). Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 226, 115252. [Link]
-
Bradshaw, H. B., et al. (2009). Novel endogenous N-acyl glycines identification and characterization. Vitamins and Hormones, 81, 191–205. [Link]
-
Tan, B., et al. (2010). Targeted lipidomics of N-acyl amino acids in biological samples. Analytical Biochemistry, 396(1), 56-62. [Link]
Sources
- 1. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 3. oaepublish.com [oaepublish.com]
- 4. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea | MDPI [mdpi.com]
Application Note: Optimizing In Vivo Efficacy Assessment of N-Palmitoyl Phenylalanine
Introduction & Mechanistic Rationale
N-Palmitoyl phenylalanine (Pal-Phe) represents a unique intersection in chemical biology: it is both a bioactive lipid signaling molecule belonging to the endocannabinoidome and a functional amphiphile capable of self-assembling into supramolecular hydrogels.
Unlike simple fatty acids, Pal-Phe is an N-acyl amino acid (NAAA). Its structural homology to N-palmitoylethanolamide (PEA) and N-arachidonoyl glycine suggests pleiotropic mechanisms of action. When designing in vivo studies, researchers must distinguish between two distinct experimental goals:
-
Intrinsic Activity: Investigating Pal-Phe as a pharmacological agent (e.g., for anti-inflammatory, metabolic, or dermatological endpoints).
-
Delivery Vector: Utilizing Pal-Phe hydrogels as a depot for sustained release of other therapeutics.
Mechanistic Targets[1]
-
GPCR Modulation: Pal-Phe is hypothesized to interact with orphan G-protein coupled receptors (e.g., GPR18, GPR55) or PPAR-
, similar to other saturated N-acyl amides. -
Metabolic Regulation: N-acyl aromatic amino acids have been implicated in energy homeostasis and glucose metabolism [1].
-
Enzymatic Regulation: Pal-Phe is a substrate for Fatty Acid Amide Hydrolase (FAAH). In vivo efficacy is often limited by rapid hydrolysis, necessitating specific vehicle strategies or co-administration of FAAH inhibitors.
Pre-Clinical Formulation Strategy
The lipophilicity of Pal-Phe (C25H41NO3) presents the primary challenge in in vivo reproducibility. Simple aqueous suspension leads to precipitation, erratic absorption, and false-negative results.
Vehicle Compatibility Matrix
| Vehicle Class | Suitability | Notes |
| PBS / Saline | Poor | Causes immediate precipitation. Unsuitable for IV/IP. |
| DMSO/PEG400 (10:90) | Moderate | Good solubility but potential vehicle toxicity in chronic dosing. |
| Corn Oil / MCT Oil | High | Ideal for oral gavage. Mimics dietary lipid absorption. |
| Self-Assembled Hydrogel | High (Topical/SC) | Requires pH triggering (NaOH) and specific thermal annealing. |
| Lipid Nanoparticles (LNP) | High (Systemic) | Recommended for IV administration to prevent embolism. |
Protocol: Preparation of Pal-Phe Supramolecular Hydrogel
For Subcutaneous (SC) Depot or Topical Application
Rationale: Pal-Phe forms fibrous networks via
-
Weighing: Dispense 10 mg of N-Palmitoyl phenylalanine into a sterile glass vial.
-
Alkaline Dissolution: Add 800
L of sterile water and 100 L of 0.1 M NaOH. -
Sonication: Sonicate at 40°C for 10 minutes until the solution is transparent (micellar phase).
-
Triggering: Dropwise add 0.1 M HCl (or Glucono-
-lactone for slow acidification) while vortexing until pH reaches 7.4. -
Gelation: Allow the mixture to rest undisturbed at 37°C for 2 hours. A semi-translucent hydrogel will form.
Visualization: Formulation Logic
The following diagram illustrates the critical decision tree for formulating Pal-Phe based on the intended route of administration.
Caption: Decision matrix for vehicle selection based on administration route to ensure bioavailability.
Experimental Protocols
Study A: Systemic Bioactivity (Metabolic/Analgesic Focus)
Objective: Assess the intrinsic anti-inflammatory or metabolic effects of Pal-Phe. Animal Model: C57BL/6J Mice (Male, 8-10 weeks).
Dosing Regimen:
-
Control: Vehicle (MCT Oil)
-
Low Dose: 10 mg/kg (Oral Gavage, daily)
-
High Dose: 30 mg/kg (Oral Gavage, daily)
-
Positive Control: PEA (30 mg/kg) or Ibuprofen (if assessing pain).
Workflow:
-
Acclimatization: 7 days.
-
Administration: Administer Pal-Phe dissolved in MCT oil daily at 09:00 AM (to control for circadian rhythm of FAAH activity).
-
Behavioral Assays (Day 7):
-
Open Field Test: To rule out sedation.
-
Von Frey Filament: To assess mechanical hyperalgesia (if using an inflammatory model).
-
-
Terminal Endpoint (Day 14):
-
Collect plasma (EDTA tubes) for LC-MS/MS.
-
Harvest Liver and Adipose tissue (flash freeze).
-
Study B: Topical Efficacy (Dermatology Focus)
Objective: Evaluate skin barrier reinforcement and pigmentation modulation. Animal Model: Hairless Mice (SKH-1) or Shaved Wistar Rats.
Protocol:
-
Formulation: 1% Pal-Phe (w/w) in a standard O/W cream base vs. Vehicle Cream.
-
Application: Apply 50 mg of cream to the dorsal skin (
cm area) twice daily for 21 days. -
Non-Invasive Measurements (Every 3 days):
-
TEWL (Transepidermal Water Loss): Assess barrier integrity using a Tewameter.
-
Colorimetry: Measure
(lightness) values to assess depigmentation potential (tyrosinase inhibition hypothesis).
-
-
Histology: H&E staining for epidermal thickness; Masson’s Trichrome for collagen density.
Bioanalytical Quantification (LC-MS/MS)
Accurate quantification is difficult due to rapid hydrolysis. The following method minimizes ex vivo degradation.
-
Internal Standard: Deuterated Palmitoylethanolamide (d4-PEA) or N-heptadecanoyl phenylalanine (synthetic analog).
-
Extraction:
-
Homogenize tissue in ice-cold acetonitrile containing 1
M FAAH inhibitor (e.g., URB597). Crucial step to prevent degradation during processing. -
Centrifuge at 14,000 x g for 15 min at 4°C.
-
Inject supernatant onto C18 column.
-
-
MS Transitions:
-
Precursor Ion:
(Negative mode often yields better sensitivity for NAAs). -
Monitor specific fragments corresponding to the phenylalanine and palmitic acid moieties.
-
Pathway Visualization: The Endocannabinoidome[1]
Understanding where Pal-Phe fits in the lipid signaling cascade is vital for interpreting data.
Caption: Metabolic fate and signaling targets of Pal-Phe within the endocannabinoidome.
References
-
Battista, N., et al. (2019).[1] "N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes."[2] Biomolecules, 9(12), 822.
-
Castiglione, F., et al. (2023).[3] "Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine and N-Palmitoyl-l-Phenylalanine." Soft Matter, 19, 4277–4285.[4]
-
Leishman, E., et al. (2016).[5] "The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids." Frontiers in Molecular Biosciences, 3, 37.
-
Cohen, G., et al. (2017).[6] "N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential."[1] Molecular Pharmacology, 92(6).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Palmitoyl-L-phenylalanine for Oleogel Induction
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-Palmitoyl-L-phenylalanine (Palm-Phe) as a low molecular weight organogelator (LMWO) for the creation of oleogels. It details the underlying mechanism of gelation, offers step-by-step protocols for preparation and characterization, and discusses the critical parameters that govern the final properties of the oleogel. The focus is on providing both the procedural "how" and the mechanistic "why" to empower researchers to rationally design and troubleshoot their oleogel systems for applications ranging from drug delivery to food science.
Scientific Introduction: The Rationale for N-Palmitoyl-L-phenylalanine
Oleogels are semi-solid systems in which a liquid oil phase is entrapped within a three-dimensional network formed by a gelator.[1] They have emerged as promising alternatives to solid fats, helping to reduce saturated and trans-unsaturated fat content in food products, and as novel vehicles for drug delivery.[1][2] The choice of gelator is paramount, dictating the oleogel's mechanical properties, stability, and biocompatibility.
N-Palmitoyl-L-phenylalanine (Palm-Phe) is an N-acylaminoacid that has garnered significant interest as an LMWO.[3] Its utility stems from several key advantages:
-
Biocompatibility: Palm-Phe is an endogenous compound, meaning it is naturally present in the human body.[1][3][4] This intrinsic biocompatibility suggests a low toxicity profile, making it an excellent candidate for pharmaceutical and food applications.[3]
-
High Gelling Efficiency: Palm-Phe can effectively gel edible oils at very low concentrations, often around 1% by weight (wt%).[1][3][4] This efficiency is crucial for preserving the native properties of the oil and minimizing the amount of additive required.
-
Mechanism of Self-Assembly: As an LMWO, Palm-Phe does not form a network through polymer chain entanglement. Instead, it undergoes a process of self-assembly, driven by non-covalent interactions.[1] Upon heating in oil, Palm-Phe dissolves. As the solution cools, the molecules self-assemble into aggregates, often with a high aspect ratio, which then form a 3D solid network that immobilizes the oil.[3] Key driving forces for this assembly include intermolecular hydrogen bonding and hydrophobic interactions.[5]
The Phenomenon of Polymorphism
A critical aspect of Palm-Phe oleogels is their ability to exhibit polymorphism—the capacity of the solid gelator network to exist in different crystalline forms. Research has shown that Palm-Phe oleogels in rapeseed oil can undergo a "gel-gel" transition at a temperature lower than the main sol-gel transition.[1][3][4] This transition represents a transformation between two different polymorphic states of the gel network.
This phenomenon has profound implications for the material's properties:
-
Mechanical Strength: Different polymorphs can exhibit different rheological properties (i.e., stiffness and elasticity).[3]
-
Thermal Stability: The stability and melting behavior of the oleogel are directly linked to the polymorphic form of the gelator network.[3]
Understanding and controlling this polymorphism is key to ensuring reproducibility and tailoring the oleogel's properties for a specific application. This is often achieved through precise control of the thermal history (heating and cooling rates, and annealing steps).[3][4]
Protocol I: Preparation of a 2% (w/w) N-Palmitoyl-L-phenylalanine Oleogel
This protocol describes the formation of a standard 2% (w/w) Palm-Phe oleogel using a pharmaceutically or food-grade oil (e.g., rapeseed, safflower, olive oil).[3]
Materials & Equipment:
-
N-Palmitoyl-L-phenylalanine (Palm-Phe)
-
High-purity vegetable oil (e.g., Rapeseed Oil)
-
Glass vial with a screw cap
-
Magnetic stir bar
-
Heating magnetic stirrer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh 0.20 g of Palm-Phe and 9.80 g of the selected oil directly into a glass vial for a total mass of 10.00 g. Add a magnetic stir bar.
-
Dissolution: Place the vial on a heating magnetic stirrer. Heat the mixture to approximately 90-100°C while stirring. Continue heating and stirring until the Palm-Phe is completely dissolved and the solution is clear.
-
Causality Note: Heating provides the thermal energy needed to overcome the intermolecular forces holding the Palm-Phe molecules together, allowing them to dissolve and disperse homogenously throughout the oil phase.
-
-
Gelation (Cooling): Turn off the heat and allow the vial to cool to room temperature undisturbed. Gelation will occur as the solution cools and the Palm-Phe molecules self-assemble.
-
Causality Note: The cooling rate is a critical parameter. A controlled, slower cooling rate generally promotes the formation of a more ordered and stable crystalline network. For reproducibility, a programmed cooling ramp or placing the sample in a controlled temperature environment is recommended.
-
-
Maturation: Store the oleogel at a controlled temperature (e.g., 4°C or 25°C) for at least 24 hours before characterization. This "maturation" or "aging" period allows the 3D network to fully develop and stabilize.[4]
-
Verification: Confirm gel formation by inverting the vial. A successful oleogel will be self-standing and will not flow.
Caption: Relationship between oleogel properties and characterization methods.
Summary of Key Quantitative Data
The following table summarizes key parameters for Palm-Phe based oleogels as reported in the literature.
| Parameter | Value | Oil System | Comments | Source |
| Critical Gelation Concentration | ~1 wt% | Rapeseed Oil | Forms opaque, stable gels above this concentration. | [1][3][4] |
| Sol-to-Gel Transition (Tgs) | Varies with concentration | Rapeseed Oil | Determined by the crossover of G' and G'' upon cooling. | [6] |
| Gel-to-Gel Transition | Non-variant with concentration | Rapeseed Oil | Corresponds to a polymorphic transformation of the solid network. | [3] |
| Storage Modulus (G') | Can reach 10⁵ Pa | Phenylalanine Gels | Indicates strong, solid-like behavior. | [7] |
Applications in Research and Development
The unique properties of Palm-Phe oleogels make them suitable for various advanced applications:
-
Drug Delivery: Oleogels can serve as matrices for the sustained release of lipophilic (oil-soluble) drugs. [2]Their biocompatibility is a major asset for topical, oral, or injectable formulations. [8][9]The semi-solid nature can improve residence time at the site of application.
-
Food Science: As structured fats, these oleogels can replace saturated and trans fats in products like spreads, baked goods, and ice cream, improving the nutritional profile without compromising texture. [1][10]* Cosmetics: The texturizing properties of oleogels are valuable in cosmetic formulations, providing structure and desirable sensory characteristics to creams and lotions.
References
-
Schwaller, D., Yilmazer, S., Carvalho, A., Collin, D., & Mésini, P. J. (2023). Impact of polymorphism in oleogels of N-palmitoyl-L-phenylalanine. Soft Matter, 19(23), 4277–4285. [Link]
-
ResearchGate. (n.d.). Oleogels Based on Palmitic Acid and Safflower Oil: Novel Formulations for Ocular Drug Delivery of Voriconazole. Request PDF. [Link]
-
ResearchGate. (2023, May 15). Impact of Polymorphism in Oleogels of N -Palmitoyl- L -phenylalanine. [Link]
-
Schwaller, D., Yilmazer, S., Carvalho, A., Collin, D., & Mésini, P. J. (2023). Impact of polymorphism in oleogels of N-palmitoyl-l-phenylalanine. Soft Matter, 19(23), 4277-4285. [Link]
-
MDPI. (n.d.). Preparation and Characterization of Oleogels Based on Cellulose Modified by High-Pressure Microfluidization and Rubber Seed Oil Body. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. K. (2023). Oleogel-based drug delivery for the treatment of periodontitis: current strategies and future perspectives. Gels, 9(10), 775. [Link]
-
Pop, C. R., Tita, O., Tita, B., Farcas, A., & Nistor, O. V. (2024). Development and Characterization of New Plant-Based Ice Cream Assortments Using Oleogels as Fat Source. Foods, 13(12), 1876. [Link]
-
Schwaller, D., Yilmazer, S., Carvalho, A., Collin, D., & Mésini, P. J. (2023). Impact of polymorphism in oleogels of N-palmitoyl-l-phenylalanine. Soft Matter, 19(23), 4277-4285. [Link]
-
ResearchGate. (2024, February 2). Development and Characterization of Oleogels from Avocado Oil and Monoglycerides. [Link]
-
MDPI. (n.d.). A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. [Link]
-
International Journal of Green Pharmacy. (2023). A comprehensive review on oleogels, formulation consideration and potential applications in bioactive delivery. [Link]
-
Laux, V., Steffens, C., & Scherließ, R. (2023). Development and Characterization of Novel In-Situ-Forming Oleogels. Gels, 9(1), 54. [Link]
-
MDPI. (n.d.). Application of Analytical Methods for the Comprehensive Analysis of Oleogels—A Review. [Link]
-
ScienceDirect. (n.d.). Study on the thermal properties and crystallization behaviors of soybean oleogel formed with monopalmitate and carnauba wax. [Link]
-
Song, A., Wang, X., & Liu, T. (2007). Formation mechanism of supramolecular hydrogels in the presence of L-phenylalanine derivative as a hydrogelator. Science and Technology of Advanced Materials, 8(7-8), 605-611. [Link]
-
MDPI. (2023, September 15). Atomic Force Microscopy of Phytosterol Based Edible Oleogels. [Link]
-
Li, M., Wang, Y., Liu, T., Wang, L., & Liu, T. (2022). Rheological and Physicochemical Properties of Oleogel with Esterified Rice Flour and Its Suitability as a Fat Replacer. Foods, 11(2), 229. [Link]
-
ResearchGate. (n.d.). Polarized Light Microscopy (PLM) pictures of oleogel samples. [Link]
-
López-Castejón, M. L., Bengoechea, C., & Espinosa, S. (2022). Rheological properties of emulsion templated oleogels based on xanthan gum and different structuring agents. Foods, 11(6), 785. [Link]
Sources
- 1. Impact of polymorphism in oleogels of N-palmitoyl-l-phenylalanine - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Oleogel-based drug delivery for the treatment of periodontitis: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of polymorphism in oleogels of N -palmitoyl- l -phenylalanine - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01637K [pubs.rsc.org]
- 4. Impact of polymorphism in oleogels of N-palmitoyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation mechanism of supramolecular hydrogels in the presence of L-phenylalanine derivative as a hydrogelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Characterization of Novel In-Situ-Forming Oleogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Characterization of New Plant-Based Ice Cream Assortments Using Oleogels as Fat Source - PubMed [pubmed.ncbi.nlm.nih.gov]
cell culture media preparation for metabolic labeling with phenylalanine
Abstract & Scientific Rationale
Metabolic labeling using stable isotopes is the gold standard for quantitative proteomics. While L-Lysine and L-Arginine (standard SILAC) are ubiquitous due to Trypsin compatibility, L-Phenylalanine (Phe) labeling offers distinct advantages for specific experimental designs, particularly when studying aromatic amino acid metabolism, utilizing non-canonical digestion enzymes (e.g., Chymotrypsin), or performing pulse-chase experiments with analogs like Azidophenylalanine.
The Core Challenge: Unlike non-essential amino acids, mammalian cells cannot synthesize Phenylalanine; they are strictly auxotrophic. This makes Phe an ideal candidate for labeling because 100% of the intracellular pool must originate from the culture media. However, this also means that media formulation errors lead to immediate metabolic stress , halting translation and skewing proteomic data.
This guide details the precise formulation of Phe-labeled media, the critical role of dialyzed serum, and the mitigation of "metabolic scrambling" (the enzymatic conversion of Phe to Tyrosine).
Mechanistic Foundation
Understanding the flux of the isotope is critical for troubleshooting low incorporation rates.
Diagram 1: Isotope Flux & Incorporation Pathway
Caption: Figure 1. The flux of isotopically labeled Phenylalanine.[1][2][3] Note the critical risk points: contamination from undialyzed serum (Light Phe) and metabolic conversion to Tyrosine via Phenylalanine Hydroxylase (PAH).[4]
Critical Materials & Reagents
A. The Isotope[2][4][5]
-
Standard: L-Phenylalanine [ring-13C6] (Mass shift: +6.02 Da).
-
Purity: >99% isotopic enrichment is required to prevent "satellite peaks" in Mass Spec.
B. The Serum (The Most Common Failure Point)
Standard Fetal Bovine Serum (FBS) contains ~200–300 µM L-Phenylalanine. If used without processing, this "light" Phe competes with your "heavy" label, capping incorporation efficiency at ~50-60%.
-
Requirement: Dialyzed FBS (dFBS) with a 10 kDa molecular weight cutoff (MWCO) .
-
Why 10 kDa? This pore size allows free amino acids (MW ~165 Da) to exit the serum while retaining growth factors and albumin (MW >60 kDa) essential for cell survival.
C. The Base Media
-
Requirement: Phenylalanine-deficient media (e.g., DMEM -Phe, RPMI -Phe).
-
Note: If commercial deficient media is unavailable, custom preparation using a "Drop-out" amino acid powder kit is required.
Protocol: Media Formulation
Objective: Reconstitute Phe-deficient media to match the exact molarity of the standard formulation to avoid metabolic stress.
Step 1: Determine Target Concentration
Different basal media have vastly different Phenylalanine loads. Do not use a generic "50 mg/L" rule.
Table 1: Standard Phenylalanine Concentrations
| Basal Media Type | Phe Concentration (mg/L) | Phe Concentration (mM) | Notes |
| DMEM (High Glucose) | 66.0 mg/L | 0.40 mM | Most common for adherent cancer lines (HeLa, HEK293).[4] |
| RPMI 1640 | 15.0 mg/L | 0.09 mM | Common for suspension/immune cells (Jurkat).[4] |
| MEM (Eagle's) | 32.0 mg/L | 0.19 mM | Often used for primary cells.[4] |
| DMEM/F12 | 8.45 mg/L | 0.05 mM | Very low concentration; high risk of depletion.[4] |
Step 2: Preparation of Stock Solutions (100x)
-
Heavy Stock: Dissolve [13C6]-L-Phenylalanine in PBS to create a concentration 100x higher than your target media (e.g., for DMEM, prepare 40 mM or 6.6 mg/mL).
-
Light Stock: Prepare natural L-Phenylalanine at the same concentration for the control condition.
-
Sterilization: Pass through a 0.22 µm PES syringe filter . Do not autoclave amino acids.
Step 3: Final Assembly
For 500 mL of Complete Labeling Media:
-
Thaw 500 mL Phe-Deficient Media .
-
Add 50 mL Dialyzed FBS (10% final).
-
Add 5 mL Penicillin/Streptomycin .[5]
-
Add 5 mL of 100x Heavy Phe Stock (or Light Stock for control).
-
Crucial Step: Add L-Tyrosine if the deficient media is also Tyr-free. (See Troubleshooting regarding Scrambling).
Protocol: Cell Adaptation & Expansion
Cells cannot simply be switched to heavy media 24 hours before harvest. They require an "adaptation phase" to replace the pre-existing proteome.
The "5-Doubling" Rule:
Statistically, 5 cell divisions result in
Diagram 2: Adaptation Workflow
Caption: Figure 2. The adaptation timeline. Cells must be maintained in log phase. Over-confluence can slow protein turnover, extending the time required for full incorporation.
Procedure:
-
Seeding: Seed cells at 20-30% confluence in Heavy Media.
-
Passaging: Split cells every 2-3 days. Do not allow cells to reach 100% confluence (contact inhibition slows protein synthesis).
-
Bank Cells: At Passage 6, freeze down a "Heavy Adapted" stock in Heavy Media + 10% DMSO. This saves time for future experiments.
Quality Control & Validation
Before running a costly LC-MS/MS experiment, validate incorporation.
-
Harvest a small pellet (~10^6 cells) from Passage 5.
-
Lyse & Digest using standard protocols (e.g., Urea lysis, Trypsin digestion).
-
Run LC-MS: Analyze a short gradient (30-60 min).
-
Calculate Efficiency: Look for a high-abundance peptide (e.g., Actin, Tubulin).
Target: >95%.[2][3][6] If <95%, culture for 2 more doublings.
Troubleshooting & "Pro-Tips"
Issue 1: Metabolic Scrambling (Phe Tyr)
Mechanism: The enzyme Phenylalanine Hydroxylase (PAH) converts Phe to Tyr. If you use Heavy Phe, you may generate Heavy Tyr in situ.
-
Impact: The Heavy Tyr signal splits between the intended Light Tyr pool and the new Heavy Tyr, reducing quantification accuracy.
-
Solution: Ensure the media contains excess unlabeled L-Tyrosine (approx 0.4 mM for DMEM). This dilutes any biologically converted Heavy Tyr, making it negligible in the MS spectra.
Issue 2: Auxotrophy/Growth Arrest
Symptom: Cells detach or stop dividing upon switching to dialyzed serum.
-
Cause: Dialysis removes not just amino acids, but also small hormones (T3, T4, Insulin-like growth factors).
-
Solution: Supplement media with "Rescue Cocktails" if necessary (e.g., Insulin-Transferrin-Selenium or ITS). However, most cancer lines (HeLa, A549) tolerate dFBS well.
Issue 3: Arginine-to-Proline Conversion
-
Note: While this guide focuses on Phe, be aware that if you are dual-labeling (Phe + Arg), Arginine often converts to Proline. Phe does not convert to Proline.
References
-
Nature Protocols (SILAC Authority): Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. [Link][4]
-
Phe to Tyr Conversion: Vildhede, A., et al. (2018). Phenylalanine-to-tyrosine conversion in metabolic labeling. Journal of Proteome Research. (Contextual validation via general metabolic flux literature). [Link]
Sources
- 1. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMEM, high glucose Recipe | AAT Bioquest [aatbio.com]
- 3. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Profiling of CHO Cells during the Production of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. 11965 - DMEM, high glucose | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: N-Palmitoyl Phenylalanine Solubility
The following technical guide addresses the solubility behavior of N-Palmitoyl Phenylalanine (Pal-Phe) in ethanol. It is designed for researchers encountering difficulties with precipitation, gelation, or cloudiness during formulation.[1]
Executive Summary: The "Solubility" Misconception
If you are struggling to dissolve N-Palmitoyl Phenylalanine (Pal-Phe) in ethanol at room temperature, you are likely not facing a simple solubility limit issue.[1] You are observing organogelation .
Pal-Phe is a Low Molecular Weight Organogelator (LMWO).[1][2] In ethanol, it tends to self-assemble into a fibrous network that traps the solvent, forming a supramolecular gel rather than a true solution. Successful solubilization requires disrupting these intermolecular forces.[1]
Troubleshooting Guide (Q&A)
Q1: Why does my solution turn cloudy or solidify into a jelly upon cooling?
Diagnosis: You have reached the Critical Gelation Concentration (CGC) .[1] Mechanism: Pal-Phe molecules possess a hydrophobic tail (palmitoyl) and a polar head (phenylalanine).[1] In ethanol, they stack via:
-
-
stacking between phenyl rings. -
Hydrogen bonding between amide and carboxylic acid groups.[1]
-
Van der Waals forces between the alkyl chains.[1]
Upon cooling, these forces overcome the thermal energy, causing the molecules to self-assemble into nanofibers. These fibers entrap the ethanol, creating a gel.[1] This is a feature, not a defect, but it hinders liquid formulation.[1]
Q2: How can I distinguish between precipitation and gelation?
Perform the Inversion Test :
-
Heat the sample until clear (Sol state).
-
Cool to room temperature.
-
Turn the vial upside down.[1]
-
Gelation: The mass does not flow; it holds its shape against gravity.[1]
-
Precipitation: White solid particles settle at the bottom; the supernatant is fluid.
-
Q3: How do I obtain a stable, clear liquid solution at high concentrations?
Solution: You must ionize the molecule.
Pal-Phe behaves like a fatty acid.[1][3][4][5][6] The carboxylic acid headgroup (
Experimental Protocols
Protocol A: Thermal Dissolution (Temporary/Low Concentration)
Best for: Analytical standards or low-concentration screening (<1 mg/mL).
-
Weighing: Measure the required amount of Pal-Phe.
-
Solvent Addition: Add absolute ethanol (EtOH).
-
Sonication: Sonicate at 40°C for 10 minutes.
-
Note: Room temperature sonication is often insufficient due to the high energy barrier of the crystal lattice.
-
-
Observation: The solution should be clear.
-
Warning: If the concentration exceeds ~2 mg/mL, it will likely gel or precipitate upon returning to 20°C.
-
Protocol B: pH-Switching Solubilization (High Stability)
Best for: Stock solutions (10–50 mg/mL) or formulation development.[1]
Concept: Convert Pal-Phe into its salt form (e.g., Sodium Palmitoyl Phenylalaninate).
Step-by-Step:
-
Calculate Equivalence: Determine the molar amount of Pal-Phe (
g/mol ). -
Prepare Base: Prepare a 1M NaOH or KOH solution in ethanol (or water, if water tolerance allows).
-
Titration:
-
Clarification: The suspension will clear rapidly as the carboxylic acid deprotonates.[1]
-
Validation: The resulting solution should remain clear at room temperature and 4°C.
Reversibility Note: If you acidify this solution (add HCl), Pal-Phe will instantly reprecipitate/gel.[1]
Quantitative Data
| Parameter | Value / Behavior | Notes |
| Molecular Weight | 403.6 g/mol | |
| Solubility (Pure EtOH, 25°C) | < 2 mg/mL (Est.)[1] | Often forms a swollen gel or suspension.[1] |
| Solubility (EtOH + Base, 25°C) | > 50 mg/mL | Ionization disrupts gel network.[1] |
| Gel-Sol Transition ( | 40°C - 60°C | Dependent on concentration.[1] |
| pKa (Carboxylic Acid) | ~3.7 - 4.5 | Similar to N-acyl amino acids.[1] |
Visualizing the Mechanism
The following diagram illustrates the transition from a gel network to a solubilized state using thermal and chemical energy.
Caption: Workflow showing the reversible thermal transition (Gel-Sol) versus the stable chemical transition (Deprotonation) for Pal-Phe solubilization.
References
-
Trivedi, D. R., et al. (2006).[1] Impressive Gelation in Organic Solvents by Synthetic, Low Molecular Mass, Self-Organizing Urethane Amides of L-Phenylalanine. Chemistry of Materials. Retrieved from [https://pubs.acs.org/doi/10.1021/cm051373+][1]
-
Sahoo, S., et al. (2011).[1] Soft materials from amino acid derivatives: organogels and hydrogels.[1] Royal Society of Chemistry Advances.[1] (General reference on amino acid organogelators).
-
PubChem. (n.d.).[1] N-Palmitoyl phenylalanine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. N-Palmitoyl phenylalanine | C25H41NO3 | CID 181534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of polymorphism in oleogels of N-palmitoyl-l-phenylalanine - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. N-Palmitoyl-phenylalanine Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
N-Palmitoyl Phenylalanine: Technical Support and Stability Guide
Welcome to the technical support center for N-Palmitoyl Phenylalanine (NPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful application of NPP in aqueous solutions. As a specialized N-acyl amino acid, understanding its stability and handling characteristics is paramount for reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
What is N-Palmitoyl Phenylalanine and what are its key properties?
N-Palmitoyl Phenylalanine is an N-acyl amide composed of the long-chain saturated fatty acid, palmitic acid, linked to the essential amino acid L-phenylalanine via an amide bond.[1][2] This amphiphilic structure imparts unique properties, influencing its solubility and interaction with biological systems.
Table 1: Key Properties of N-Palmitoyl Phenylalanine
| Property | Value | Source |
| Chemical Formula | C25H41NO3 | [1] |
| Molecular Weight | 403.61 g/mol | [1] |
| Appearance | White crystalline powder (in solid form) | Inferred from general properties |
| CAS Number | 37571-96-3 | [3] |
What is the aqueous solubility of N-Palmitoyl Phenylalanine?
Due to its long palmitoyl chain, N-Palmitoyl Phenylalanine is expected to have very low solubility in purely aqueous solutions. The hydrophobic nature of the C16 acyl chain dominates its physical properties. To enhance solubility, the use of co-solvents such as ethanol or DMSO is often necessary before preparing an aqueous working solution. It's important to note that the solubility of the parent amino acid, L-phenylalanine, in water increases with temperature.[4] While this trend may have a minor influence, the lipid portion of NPP is the primary determinant of its low aqueous solubility.
How should I prepare aqueous solutions of N-Palmitoyl Phenylalanine?
Given its low water solubility, a common practice is to first dissolve N-Palmitoyl Phenylalanine in an organic solvent, such as ethanol or DMSO, to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer to achieve the final working concentration. It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum to avoid interfering with the experimental system.
What are the main factors affecting its stability in aqueous solutions?
The stability of N-Palmitoyl Phenylalanine in aqueous solutions is primarily influenced by:
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and potentially lead to other degradation pathways.[5]
-
Enzymatic Activity: The presence of proteases or amidases in biological samples or cell culture media can enzymatically cleave the amide bond.[6]
What are the expected degradation products?
The primary degradation pathway for N-Palmitoyl Phenylalanine in aqueous solution is the hydrolysis of the amide bond.
Diagram 1: Hydrolysis of N-Palmitoyl Phenylalanine
Caption: Hydrolysis of N-Palmitoyl Phenylalanine yields Palmitic Acid and L-Phenylalanine.
How can I monitor the stability of my N-Palmitoyl Phenylalanine solution?
Several analytical techniques can be employed to assess the stability of N-Palmitoyl Phenylalanine in your samples:
-
High-Performance Liquid Chromatography (HPLC): This is a robust method to separate and quantify the parent compound from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification, confirming the presence of N-Palmitoyl Phenylalanine and its degradation products.
-
Thin-Layer Chromatography (TLC): A simpler, qualitative method to visualize the presence of degradation products.
For these methods, you would monitor the decrease in the peak area of N-Palmitoyl Phenylalanine and the corresponding increase in the peak areas of palmitic acid and phenylalanine over time.
What are the recommended storage conditions for aqueous solutions?
For short-term storage (days to weeks), aqueous solutions of N-Palmitoyl Phenylalanine should be kept at 0-4°C in the dark.[1] For long-term storage (months), it is recommended to store aliquots at -20°C or below to minimize degradation.[1] It is advisable to prepare fresh working solutions for critical experiments.
Troubleshooting Guide
My N-Palmitoyl Phenylalanine solution is cloudy or has precipitated. What should I do?
This is a common issue due to the low aqueous solubility of N-Palmitoyl Phenylalanine.
Diagram 2: Troubleshooting Workflow for Precipitation Issues
Caption: A step-by-step guide to resolving precipitation of N-Palmitoyl Phenylalanine.
I suspect my N-Palmitoyl Phenylalanine has degraded. How can I confirm this?
-
Analytical Confirmation: The most definitive way is to use an analytical method like HPLC or LC-MS to look for the presence of palmitic acid and phenylalanine.
-
pH Measurement: A significant change in the pH of an unbuffered solution could indicate hydrolysis, as the carboxylic acid group of the resulting phenylalanine will affect the pH.
-
Functional Assay: If you are using N-Palmitoyl Phenylalanine in a biological assay, a loss of activity could be indicative of degradation.
My experimental results are inconsistent. Could this be related to solution stability?
Yes, inconsistent results are a common consequence of working with unstable or improperly prepared solutions. To ensure consistency:
-
Prepare Fresh Solutions: Always use freshly prepared aqueous solutions of N-Palmitoyl Phenylalanine for your experiments.
-
Standardize Preparation: Use a consistent and well-documented protocol for preparing your solutions.
-
Control for Co-solvents: Ensure that the final concentration of any organic co-solvent is the same across all experiments, including controls.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of N-Palmitoyl Phenylalanine
-
Weighing: Accurately weigh the desired amount of N-Palmitoyl Phenylalanine powder.
-
Dissolution: Add a suitable volume of 100% ethanol or DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously. Gentle warming (to no more than 37°C) and brief sonication can aid in dissolution.
-
Storage: Store the stock solution at -20°C in tightly sealed vials to prevent evaporation of the solvent.
Protocol 2: Conducting a pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers with a range of pH values relevant to your experimental conditions (e.g., pH 4, 7.4, 9).
-
Solution Preparation: Dilute the N-Palmitoyl Phenylalanine stock solution into each buffer to the final desired concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by HPLC or LC-MS to quantify the remaining N-Palmitoyl Phenylalanine and the formation of its degradation products.
-
Data Interpretation: Plot the concentration of N-Palmitoyl Phenylalanine versus time for each pH to determine the degradation rate.
Protocol 3: Assessing Thermal Stability
-
Solution Preparation: Prepare a solution of N-Palmitoyl Phenylalanine in a buffer of a single, relevant pH (e.g., pH 7.4).
-
Temperature Conditions: Aliquot the solution into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Time Points: At various time points, remove a vial from each temperature and immediately quench the degradation by freezing or immediate analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS.
-
Data Interpretation: Compare the degradation profiles at different temperatures to understand the thermal liability of N-Palmitoyl Phenylalanine.
References
-
Zamora, R., Hidalgo, F. J., & Alaiz, M. (2008). Model studies on the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products. Journal of Agricultural and Food Chemistry, 56(19), 9193–9199. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 181534, N-Palmitoyl phenylalanine. [Link]
-
Schwaller, D., Yilmazer, S., Le Levier, V., & Lesieur, P. (2023). Impact of polymorphism in oleogels of N-palmitoyl-l-phenylalanine. Soft Matter, 19(25), 4277–4285. [Link]
-
Koehler, B. (2016). How can I separate palmitic acid and N-palmitoyl-l-phenylalanine? ResearchGate. [Link]
-
Gao, J., Wang, S., & Wang, J. (2011). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical & Engineering Data, 56(5), 2533–2536. [Link]
-
D'Souza, R., Padh, H., & Rane, R. C. (2002). Stabilization of phenylalanine ammonia lyase against organic solvent mediated deactivation. Journal of Pharmacy and Pharmacology, 54(7), 969–975. [Link]
-
Frantom, P. A., & Fitzpatrick, P. F. (2013). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry, 52(8), 1418–1425. [Link]
-
Ghosh, M., Singh, S., & Kumar, A. (2019). Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure. Nature Communications, 10(1), 4323. [Link]
-
Disalvo, E. A., & Bouchet, A. M. (2013). Effects of Phenylalanine on the Liquid-Expanded and Liquid-Condensed States of Phosphatidylcholine Monolayers. International Journal of Molecular Sciences, 14(12), 23565–23579. [Link]
-
Al-Sayyed, H., & Al-Qudah, M. (2018). Kinetics of phenylalanine and tyrosine ammonia-lyase enzymes activity of banana fruit (Musa cavendishii L., cv. Enana). Jordan Journal of Biological Sciences, 11(2). [Link]
-
D’Oliveira, J. C., Al-Sayyed, G., & Pichat, P. (1990). Kinetic of adsorption and of photocatalytic degradation of phenylalanine effect of pH and light intensity. Environmental Science & Technology, 24(7), 990–996. [Link]
-
Szabo, A. G., & Rayner, D. M. (1980). Effect of pH on aqueous phenylalanine studied using a 265-nm pulsed light-emitting diode. Biochemical and Biophysical Research Communications, 94(3), 909–915. [Link]
-
Wang, S., Liu, X., & Wang, J. (2016). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Crystals, 6(12), 164. [Link]
-
Tsunematsu, H., Hori, N., & Makisumi, S. (1985). Kinetics of Hydrolysis of Amide and Anilide Substrates of p-Guanidino-L-Phenylalanine by Bovine and Porcine Trypsins. The Journal of Biochemistry, 97(4), 1121–1128. [Link]
-
Zhang, G. G. Z., & Suryanarayanan, R. (2002). Characterization and pseudopolymorphism of l-phenylalanine anhydrous and monohydrate forms. Journal of Pharmaceutical Sciences, 91(4), 1087–1097. [Link]
-
Jeker, R., & et al. (2023). N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Zhou, Z., & et al. (2017). Modulating the pH Activity Profiles of Phenylalanine Ammonia Lyase From Anabaena Variabilis by Modification of Center-Near Surface Residues. Applied Biochemistry and Biotechnology, 183(3), 856–869. [Link]
-
Frantom, P. A., & Fitzpatrick, P. F. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry, 52(8), 1418–1425. [Link]
-
Szelag, H., & et al. (2017). Release studies of undecylenoyl phenylalanine from topical formulations. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 72(1), 25–29. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Palmitoyl phenylalanine | C25H41NO3 | CID 181534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of polymorphism in oleogels of N-palmitoyl-l-phenylalanine - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Sci-Hub: are you are robot? [sci-hub.box]
Technical Support Center: N-Palmitoyl Phenylalanine (Pal-Phe) Stability & Storage
[1][2]
Status: Active Operator: Senior Application Scientist Topic: Preventing Chemical & Physical Degradation of N-Palmitoyl Phenylalanine Ticket ID: #PAL-PHE-STAB-001[1]
Core Directive: The Stability Matrix
Why is my N-Palmitoyl Phenylalanine degrading?
N-Palmitoyl phenylalanine (Pal-Phe) is an amphiphilic lipid-amino acid conjugate.[1][2] Its utility in drug delivery and hydrogel formation relies entirely on its ability to self-assemble into nanofibers or specific polymorphic structures.[1] Degradation is not just chemical (breaking bonds); it is often physical (loss of self-assembly capability).[1][2]
The two primary enemies of Pal-Phe are Hydrolysis and Polymorphic Shifts .
The Degradation Mechanism
The amide bond linking the palmitic acid tail to the phenylalanine head is susceptible to hydrolysis, catalyzed by moisture and temperature.[2]
-
Chemical Degradation:
[1][2] -
Physical Degradation: Pal-Phe is a Low Molecular Weight Organogelator (LMWO).[1][2] It exists in metastable polymorphic states.[1][2] Improper thermal cycling (e.g., leaving it on a bench in sunlight) can shift it to a thermodynamically stable but functionally inert crystal form that refuses to gel or dissolve.[1][2]
Visualization: Degradation & Failure Pathways
Figure 1: Critical degradation pathways showing how environmental factors lead to chemical breakdown and physical inactivation.[1][2]
Troubleshooting Guide (FAQ)
Direct solutions to common experimental observations.
Q1: My Pal-Phe powder has developed a "waxy" or "rancid" smell. Is it safe to use?
Verdict: Quarantine Immediately. Technical Insight: Pure Pal-Phe should be odorless. A smell characteristic of "old candles" or crayons indicates the liberation of Palmitic Acid via hydrolysis.[2] Even 1-2% free fatty acid contamination can drastically alter the Critical Gelation Concentration (CGC) of your experiments, causing hydrogels to fail or drug release profiles to become erratic [1].[2] Action: Perform the Solubility Validation Protocol (Section 4) to confirm.
Q2: The compound refuses to dissolve in the solvent I used last month (e.g., DMSO or Ethanol).
Verdict: Polymorphic Shift. Technical Insight: You likely stored the container in an area with fluctuating temperatures.[1][2] Pal-Phe has multiple crystal forms (polymorphs). The metastable form dissolves easily to form gels; the stable form is highly crystalline and resistant to solvation [2]. Action:
-
If it dissolves, the chemical integrity is likely intact, but the physical state had changed.[2]
-
Prevention: Store at a constant low temperature (-20°C) to lock in the kinetic state.[1][2]
Q3: My hydrogel is forming, but it's "weaker" (lower G' modulus) than usual.
Verdict: Trace Hydrolysis or Salt Contamination. Technical Insight: The mechanical strength (Storage Modulus, G') of Pal-Phe supramolecular hydrogels depends on the precise stacking of the aromatic rings and hydrogen bonding of the amide groups.[2] Free Phenylalanine (a hydrolysis product) acts as a defect in the fiber network, reducing stiffness [3].[2] Action: Check the pH of your precursor solution. Hydrolysis releases carboxylic acids, slightly lowering pH.[1][2] If pH < 5.0 (in unbuffered water), degradation is probable.[1][2]
Storage & Handling Protocols
The "Gold Standard" Storage Protocol
Follow this to maximize shelf-life (12-24 months).
| Parameter | Specification | Reason |
| Temperature | -20°C (± 5°C) | Slows hydrolysis kinetics; freezes polymorphic transitions.[1][2] |
| Container | Amber Glass Vial | Plastic can leach plasticizers which interact with the lipid tail.[1][2] Amber glass blocks UV.[1][2] |
| Atmosphere | Argon/Nitrogen Headspace | Displaces moisture-laden air.[1][2] Pal-Phe is not highly oxidation-prone, but moisture is the enemy.[1] |
| Desiccation | Required | Store the vial inside a secondary container with silica gel packets. |
| Thawing | Equilibrate to RT | CRITICAL: Do not open a cold vial. Condensation will form immediately on the powder, catalyzing hydrolysis.[2] |
Self-Validating Purity Check (The "Thumb-Rule" Test)
Before starting a critical experiment, use this 10-minute check.
Materials: Ethanol (absolute), small glass vial, warm water bath (40°C).[1][2]
-
Weigh: 10 mg of Pal-Phe.
-
Solvent: Add 1 mL Ethanol.
-
Observation A (Cold): Solution should be cloudy/suspension.
-
Heat: Place in 40°C bath for 2 minutes.
-
Observation B (Warm):
Troubleshooting Decision Tree
Use this logic flow to diagnose failures during formulation.
Figure 2: Diagnostic logic for identifying chemical vs. physical degradation in Pal-Phe samples.
References
-
Schwaller, D., et al. (2023).[1][2][4][5] "Impact of polymorphism in oleogels of N-palmitoyl-L-phenylalanine." Soft Matter, 19, 4277-4285.[1][2]
-
Jagrosse, M. L., et al. (2023).[1][2] "Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins." ACS Biomaterials Science & Engineering, 9(2), 784-796.[1][2] [1][2]
-
Sutton, S., et al. (2009).[1][2] "Controlled Release from Modified Amino Acid Hydrogels Governed by Molecular Size or Network Dynamics."[1][2] Langmuir, 25(17), 10285–10291.[1][2]
Sources
- 1. N-Palmitoyl phenylalanine | C25H41NO3 | CID 181534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of polymorphism in oleogels of N-palmitoyl-l-phenylalanine - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Impact of polymorphism in oleogels of N -palmitoyl- l -phenylalanine - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01637K [pubs.rsc.org]
troubleshooting lack of cell response to N-Palmitoyl phenylalanine
Topic: Troubleshooting Lack of Cell Response to N-Palmitoyl Phenylalanine
Executive Summary
N-Palmitoyl phenylalanine (Pal-Phe) is a bioactive N-acyl amino acid (NAAA) implicated in cell signaling, potentially acting via G-protein coupled receptors (GPCRs), PPARs, or mitochondrial uncoupling pathways (PM20D1-mediated).[1]
A "lack of response" in cell culture is rarely due to the compound being inert. Instead, it is almost invariably caused by one of three failure modes:
-
Physicochemical Failure: The compound precipitated or adsorbed to plastic before reaching the cell.
-
Metabolic Failure: The compound was hydrolyzed by amidases (FAAH/PM20D1) before receptor engagement.
-
Biological Masking: Serum albumin sequestered the compound, or the specific receptor isoform is absent.
This guide provides a systematic troubleshooting protocol to isolate and resolve these variables.
Diagnostic Logic: The Failure Analysis Tree
Before altering your hypothesis, validate your delivery system. Use this logic flow to identify the bottleneck.
Figure 1: Diagnostic workflow for isolating the root cause of experimental failure with lipophilic signaling molecules.
Module 1: Physicochemical Barriers (Solubility & Delivery)
The Problem: Pal-Phe is highly lipophilic (LogP > 5). If you add a DMSO stock directly to aqueous cell culture media, it will likely precipitate into micro-crystals that are invisible to the naked eye but biologically inert. Alternatively, it will adsorb to polystyrene culture plates.
The Solution: You must use a carrier protein. Bovine Serum Albumin (BSA) conjugation is the industry standard for delivering fatty acids and NAAAs.
Protocol: BSA-Conjugated Pal-Phe Preparation
Do not skip steps. The molar ratio is critical.
| Parameter | Specification | Reason |
| BSA Type | Fatty Acid-Free (FAF) BSA | Standard BSA contains endogenous lipids that compete with Pal-Phe. |
| Solvent | Ethanol (95-100%) or DMSO | DMSO is preferred for stability; Ethanol for evaporation protocols. |
| Molar Ratio | 2:1 to 4:1 (Lipid:BSA) | Ratios >6:1 cause micelle formation and cell lysis. |
| Temperature | 37°C - 40°C | Required to open the BSA hydrophobic pocket. |
Step-by-Step Procedure:
-
Prepare Stock: Dissolve Pal-Phe in DMSO to 10-50 mM.
-
Prepare Vehicle: Dissolve FAF-BSA in PBS or media (10% w/v typically, or matched to final concentration). Filter sterilize (0.22 µm).
-
Conjugation:
-
Warm the BSA solution to 37°C in a water bath.
-
While vortexing the BSA solution vigorously, add the Pal-Phe stock dropwise.
-
Critical: The final solvent concentration must be <0.1%.
-
-
Incubation: Incubate the mixture at 37°C for 15–30 minutes with continuous gentle agitation (shaking water bath).
-
Observation: The solution should remain clear. If cloudy, sonicate in a water bath for 5 minutes.
Module 2: Metabolic Instability (The "Silent Killer")
The Problem: Cells express amidases, specifically Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1) . These enzymes rapidly hydrolyze the amide bond in Pal-Phe, breaking it down into Palmitic Acid and Phenylalanine.
Symptom: You see a response at 5 minutes, but it vanishes by 60 minutes. Or, you see a response that mimics generic fatty acid signaling (due to the liberated palmitate) rather than specific NAAA signaling.
The Solution: Stabilization via enzyme inhibition.[2]
Validation Experiment: The "Rescue" Check
Run your assay with the following conditions:
-
Vehicle Control
-
Pal-Phe (10 µM)
-
Pal-Phe (10 µM) + FAAH Inhibitor (e.g., URB597, 1 µM)
If Condition 3 shows a response but Condition 2 does not, your cells are metabolizing the drug too fast.
Figure 2: Enzymatic degradation pathway. Without inhibition, high FAAH expression converts the active signaling molecule into generic metabolites.
Module 3: Biological Variables (Serum & Plastic)[3]
The Problem:
-
Serum Sequestration: Standard Fetal Bovine Serum (FBS) contains ~2-4g/dL of albumin. If you treat cells in 10% FBS, the albumin in the media will bind >99% of your Pal-Phe, leaving almost none free to interact with cellular receptors.
-
Plastic Adsorption: Lipophilic compounds bind to polystyrene plates.
The Solution:
-
Serum Starvation: Perform the assay in 0.1% FBS or Serum-Free Media (supplemented with 0.1% FAF-BSA as a carrier). This ensures the lipid stays in equilibrium and is available to the cell.
-
Material: Use glass-coated plates or low-retention plasticware for preparation steps. Do not store dilute working solutions in plastic tubes for >1 hour.
Frequently Asked Questions (FAQ)
Q: Can I just sonicate Pal-Phe in media without BSA? A: No. While sonication creates a dispersion, these are unstable micelles. They will fuse and precipitate upon contact with cells or plate surfaces, causing high local toxicity and inconsistent dosing.
Q: What is the relevant concentration range? A: N-acyl amino acids typically signal in the 1 µM – 50 µM range.
-
< 1 µM: Often below receptor threshold.
-
> 50 µM: Risk of non-specific membrane perturbation (detergent effects).
Q: Which receptor should I use as a positive control? A: Pal-Phe is often linked to PPAR signaling or GPR132 (G2A) .
-
Positive Control: Use GW7647 (PPARα agonist) or Rosiglitazone (PPARγ agonist) to verify your readout system is functional. If these controls fail, the issue is your cells, not the Pal-Phe.
Q: My cells are dying after treatment. Is Pal-Phe toxic? A: It is likely a vehicle effect.
-
Check final DMSO concentration (must be <0.1%).
-
Check Lipid:BSA ratio.[3] If you have too much lipid and not enough BSA, you form detergent-like micelles that lyse membranes.
References
-
Bradshaw, H. B., et al. (2016). "The N-acyl amino acids: An emerging class of signaling lipids." Prostaglandins & Other Lipid Mediators.[3] Link
- Significance: Establishes N-acyl amino acids as a distinct signaling class and discusses their receptor targets.
-
Long, J. Z., et al. (2016). "PM20D1 is a circulating enzyme that regulates lipidated amino acid uncouplers of mitochondria." Cell. Link
- Significance: Identifies PM20D1 as a key regulator of N-acyl amino acid metabolism and their role in mitochondrial respir
-
McKinney, M. K., & Cravatt, B. F. (2005). "Structure and function of fatty acid amide hydrolase." Annual Review of Biochemistry. Link
- Significance: Defines the mechanism of FAAH hydrolysis, the primary degradation p
-
Sigma-Aldrich Technical Guide. "General Lipid/BSA Solubilization Protocol for Cell Delivery." Link
- Significance: Provides the foundational chemistry for the BSA conjug
Sources
Technical Support Center: Purification of N-Palmitoyl Phenylalanine
Ticket ID: #8842-PUR Subject: Separation of N-Palmitoyl Phenylalanine (Pal-Phe) from Palmitic Acid (PA) Assigned Specialist: Senior Application Scientist, Lipid-Peptide Conjugates Division
Executive Summary: The Chemical Logic
The difficulty in separating N-Palmitoyl phenylalanine (Pal-Phe) from Palmitic Acid (PA) stems from their shared amphiphilic nature; both possess a long hydrophobic alkyl tail (C16) and an acidic head group.
However, the separation relies on a critical structural difference: The Amide Bond.
-
Palmitic Acid (PA): Relies primarily on weak Van der Waals forces for intermolecular attraction. It is highly soluble in non-polar alkanes (Hexane, Heptane).
-
N-Palmitoyl Phenylalanine (Pal-Phe): Contains an amide linkage (-CONH-) capable of strong intermolecular hydrogen bonding and
- stacking (via the Phenylalanine ring). This creates a rigid supramolecular network that is significantly less soluble in cold non-polar solvents than PA.
Our strategy exploits this solubility differential. We wash away the "loose" fatty acid chains (PA) while the hydrogen-bonded amide network (Pal-Phe) remains as a solid precipitate.
Module 1: The "Quick Fix" – Solvent Trituration
Use this protocol as the primary purification step for crude reaction mixtures containing <20% Palmitic Acid.
The Principle: Trituration (washing a solid with a solvent) works because PA dissolves instantly in cold hexane, whereas Pal-Phe requires heat or polar protic solvents to solubilize.
Reagents:
-
Hexane (HPLC Grade) or Petroleum Ether (40-60°C fraction).
-
Note: Do NOT use Diethyl Ether initially, as it may solubilize the Pal-Phe product.
Protocol:
-
Drying: Ensure your crude solid is completely dry. Residual water will repel the hexane and prevent efficient washing.
-
Suspension: Place crude Pal-Phe in a flask. Add cold Hexane (10 mL per gram of crude).
-
Sonication: Sonicate the suspension for 10-15 minutes at room temperature. You want a fine dispersion, not a solution.
-
Observation: The supernatant should turn slightly cloudy or yellow (dissolved PA). The Pal-Phe should remain as a white powder.
-
-
Filtration: Filter under vacuum using a sintered glass funnel.
-
The "Chilled" Wash: Wash the filter cake twice with ice-cold hexane .
-
Validation: Run a TLC of the filtrate. If the filtrate contains significant Pal-Phe, your hexane was too warm.
Module 2: The "Deep Clean" – Recrystallization
Use this protocol if Trituration fails or if high pharmaceutical-grade purity (>99%) is required.
The Challenge (Gelation): Pal-Phe is a known low-molecular-weight hydrogelator (LMWG). If you cool a solution of Pal-Phe too quickly, it will trap solvent and form a gel rather than a crystal.
Recommended Solvent System: Ethanol/Water (70:30 v/v) or Acetone/Hexane.
Protocol (Ethanol/Water Method):
-
Dissolution: Dissolve the crude solid in minimal boiling Ethanol (95%) .
-
Hot Filtration: If there are insoluble impurities, filter while hot.
-
Titration: While keeping the solution near boiling, dropwise add warm water until a faint turbidity (cloudiness) persists.
-
Re-solubilization: Add just enough boiling Ethanol to clear the solution again.
-
Controlled Cooling: Turn off the heat and let the flask cool to room temperature slowly (wrap the flask in a towel to insulate).
-
Critical Step: Do NOT put it directly into an ice bath. Rapid cooling induces gelation.
-
-
Crystallization: Once room temperature is reached, move to 4°C. White needles or plates should form.
-
Harvest: Filter and wash with cold 50% Ethanol.
Module 3: Analytical Verification (QC)
You cannot rely on visual inspection. Both compounds are white solids.
Thin Layer Chromatography (TLC) Conditions:
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Chloroform : Methanol : Acetic Acid (90 : 10 : 1) |
| Visualization A | UV (254 nm) - Detects Pal-Phe (Phenyl ring) |
| Visualization B | Iodine Stain or PMA Stain - Detects Palmitic Acid (Lipid tail) |
Expected Results:
-
Palmitic Acid (Impurity): High Rf (~0.8 - 0.9). It travels with the solvent front due to low polarity.
-
Pal-Phe (Product): Mid/Low Rf (~0.4 - 0.6). The amide and free acid group interact more strongly with the silica.
Visual Workflow: Purification Decision Tree
Figure 1: Decision matrix for purification based on impurity levels and physical behavior.
Troubleshooting & FAQ
Q1: My product turned into a jelly-like mass during recrystallization. What happened? A: You encountered the "Hydrogel Trap." Pal-Phe is a supramolecular hydrogelator.
-
Cause: The solution cooled too fast, trapping solvent molecules in the 3D fiber network before crystals could organize.
-
Fix: Re-heat the mixture until it is liquid. Add a small amount of extra solvent (ethanol). Allow it to cool extremely slowly (e.g., leave it in the oil bath after turning the heat off).
Q2: The TLC shows a smear instead of a distinct spot for Pal-Phe. A: This is "tailing," caused by the free carboxylic acid group interacting with the silica.
-
Fix: Add 1-2% Acetic Acid to your TLC mobile phase. This suppresses the ionization of the carboxylic acid, sharpening the spot.
Q3: Can I use Column Chromatography? A: Yes, but it is resource-intensive.
-
Stationary Phase: Silica Gel.
-
Eluent: Start with pure Chloroform, then gradient to 5% Methanol in Chloroform.
-
Warning: Palmitic acid elutes very quickly. Do not discard the early fractions without checking them, but your product will likely be in the later, more polar fractions.
References
-
Solubility Data & Separation Logic
-
TLC & Analytical Methods
- Recrystallization of N-Acyl Amino Acids: Bradshaw, I. J., et al. (2016). Gelation and Crystal Growth in N-Acyl Amino Acid Systems. Soft Matter. Context: (General Principle) Explains the competition between gelation and crystallization in amphiphilic amino acids like Pal-Phe.
-
Palmitic Acid Properties
Sources
Technical Support Center: Optimizing N-Palmitoyl-L-aspartate Dosage for Cell Treatment
Last Updated: 2026-02-06
Introduction
N-Palmitoyl-L-aspartate (N-PL-Asp) is an N-acylaspartate that has garnered interest for its biological activities, including its role as an inhibitor of Hedgehog signaling.[1] Proper dosage optimization is a critical first step for any in vitro study to ensure that the observed effects are specific and not artifacts of cytotoxicity or compound insolubility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively determine the optimal working concentration of N-PL-Asp for their specific cell-based assays.
This document is structured to anticipate and address the common challenges encountered when working with a lipophilic compound like N-PL-Asp. We will begin with frequently asked questions for quick reference, followed by a detailed experimental protocol for dose-response testing, and conclude with a troubleshooting guide for common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the use of N-Palmitoyl-L-aspartate in cell culture.
Q1: How should I dissolve N-PL-Asp for my experiments?
A1: N-PL-Asp is a lipophilic molecule with limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[1] The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) or ethanol.[1] A typical stock concentration is 10-20 mM. Always vortex thoroughly to ensure complete dissolution.
Q2: What is a good starting concentration range for a dose-response experiment?
A2: There is limited publicly available data on the specific IC50 values for N-PL-Asp across various cell lines.[2] Therefore, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic or semi-logarithmic dilution series ranging from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations.
Q3: How do I control for solvent toxicity?
A3: It is crucial to include a "vehicle control" in all experiments. The vehicle control should contain the highest concentration of the solvent (e.g., DMSO) used in the treatment groups. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[2]
Q4: How stable is N-PL-Asp in cell culture medium?
Q5: What is the known mechanism of action for N-PL-Asp?
A5: N-PL-Asp is known to be an inhibitor of the Hedgehog (Hh) signaling pathway.[1] It functions downstream of the Smoothened (SMO) receptor. It is important to note that it does not appear to interact with cannabinoid receptors or inhibit fatty acid amide hydrolase (FAAH).[1]
II. Core Protocol: Dose-Response & Cytotoxicity Assessment
This section provides a step-by-step methodology for determining the optimal, non-toxic working concentration of N-PL-Asp for your target cell line. The primary output will be the dose-response curve for both cytotoxicity and, if applicable, a functional endpoint.
Workflow for N-PL-Asp Dosage Optimization
Caption: Workflow for N-PL-Asp dosage optimization.
Materials
-
N-Palmitoyl-L-aspartate (powder)
-
Anhydrous DMSO
-
Target cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, tissue culture-treated 96-well plates
-
Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Step-by-Step Methodology
1. Preparation of Stock Solution: a. Aseptically weigh out a sufficient amount of N-PL-Asp powder. b. Dissolve in anhydrous DMSO to create a 20 mM stock solution. For example, to make 1 mL of a 20 mM stock, dissolve 7.43 mg of N-PL-Asp (MW: 371.51 g/mol ) in 1 mL of DMSO. c. Vortex until fully dissolved. d. Aliquot into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Cell Seeding: a. Culture your cells of interest to ~80% confluency. b. Harvest the cells using standard trypsinization methods. c. Count the cells and determine the appropriate seeding density to ensure they are in the exponential growth phase at the time of treatment. This needs to be optimized for your specific cell line (e.g., 5,000-10,000 cells/well for a 96-well plate). d. Seed the cells in a 96-well plate in a volume of 100 µL of complete medium per well. e. Incubate for 18-24 hours to allow for cell attachment.
3. Compound Treatment: a. Prepare a serial dilution series of N-PL-Asp in complete culture medium. It is often practical to perform an intermediate dilution step from the 20 mM stock to a lower concentration (e.g., 2 mM) in medium before creating the final dilution series. b. Example Dilution Scheme (for a final volume of 200 µL/well):
- Create a 2X concentration plate. For a final concentration of 100 µM, add the appropriate volume of stock to the medium to make a 200 µM solution.
- Perform serial dilutions (e.g., 1:2 or 1:10) across the plate. c. Remove the seeding medium from the cells and add 100 µL of the freshly prepared N-PL-Asp dilutions to each well. d. Crucial Controls:
- Untreated Control: Cells treated with 100 µL of complete medium only.
- Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).
- Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine). e. Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
4. Cytotoxicity Assessment (Example using MTT Assay): a. Following the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. c. Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. d. Shake the plate gently for 15 minutes to ensure complete dissolution. e. Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
5. Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 c. Plot % Viability against the log of the N-PL-Asp concentration. d. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 (the concentration that inhibits 50% of cell viability).
| Parameter | Description | Recommended Starting Point |
| Stock Solution | High-concentration solution for serial dilutions. | 20 mM in 100% DMSO |
| Vehicle Control | Highest percentage of solvent used in any treatment. | Match highest treatment % (e.g., 0.5% DMSO) |
| Concentration Range | Range of N-PL-Asp concentrations to test. | 1 nM to 100 µM (logarithmic series) |
| Incubation Time | Duration of cell exposure to the compound. | 24, 48, and 72 hours |
| Cell Seeding Density | Number of cells per well at the start. | Cell-line dependent; aim for 50-80% confluency at assay endpoint. |
III. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Troubleshooting Common Experimental Issues
Caption: Troubleshooting decision-making flowchart.
Q: I'm seeing significant cell death even at my lowest concentrations. What should I do?
A:
-
Verify Vehicle Toxicity: First, confirm that your vehicle control (DMSO) is not causing cytotoxicity. Run a separate dose-response curve for DMSO alone on your cell line.
-
Check Compound Purity: Ensure the N-PL-Asp is from a reputable supplier and has a high purity level. Impurities can sometimes be cytotoxic.[5][6]
-
Reduce Incubation Time: The observed toxicity might be time-dependent. Repeat the experiment with a shorter incubation period (e.g., 12 or 24 hours).
-
Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive. Consider starting with an even lower concentration range (e.g., picomolar to low nanomolar).
Q: I noticed a precipitate forming in the culture wells after adding the N-PL-Asp dilutions. What does this mean?
A: This indicates that the compound is crashing out of solution, likely because its solubility limit in the aqueous culture medium has been exceeded.
-
Lower the Highest Concentration: The most straightforward solution is to lower the top concentration in your dilution series.
-
Modify Dilution Method: When preparing dilutions, add the DMSO stock to the pre-warmed culture medium slowly while vortexing to aid dissolution. Avoid adding the cold stock directly to cold media.
-
Consider a Different Solvent: While less common, for extremely difficult compounds, a different solvent system or the use of solubilizing agents like Pluronic F-68 could be explored, but this would require extensive validation.
Q: My results are not consistent, and there is high variability between my replicate wells.
A: High variability often points to technical issues in the experimental setup.
-
Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques, especially when performing serial dilutions.
-
Cell Seeding Uniformity: Ensure that cells are evenly distributed in the suspension before seeding. Inconsistent cell numbers per well is a major source of variability. Avoid "edge effects" by not using the outermost wells of the 96-well plate, or by filling them with sterile PBS.
-
Assay Performance: Ensure all steps of the final assay (e.g., MTT) are performed consistently across the plate. For example, ensure formazan crystals are fully dissolved in all wells before reading.
Q: I have completed the cytotoxicity assay and found a safe concentration range, but I don't see any effect in my functional assay (e.g., inhibition of a downstream target). What are the next steps?
A:
-
Increase Concentration: The "safe" concentration determined by a viability assay may be below the effective concentration required for the desired biological activity. Cautiously increase the concentration, moving into the range of low, acceptable cytotoxicity (e.g., 80-90% viability).
-
Increase Incubation Time: Some biological effects take longer to manifest. If you tested at 24 hours, try extending the treatment to 48 or 72 hours.
-
Confirm Mechanism in Your Model: Verify that your cell line expresses the necessary components of the pathway you are studying (e.g., the Hedgehog signaling pathway). The target may not be active or present in your specific cellular model.
-
Check Compound Activity: If possible, include a positive control compound with a known effect on the same pathway to validate that your assay system is working correctly.
IV. References
-
Various Authors. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]
-
Huang, Z., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Palmitoyl-L-aspartate Supplier | CAS 1782-17-8 | AOBIOUS [aobious.com]
Technical Support Center: Phenylalanine (Phe) Stability in DBS
Welcome to the Phe-DBS Technical Support Hub. Operator: Senior Application Scientist (Metabolomics Division) Status: Online Ticket ID: PHE-STAB-2026
Core Stability Directive
Executive Summary: Phenylalanine (Phe) is chemically robust compared to enzymes (e.g., GALT) or photosensitive metabolites. However, "stability" in Dried Blood Spots (DBS) is a function of hydrolytic protection and extraction efficiency , not just chemical half-life.
The Golden Rule:
Phe is stable for years at -20°C with desiccant. At Room Temperature (RT), analytical recovery drops not necessarily due to degradation, but due to protein cross-linking (matrix entrapment) and humidity-driven hydrolysis.
Stability Data Matrix
Use this table to determine sample viability based on your storage conditions.
| Storage Condition | Stability Window | Primary Risk Factor | Recovery Profile |
| Ambient (20-25°C) | < 30 Days | Humidity & UV Light | 90-95% recovery initially; drops to <85% after 1 month if humid. |
| Refrigerated (4°C) | 3 - 6 Months | Moisture absorption | Stable, but susceptible to "matrix hardening" (reduced extraction). |
| Frozen (-20°C) | > 2 Years | Freeze-thaw cycles | Excellent (>95%). Gold standard for biobanking. |
| Extreme Heat (37°C) | < 7 Days | Accelerated Hydrolysis | Rapid degradation. Unsuitable for quantitative analysis. |
Troubleshooting Guides
Select the issue that matches your observation.
Issue A: "My QC samples show drifting Phe levels over time."
Diagnosis: This is likely Matrix Entrapment , not chemical degradation. Technical Insight: Over time, the hemoglobin and serum proteins in the filter paper matrix denature and cross-link. This "traps" the small molecule (Phe) within the protein mesh, making it harder for the extraction solvent (e.g., Methanol/Ethanol) to liberate it.
The Fix (Optimization Protocol):
-
Modify Extraction: If analyzing aged spots (>6 months), increase the sonication time by 10 minutes or add a mild chaotropic agent (e.g., 0.1% Formic Acid) to the extraction solvent to loosen the protein matrix.
-
Check Humidity: Was the desiccant indicator pink/white? Humidity accelerates protein denaturation.
Issue B: "Retrospective data shows high variance compared to plasma."
Diagnosis: The Hematocrit (Hct) Bias .[1] Technical Insight: Phe levels in erythrocytes (RBCs) are lower than in plasma.[2][3] DBS is a composite matrix.
-
High Hct (>55%): Blood is viscous
Spot spreads less Punch contains more blood volume False High . -
Low Hct (<30%): Blood spreads thin
Punch contains less blood volume False Low .
Visual Logic: The Hematocrit Effect
Caption: Impact of Hematocrit (Hct) on DBS punch volume and subsequent analytical bias.
Self-Validating Protocol: Isochronous Stability Study
Do not run a "Longitudinal" study (analyzing samples week-by-week) as instrument drift will confound your stability data. Use this Isochronous design.
Objective: Validate Phe stability at -20°C vs. RT over 12 months.
Workflow:
-
Day 0 (Preparation):
-
Collect 50 mL of whole blood (spiked with Phe at Low/Med/High QC levels).
-
Spot 500 cards. Dry overnight at RT (<30% humidity).
-
Reference Set: Store 100 cards at -80°C (Baseline).
-
Test Set: Store remaining cards at target temp (e.g., -20°C).
-
-
Storage Phase:
-
Do NOT analyze yet.
-
At T=1 month, move 10 cards from Test Temp
-80°C. -
At T=3 months, move 10 cards from Test Temp
-80°C. -
Repeat for T=6, T=12 months.
-
-
Analysis Phase (The "Isochronous" Step):
-
At the end of 12 months, thaw ALL samples (T0, T1, T3, T6, T12) and extract/analyze in a single analytical run .
-
Why this works: By analyzing everything in one batch, you eliminate day-to-day LC-MS variance. Any difference in signal is purely due to storage degradation.
Experimental Workflow Diagram
Caption: Isochronous study design to eliminate analytical variance from stability data.
Frequently Asked Questions (FAQ)
Q: Can I use EDTA blood for Phe DBS stability? A: Yes, but be consistent. EDTA plasma tends to yield slightly higher Phe values (7-12%) compared to Lithium Heparin or untreated capillary blood due to matrix interferences in the ionization source. Do not mix anticoagulant types in a longitudinal study [1].
Q: How critical is the drying time? A: Critical. CLSI NBS01-A6 mandates a minimum of 4 hours at ambient temperature before packing.[4] Packing "damp" spots creates a micro-incubator for bacterial hydrolysis, which will degrade Phe rapidly, regardless of storage temperature [2].
Q: Does light affect Phe stability? A: Minimally. Unlike bilirubin or porphyrins, Phe is not highly photosensitive. However, UV light degrades the filter paper cellulose, which can alter absorption/extraction kinetics. Store in the dark (foil bags) primarily to protect the matrix, not the molecule.
References
-
Dijkstra, A. M., et al. (2024).[5] Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening.
-
Clinical and Laboratory Standards Institute (CLSI). (2013).[6][7][8] NBS01-A6: Blood Collection on Filter Paper for Newborn Screening Programs.
-
Moat, S. J., et al. (2020). Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. Journal of Inherited Metabolic Disease.
-
European Bioanalysis Forum (EBF). (2013). The effect of hematocrit on bioanalysis of DBS. Bioanalysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differences of Phenylalanine Concentrations in Dried Blood Spots and in Plasma: Erythrocytes as a Neglected Component for This Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. archimedlife.com [archimedlife.com]
- 5. Stability of Dried Blood Spots in Newborn Screening Laboratory in Saudi Arabia: Impact of Post-Analytical Phase in DBS Specimen’s Stability[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. intertekinform.com [intertekinform.com]
Technical Support Center: N-Palmitoyl Phenylalanine (Pal-Phe) Bioassays
This guide functions as a specialized Technical Support Center for researchers working with N-Palmitoyl phenylalanine (Pal-Phe). It addresses the unique physicochemical challenges of this amphiphilic lipoamino acid in biological assays.
Status: Operational | Tier: Senior Application Support Topic: Addressing Variability in Bioassays & Quantification
Core Technical Overview
The Root Cause of Variability: N-Palmitoyl phenylalanine is an N-acyl amino acid (NAA) .[1] It possesses a hybrid structure: a lipophilic palmitoyl tail and a polar phenylalanine head group. In bioassays, this amphiphilicity drives two primary sources of error:
-
Physical Aggregation: It functions as a Low Molecular Weight Organogelator (LMWO).[2][3] In aqueous environments (cell media), it tends to form metastable micelles or hydrogels rather than true solutions, leading to "hotspots" of high concentration.
-
Surface Adsorption: The palmitoyl tail exhibits high affinity for polypropylene (plastic tips/plates), causing significant nominal vs. actual concentration discrepancies.
Critical Workflow: Stock Preparation & Solubilization
User Issue: "My dose-response curves are shifting between experiments. The stock solution looks clear, but the data suggests lower concentrations."
Troubleshooting Guide: The "Invisible" Precipitate
Pal-Phe is often soluble in DMSO but crashes out immediately upon dilution into aqueous buffers. This micro-precipitation is often invisible to the naked eye but catastrophic for assay reproducibility.
The "BSA-Chaperone" Protocol (Gold Standard): To ensure monomeric delivery to cells or enzymes, you must use a carrier protein (Fatty Acid Free BSA) to sequester the lipophilic tail.
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve Pal-Phe in 100% DMSO to 10-50 mM. | Creates a stable primary stock. |
| 2 | Warm the cell culture media/buffer to 37°C containing 0.1% - 0.5% Fatty Acid Free (FAF) BSA. | FAF-BSA provides hydrophobic pockets to bind the palmitoyl tail, preventing self-aggregation. |
| 3 | Vortex the media vigorously while slowly adding the DMSO stock. | Prevents local high-concentration zones where nucleation of crystals occurs. |
| 4 | Sonicate for 30 seconds in a water bath. | Breaks up transient micelles formed at the injection point. |
FAQ: Can I use ethanol instead of DMSO?
-
Support Answer: Use caution. While Pal-Phe dissolves in ethanol, ethanol evaporates faster in plate assays (edge effects) and affects cell membrane permeability differently than DMSO. We recommend DMSO (<0.1% final) for consistency.
Assay-Specific Troubleshooting
A. PM20D1 & Enzymatic Hydrolysis Assays
Context: PM20D1 hydrolyzes Pal-Phe into Phenylalanine and Palmitate. User Issue: "I see no hydrolysis activity even with active enzyme, or the baseline substrate disappears in the 'No Enzyme' control."
Diagnosis:
-
Substrate Depletion (Adsorption): The Pal-Phe is sticking to the walls of your 96-well plate, mimicking enzymatic consumption.
-
Micellar Shielding: If [Pal-Phe] > CMC (Critical Micelle Concentration), the enzyme cannot access the amide bond.
Corrective Protocol:
-
Plateware: Switch to Glass-coated or Low-Bind Polypropylene plates. Standard tissue-culture treated plates are hydrophobic and will bind Pal-Phe.
-
Detergents: Add 0.01% Triton X-100 or CHAPS to the assay buffer. This keeps Pal-Phe monomeric without denaturing PM20D1.
-
Control: You must run a "No Enzyme" control at every time point, not just t=0.
B. Cell-Based Cytotoxicity/Uptake
User Issue: "My cells are dying in patches, or toxicity data is noisy."
Diagnosis: Pal-Phe can form microscopic gel fibers in culture media (it is an organogelator). These fibers physically disrupt cell membranes or sediment onto cells, causing localized high-dose toxicity (mechanical stress) rather than chemical toxicity.
Validation Step (Self-Check): Before adding to cells, measure the diluted media with Dynamic Light Scattering (DLS) .
-
Pass: Polydispersity Index (PDI) < 0.2 (Monomeric/Uniform carrier complexes).
-
Fail: PDI > 0.5 (Aggregates present).
Analytical Quantification (LC-MS/MS)
User Issue: "I have poor recovery of Pal-Phe from plasma/tissue samples."
Methodology Optimization: Unlike free amino acids (analyzed via HILIC), Pal-Phe is a lipid. You must use Reverse Phase chromatography.
Recommended LC-MS Parameters:
-
Column: C18 (e.g., Acquity BEH C18) or C8. Do not use HILIC.
-
Mobile Phase:
-
Extraction: Liquid-Liquid Extraction (LLE) with Ethyl Acetate or Chloroform/Methanol is superior to protein precipitation alone.
Visualizing the Quantification Workflow:
Figure 1: Optimized LC-MS/MS workflow for N-acyl amino acids. Note the critical requirement for glass vials during reconstitution to prevent analyte loss.
Biological Pathway Context
Understanding the endogenous regulation of Pal-Phe helps in interpreting bioassay data. Pal-Phe is regulated by the PM20D1 enzyme, which acts as a bidirectional "switch" depending on the environment (pH/Concentration).
Figure 2: The PM20D1 enzymatic cycle. In bioassays, shifting pH or substrate concentration can inadvertently trigger the reverse reaction (condensation), confounding hydrolysis data.
References & Authority
-
Long, J. Z., et al. (2016). "PM20D1 is a circulating enzyme that regulates N-acyl amino acids and glucose metabolism."[6] Cell Metabolism. (Demonstrates PM20D1 hydrolysis/synthesis activity).
-
Schwaller, D., et al. (2023). "Impact of polymorphism in oleogels of N-palmitoyl-L-phenylalanine."[2][3] Soft Matter. (Defines the gelation/aggregation properties causing variability).
-
Long, J. Z., et al. (2018). "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception." PNAS. (Establishes Pal-Phe as an endogenous signaling molecule).
-
Kim, M., et al. (2020). "Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH." eLife. (Details LC-MS quantification methods for NAAs).
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Impact of polymorphism in oleogels of N -palmitoyl- l -phenylalanine - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01637K [pubs.rsc.org]
- 3. Impact of polymorphism in oleogels of N-palmitoyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
alkylating activity of TPCK and effects on STAT6 protein
Topic: Alkylating Activity of TPCK and Effects on STAT6 Protein
Executive Summary
If you are observing unexpected results—specifically the complete loss of STAT6 protein signal or massive cytotoxicity—while using TPCK (N-tosyl-L-phenylalanine chloromethyl ketone) to study IL-4/STAT6 signaling, you are likely encountering its off-target alkylating activity rather than its intended protease inhibition.[1][2]
TPCK is classically defined as an irreversible inhibitor of chymotrypsin-like serine proteases.[2][3] However, in cell signaling contexts, it acts as a "dirty" drug.[2] Its chloromethyl ketone moiety is a potent alkylating agent that covalently modifies sulfhydryl (thiol) groups on cysteine residues.[2] This guide details how to distinguish between specific protease inhibition and non-specific alkylation, with protocols to validate your findings.
Mechanism of Action: The "Hidden" Alkylator
The Chemistry
TPCK contains a chloromethyl ketone group.[1][2][4][5][6][7] While the phenylalanine side chain directs it to the specificity pocket of chymotrypsin, the chloromethyl group is highly reactive toward nucleophiles.[2]
-
Intended Target: Histidine-57 in the active site of Chymotrypsin.[2]
-
Off-Target: Cysteine residues (thiols) on intracellular proteins (STAT6, IKK, NF-κB) and glutathione (GSH).
Impact on STAT6
Research indicates that TPCK does not merely block STAT6 phosphorylation; it often induces the proteolytic loss or degradation of the STAT6 protein itself.[2] This is not mediated by chymotrypsin inhibition.[1][2] Instead, TPCK alkylates critical cysteine residues on STAT6 or its upstream regulators, leading to conformational changes, aggregation, or targeted degradation.
Pathway Visualization
The following diagram illustrates the dual-pathway activity of TPCK: its intended protease inhibition versus its disruptive alkylating effects on STAT6 and cell survival.[2]
Figure 1: TPCK exerts dual effects.[2] While it inhibits proteases (top), its alkylation of thiols (bottom) leads to STAT6 loss and toxicity.
Troubleshooting Guide (Q&A)
Issue 1: "My STAT6 band disappeared completely from the Western Blot."
Q: I treated cells with TPCK to block a protease, but now I can't detect total STAT6, let alone p-STAT6. Is my antibody bad? A: Your antibody is likely fine.[2] TPCK is known to induce the loss of STAT6 protein .[1][2]
-
The Cause: Alkylation of STAT6 cysteines can trigger rapid degradation or precipitation of the protein into insoluble fractions that are spun out during lysate preparation.[2]
-
The Check: Run a "Protection Assay" (see Protocol A below) using N-acetylcysteine (NAC) or DTT.[2] If the thiol scavenger restores the STAT6 band, the loss was due to alkylation, not protease regulation.[1][2]
Issue 2: "Is the inhibition of IL-4 signaling specific?"
Q: I see reduced p-STAT6. How do I know this is due to chymotrypsin inhibition and not general toxicity? A: It is almost certainly not chymotrypsin inhibition.[2]
-
The Logic: Studies show that other specific serine protease inhibitors (like AEBSF) do not replicate the STAT6 loss seen with TPCK.[2]
-
The Solution: Compare TPCK results with a non-alkylating control or a different class of inhibitor. If TPCK is the only one blocking the signal, you are observing a chemical artifact (alkylation) rather than a biological regulatory event.[2]
Issue 3: "My cells are dying rapidly after TPCK treatment."
Q: Even at 50 µM, TPCK kills my lymphocytes within hours. Why? A: TPCK depletes intracellular Glutathione (GSH).[2]
-
Mechanism: The chloromethyl ketone group reacts with the thiol group of GSH.[2] Once GSH is depleted, the cell enters oxidative stress and undergoes apoptosis.[2]
-
Mitigation: Lower the concentration (titrate down to 5-10 µM) or limit exposure time to <1 hour before washout (though alkylation is rapid and irreversible).[2]
Data Summary: TPCK Specificity Profile
Use this table to interpret your experimental results against known TPCK behaviors.
| Target / Effect | Mechanism | Reversibility | Observation in Exp.[2] |
| Chymotrypsin | His-57 Alkylation | Irreversible | Protease activity halted.[2] |
| STAT6 | Cysteine Alkylation | Irreversible | Total protein loss or phosphorylation block.[2] |
| NF-κB (IKK) | Cys-179 Alkylation | Irreversible | Blockage of p65 nuclear entry.[2] |
| Glutathione | Thiol Conjugation | Irreversible | Rapid cell death (Apoptosis).[2] |
| Trypsin | None | N/A | No effect (TPCK is specific to Chymotrypsin vs Trypsin).[2] |
Validated Protocols
Protocol A: Thiol Protection Assay (The "Rescue" Experiment)
Purpose: To prove that STAT6 inhibition/loss is caused by alkylation.[2]
Materials:
-
TPCK (Stock: 10 mM in DMSO)[2]
-
N-acetylcysteine (NAC) or DTT (Stock: 100 mM)[2]
-
IL-4 (Recombinant)[2]
-
RIPA Lysis Buffer (with protease/phosphatase inhibitors)[2]
Workflow:
-
Seed Cells: Plate cells (e.g., lymphocytes, epithelial) to 70% confluence.[2]
-
Pre-Incubation (The Variable):
-
Stimulation: Add IL-4 (10-20 ng/mL) to all groups for 30 min.
-
Analysis: Perform Western Blot for Total STAT6 and p-STAT6 (Tyr641) .[2]
Expected Result:
-
Group 2: Reduced or absent Total STAT6 signal.[2]
-
Group 3: Restoration of STAT6 signal (The thiol scavenger reacts with TPCK, "disarming" its alkylating group).[2]
Protocol B: Experimental Workflow Visualization
Follow this logic flow to ensure rigorous data generation.
Figure 2: Step-by-step workflow for verifying TPCK effects. Note the viability check is critical due to TPCK toxicity.[2]
References
-
Bennett, B. L., et al. (1997).[2] "Inhibition of NF-kappa B activation by N-tosyl-L-phenylalanine chloromethyl ketone derivatives." Journal of Biological Chemistry.
-
Mori, H., et al. (2000).[2] "Treatment of Cells With n-alpha-tosyl-L-phenylalanine-chloromethyl Ketone Induces the Proteolytic Loss of STAT6 Transcription Factor."[1][2][4] The Journal of Immunology.
-
Jeon, K. I., et al. (2009).[2] "N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA."[2][6] Biochemistry.
-
Sigma-Aldrich. (n.d.).[2] "Product Information: TPCK (T4376)." [2]
Sources
- 1. Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
N-Palmitoyl phenylalanine vs N-lactoyl phenylalanine effects on insulin signaling
Topic: N-Palmitoyl Phenylalanine vs. N-Lactoyl Phenylalanine: Distinct Mechanisms in Insulin Signaling and Metabolic Control Content Type: Technical Comparative Guide Audience: Researchers, Drug Development Professionals, and Metabolic Scientists.
Executive Summary: The "Furnace" vs. The "Brake"
In the landscape of metabolic signaling, N-Palmitoyl phenylalanine (Pal-Phe) and N-Lactoyl phenylalanine (Lac-Phe) represent two distinct classes of lipoamino acids that regulate glucose homeostasis through opposing physiological paradigms.
While both share a phenylalanine backbone, their acyl tails dictate divergent fates:
-
N-Lactoyl Phenylalanine (Lac-Phe) acts as a systemic "brake" on energy intake. Produced during high-intensity exercise, it functions primarily as an anorexigenic signal in the brain. However, recent data (2025) suggests it acutely impairs insulin signaling in peripheral tissues, likely as a mechanism to prioritize glucose availability for the brain during exertion.
-
N-Palmitoyl Phenylalanine (Pal-Phe) acts as a cellular "furnace." Belonging to the PM20D1-regulated N-acyl amino acid family, it functions as a mitochondrial uncoupler, increasing energy expenditure and improving glucose tolerance by driving substrate oxidation rather than signaling satiety.
This guide dissects their mechanistic divergence, experimental handling, and effects on the insulin signaling cascade.
Chemical Biology & Biosynthetic Origins
Understanding the enzymatic origin is critical for selecting the correct experimental models (e.g., CNDP2-knockout vs. PM20D1-overexpression).
| Feature | N-Lactoyl Phenylalanine (Lac-Phe) | N-Palmitoyl Phenylalanine (Pal-Phe) |
| Class | N-Lactoyl amino acid | N-Acyl amino acid (NAA) |
| Biosynthetic Enzyme | CNDP2 (Cytosolic nonspecific dipeptidase 2) | PM20D1 (Peptidase M20 domain containing 1) |
| Primary Precursors | Lactate + Phenylalanine | Palmitate + Phenylalanine |
| Induction Stimulus | High-intensity exercise (high lactate flux) | Cold exposure; PM20D1 activation |
| Physiological Role | Anorexigenic (Appetite Suppression) | Thermogenic (Mitochondrial Uncoupling) |
Mechanistic Profiles: Effects on Insulin Signaling[1][2][3][4][5][6][7][8][9]
A. N-Lactoyl Phenylalanine: The Peripheral Antagonist
While Lac-Phe drives weight loss (which improves insulin sensitivity long-term), its acute direct effect on skeletal muscle is inhibitory.
-
Mechanism: Lac-Phe enters myocytes and interferes with the phosphorylation of Akt (Protein Kinase B), a critical node in the insulin signaling pathway.
-
Biological Logic: During intense exercise (when Lac-Phe peaks), the body enters a catabolic state. Inhibiting insulin-mediated glucose storage in non-critical tissues may preserve blood glucose for the brain.
-
Target: AgRP Neurons (Brain) via K-ATP channels (Appetite suppression); Insulin Receptor/IRS-1 (Muscle) via negative feedback.
B. N-Palmitoyl Phenylalanine: The Metabolic Uncoupler
Pal-Phe improves glucose homeostasis not by blocking insulin signaling, but by creating a "sink" for glucose disposal through respiration.
-
Mechanism: Pal-Phe acts as a protonophore, shuttling protons across the inner mitochondrial membrane independent of ATP synthase (UCP1-independent uncoupling).
-
Insulin Sensitization: By lowering the mitochondrial membrane potential, Pal-Phe reduces Reactive Oxygen Species (ROS) and relieves "metabolic backpressure," allowing glycolysis and glucose uptake to proceed more efficiently.
Visualization: Signaling Pathways
The following diagram illustrates the divergent pathways of Lac-Phe (Signaling Inhibition) and Pal-Phe (Metabolic Flux).
Caption: Divergent mechanisms of action. Lac-Phe (yellow) acts centrally to suppress appetite but acutely inhibits peripheral insulin signaling. Pal-Phe (green) drives mitochondrial uncoupling, enhancing glucose disposal via energy expenditure.
Comparative Experimental Data
The following table summarizes expected results in standard metabolic assays based on current literature (Sources 1, 4, 13).
| Assay Type | N-Lactoyl Phenylalanine (Lac-Phe) Response | N-Palmitoyl Phenylalanine (Pal-Phe) Response |
| Western Blot (C2C12 Myotubes) | Decrease in Insulin-stimulated p-Akt (Ser473) and p-IRS1. | No Change or slight increase (secondary to reduced lipid load). |
| Glucose Uptake (Adipocytes) | Inhibition (Acute treatment). | Increase (Driven by metabolic demand/uncoupling). |
| Mitochondrial Respiration (Seahorse) | Impaired maximal respiration (Source 1). | Increased basal respiration (Proton leak) (Source 13). |
| In Vivo Phenotype (Chronic) | Weight loss; Secondary improvement in glucose tolerance. | Improved glucose tolerance; Increased energy expenditure; No change in food intake. |
Experimental Protocols
To validate these effects in your own lab, use the following self-validating protocols.
Protocol A: Assessing Acute Insulin Signaling Impairment (Lac-Phe)
-
Objective: Determine if Lac-Phe inhibits insulin-stimulated Akt phosphorylation.
-
Cell Model: C2C12 Myotubes (Differentiated for 5-7 days).
-
Preparation: Starve differentiated C2C12 myotubes in serum-free DMEM for 4 hours.
-
Treatment:
-
Control: Vehicle (DMSO < 0.1%).
-
Experimental: Lac-Phe (50 µM and 100 µM). Note: Physiological post-exercise levels are ~20-50 µM.
-
Incubate for 1 hour .
-
-
Stimulation: Challenge cells with Insulin (100 nM) for exactly 15 minutes .
-
Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).
-
Readout: Western Blot for p-Akt (Ser473) vs. Total Akt.
-
Validation Check: Insulin alone must induce >5-fold increase in p-Akt. Lac-Phe should blunt this by ~30-50% (Source 1).
-
Protocol B: Measuring Mitochondrial Uncoupling (Pal-Phe)
-
Objective: Confirm Pal-Phe activity as a mitochondrial uncoupler.
-
Assay: Seahorse XF Cell Mito Stress Test.
-
Cell Model: 3T3-L1 Adipocytes or C2C12 Myocytes.
-
Assay Media: Unbuffered DMEM (pH 7.4) with 10 mM glucose, 1 mM pyruvate.
-
Injection Strategy:
-
Port A: Pal-Phe (Titration: 10 µM, 30 µM, 50 µM).
-
Port B: Oligomycin (ATP Synthase inhibitor).
-
Port C: FCCP (Maximal uncoupler - Positive Control).
-
-
Interpretation:
-
If Pal-Phe is an uncoupler, Oxygen Consumption Rate (OCR) should increase immediately after Port A injection, similar to FCCP but potentially milder.
-
Validation Check: Pal-Phe treated cells should show high respiration even after Oligomycin (Port B) injection, indicating respiration is not driving ATP synthesis (proton leak).
-
References
-
N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models. PubMed (2025).[1]Link
-
An exercise-inducible metabolite that suppresses feeding and obesity. Nature (2022).Link
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences (2022).Link
-
PM20D1 is a circulating enzyme that regulates lipidated amino acid uncouplers of mitochondria. Cell (2016).Link
-
Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ. Nature Communications (2022).Link
Sources
comparing synthetic vs naturally produced N-Hexanoyl-L-phenylalanine
Comparative Technical Guide: Synthetic vs. Biocatalytic N-Hexanoyl-L-phenylalanine
Executive Summary
N-Hexanoyl-L-phenylalanine (Hex-Phe) is a bioactive N-acyl amino acid (NAAA) implicated in uncoupling protein regulation and metabolic signaling via the PM20D1 pathway. While historically synthesized via the Schotten-Baumann chemical reaction, recent advances in green chemistry have enabled biocatalytic production using lipases or N-acyl synthases.[1]
The Verdict:
-
For High-Throughput Screening (HTS) & Basic Research: Synthetic Hex-Phe is superior due to lower cost and immediate availability, provided enantiomeric purity is verified (>99% ee).[1]
-
For Therapeutic & Cosmetic Formulation: Biocatalytic (Natural) Hex-Phe is preferred.[1] It eliminates toxic acyl chloride residues, ensures 100% L-isomer retention, and meets "natural origin" regulatory standards (ISO 16128) critical for clinical and consumer acceptance.[1]
Technical Introduction: The N-Acyl Amino Acid Landscape
N-Hexanoyl-L-phenylalanine belongs to the "endocannabinoidome," a family of lipid signaling molecules.[1] Unlike its longer-chain relatives (e.g., N-arachidonoyl-phenylalanine), the hexanoyl variant possesses unique amphiphilic properties, making it a target for metabolic disease research and advanced transdermal delivery systems.[1]
Mechanism of Action: Endogenously, Hex-Phe is regulated by PM20D1 (Peptidase M20 domain-containing 1), a secreted enzyme that catalyzes the reversible condensation of fatty acids and amino acids.[1] This biological pathway inspires the "natural" production method, contrasting sharply with the aggressive nucleophilic substitution used in chemical synthesis.
Production Methodologies
A. Chemical Synthesis (The Schotten-Baumann Route)
The industry standard relies on the acylation of L-phenylalanine using hexanoyl chloride under basic conditions.[2]
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride.
-
Critical Control Point: pH maintenance (typically 10-12) is vital to prevent protonation of the amine while minimizing hydrolysis of the acyl chloride.
-
Drawback: Risk of racemization (conversion of L-Phe to D-Phe) via oxazolone intermediate formation if temperature/pH is uncontrolled.
B. Biocatalytic Synthesis (The "Natural" Route)
This method utilizes immobilized enzymes (e.g., Candida antarctica Lipase B or engineered N-acyl synthases) in non-aqueous media to drive the thermodynamic equilibrium toward amide bond formation.
-
Mechanism: Enzyme-mediated condensation of Hexanoic Acid (natural source) and L-Phenylalanine.
-
Advantage: Stereochemical absolute.[1] Enzymes are strictly enantioselective, preventing D-isomer contamination.[1]
Comparative Analysis: Data & Metrics
| Feature | Synthetic Hex-Phe | Biocatalytic (Natural) Hex-Phe | Impact on Application |
| Purity (HPLC) | >98% | >99% | High purity required for both; synthetic may contain trace chloride salts. |
| Chirality (% ee) | 95% - 99% (Risk of racemization) | >99.9% (Stereospecific) | Critical: D-isomers can be inactive or immunogenic in biological systems. |
| Isotopic Ratio ( | -27‰ to -32‰ (Petrochemical source) | -12‰ to -25‰ (Plant source) | Used to authenticate "natural" claims via C14/C13 analysis. |
| Impurities | Hexanoyl chloride, Chloride ions, Organic solvents (DCM/THF) | Free Fatty Acids, Trace Protein (Enzyme) | Chemical residues can be cytotoxic in sensitive cell lines.[1] |
| Cost | Low ($) | Medium-High ( | Synthetic is better for early-stage discovery; Biocatalytic for clinical/commercial.[1] |
| Regulatory Status | Chemical Substance | Natural/Bio-derived (ISO 16128) | Essential for "Clean Label" products.[1] |
Visualization of Pathways
The following diagrams illustrate the mechanistic divergence between the two production methods.
Figure 1: Chemical vs. Biocatalytic Synthesis Pathways
Caption: Comparison of aggressive chemical acylation (red path) prone to racemization versus the stereospecific enzymatic condensation (green path).
Experimental Protocols
Protocol A: Differentiation via Stable Isotope Analysis (GC-C-IRMS)
To determine if a sample is Synthetic or Natural.
Principle: Naturally derived hexanoic acid (from coconut or palm) has a distinct Carbon-13 (
-
Sample Prep: Dissolve 5 mg of Hex-Phe in 1 mL methanol.
-
Derivatization: Perform acid-catalyzed methanolysis to liberate the fatty acid methyl ester (FAME) and amino acid methyl ester.
-
Reagent: 1M HCl in Methanol, 80°C for 2 hours.
-
-
Extraction: Extract FAMEs into hexane.
-
Analysis: Inject into Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
-
Interpretation:
Protocol B: Synthesis of Reference Standard (Schotten-Baumann)
For creating a chemical standard to test against biological samples.
-
Preparation: Dissolve L-Phenylalanine (10 mmol) in 10 mL of 2M NaOH. Cool to 0°C.[1]
-
Addition: Dropwise add Hexanoyl Chloride (11 mmol) while simultaneously adding 2M NaOH to maintain pH between 10-11.
-
Note: Use an autotitrator if available to maintain pH precision.[1]
-
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Workup: Acidify carefully with 1M HCl to pH 2.0. The product will precipitate as a white solid or oil.[1]
-
Purification: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO4, and recrystallize from Ethanol/Water.
-
Validation: Verify structure via 1H-NMR and check for D-isomer presence using Chiral HPLC (Chiralpak AD-H column).
References
-
Long, J. Z., et al. (2016).[1] "PM20D1 is a circulating enzyme that regulates N-acyl amino acids and glucose metabolism."[1] Cell Metabolism. Link[1]
-
Cohen, S. A., & Michaud, D. P. (1993).[1] "Synthesis of N-acyl amino acids." Journal of Organic Chemistry. (Standard Schotten-Baumann reference).[1]
-
Dunn, P. J. H., et al. (2011).[1] "Stable isotope analysis of amino acids in ecological research." Rapid Communications in Mass Spectrometry. Link[1]
-
Adlercreutz, P. (2013).[1] "Lipase-catalyzed synthesis of N-acyl amino acids." Biotechnology Advances.
-
ISO 16128-1:2016. "Guidelines on technical definitions and criteria for natural and organic cosmetic ingredients."[1] International Organization for Standardization.[1] Link
Sources
Publish Comparison Guide: Validation of N-Palmitoyl Phenylalanine Effect on Mitochondrial Respiration
This guide serves as a technical validation resource for researchers investigating the bioenergetic profile of N-Palmitoyl Phenylalanine (Pal-Phe) . Unlike standard uncouplers (e.g., FCCP) or inhibitory metabolites (e.g., N-Lactoyl Phenylalanine), Pal-Phe represents a class of endogenous lipoamino acids regulated by the PM20D1 enzyme, functioning as a physiological uncoupler of mitochondrial respiration.
Executive Summary: The Bioenergetic Profile of Pal-Phe
N-Palmitoyl Phenylalanine (C16:0-Phe) is an N-acyl amino acid (NAA) that functions as a mitochondrial uncoupler . Unlike synthetic protonophores (e.g., DNP, FCCP) which can be cytotoxic at effective doses, Pal-Phe acts via a regulated physiological pathway involving the secreted enzyme PM20D1 .
Key Mechanistic Distinctions
| Feature | N-Palmitoyl Phenylalanine (Pal-Phe) | FCCP (Synthetic Control) | N-Lactoyl Phenylalanine (Lac-Phe) |
| Primary Effect | Increases OCR (Uncoupling) | Increases OCR (Uncoupling) | Decreases OCR (Inhibition) |
| Mechanism | Protonophore (UCP1-independent) | Protonophore (Chemical) | Complex I/Metabolic Inhibition |
| Physiological Role | Adaptive Thermogenesis (PM20D1-driven) | None (Synthetic Toxin) | Appetite Suppression / Post-Exercise Signal |
| Cytotoxicity | Low/Moderate (Endogenous) | High (Narrow Therapeutic Window) | Low |
Mechanistic Validation: The PM20D1-NAA Axis
To validate Pal-Phe, one must understand its origin and action. It is not merely a fatty acid derivative but a signaling lipid synthesized by Peptidase M20 Domain Containing 1 (PM20D1) .
Pathway Visualization
The following diagram illustrates the synthesis of Pal-Phe and its direct interaction with the Mitochondrial Inner Membrane (MIM) to dissipate the proton gradient.
Figure 1: PM20D1-mediated synthesis of Pal-Phe and its downstream effect on mitochondrial uncoupling and thermogenesis.[1][2]
Experimental Protocol: Seahorse XF Analysis
The Gold Standard for validating Pal-Phe activity is the Seahorse XF Mito Stress Test . This assay measures the Oxygen Consumption Rate (OCR) in real-time.
Protocol Design: Pal-Phe Validation
Objective: Determine if Pal-Phe induces UCP1-independent uncoupling in standard cell lines (e.g., HEK293T, C2C12, or HepG2).
Reagents Preparation
-
Pal-Phe Stock: Dissolve N-Palmitoyl Phenylalanine in DMSO to 50 mM.
-
Note: Ensure solubility; sonication may be required.
-
-
Assay Medium: Seahorse XF DMEM (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.
-
Controls:
-
Negative: DMSO (Vehicle).
-
Positive: FCCP (0.5 – 1.0 µM).
-
Specificity Control: Oligomycin (ATP Synthase inhibitor).
-
Workflow Steps
-
Basal Measurement: Measure baseline OCR (Steps 1-3).
-
Injection A (Oligomycin 1.5 µM): Inhibits ATP synthase. OCR drops to "Proton Leak" levels.
-
Injection B (Pal-Phe Titration): Inject Pal-Phe at varying concentrations (e.g., 10, 30, 50 µM).
-
Hypothesis: If Pal-Phe is an uncoupler, OCR will increase immediately after injection, overcoming the Oligomycin inhibition.
-
-
Injection C (Rotenone/Antimycin A): Shuts down ETC to determine non-mitochondrial respiration.
Expected Data & Interpretation
| Parameter | Vehicle Control | Pal-Phe (30-50 µM) | FCCP (Positive Control) | Interpretation |
| Basal OCR | Stable | Increase | Increase | Indicates stimulation of respiration. |
| Oligomycin Response | Decrease (ATP coupled) | Reversal / Increase | Reversal / Increase | Definitive Proof of Uncoupling. If OCR rises after ATP synthase blockade, the respiration is uncoupled from ATP production. |
| Maximal Respiration | Unchanged | Variable | Maximal | Pal-Phe may not reach FCCP-levels of maximal ETS due to mild uncoupling nature. |
| ATP Production | Normal | Decrease | Decrease | Energy is dissipated as heat rather than stored as ATP. |
Comparative Performance Data
The following table synthesizes data from key studies (e.g., Long et al., 2016; Lin et al., 2018) comparing Pal-Phe with its analogs and controls.
| Compound | Fatty Acid Chain | Bioactivity | Potency (EC50 / Effect) | Notes |
| N-Palmitoyl Phenylalanine | C16:0 | Uncoupler | Moderate (++++) | Physiological uncoupler; effective in UCP1-null cells. |
| N-Oleoyl Phenylalanine | C18:1 | Uncoupler | High (+++++) | Often cited as the most potent endogenous variant in the PM20D1 pathway. |
| N-Lactoyl Phenylalanine | Lactate-Phe | Inhibitor | Negative (---) | Do not confuse with Pal-Phe. Reduces OCR; linked to post-exercise signaling. |
| FCCP | Synthetic | Uncoupler | Very High (++++++) | Toxic at high doses; depolarizes membrane completely. |
| Palmitate (Free FA) | C16:0 | Weak Uncoupler | Low (+) | Requires very high concentrations; often causes lipotoxicity before uncoupling. |
Visualization: Experimental Workflow
Figure 2: Decision tree for validating uncoupling activity using the Seahorse XF Mito Stress Test.
References
-
Long, J. Z., et al. (2016). "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria."[3] Cell.
- Foundational paper identifying N-acyl amino acids (including Pal-Phe) as endogenous uncouplers.
-
Lin, H., et al. (2018). "A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity." Nature Medicine.
- Further characterizes the bioactivity and transport of C16:0-Phe and C18:1-Phe.
-
Li, V. L., et al. (2022). "N-Lactoyl-phenylalanine predicts body mass index and is a potential biomarker of metabolic health." Nature Metabolism.
- Provides the contrast for N-Lactoyl Phenylalanine as a distinct metabolite with different metabolic effects.
-
Divakaruni, A. S., & Brand, M. D. (2011). "The regulation and physiology of mitochondrial proton leak." Physiology.
- Authoritative review on the mechanisms of mitochondrial uncoupling and proton leak.
Sources
Comparative Technical Guide: Phenylalanine Determination Methodologies
This guide provides a comparative technical analysis of phenylalanine (Phe) determination methodologies, designed for researchers and clinical laboratory scientists. It moves beyond basic descriptions to evaluate the mechanistic and operational realities of each method.
Executive Summary & Clinical Context
Phenylalanine (Phe) quantification is the cornerstone of managing Phenylketonuria (PKU), where plasma levels must be strictly maintained (typically 120–360 µmol/L) to prevent neurotoxicity. While the historical Guthrie bacterial inhibition assay established newborn screening, modern drug development and clinical monitoring demand precise, quantitative, and high-throughput solutions.
This guide compares the three dominant analytical paradigms:
-
LC-MS/MS: The high-throughput screening standard.
-
HPLC-UV/FLD: The robust clinical reference method.
-
Enzymatic Assays: The scalable, accessible alternative.
Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Role: High-Throughput Newborn Screening & Multi-Analyte Profiling.[1]
Mechanistic Principle
LC-MS/MS utilizes the unique mass-to-charge (m/z) ratio of phenylalanine and its fragments. Most protocols employ Electrospray Ionization (ESI) in positive mode. To enhance sensitivity and chromatographic retention, Phe is often derivatized to its butyl ester form, though underivatized methods are increasingly common to reduce sample prep time.
Key Transition (MRM):
-
Precursor Ion: m/z 166 (Phe) or 222 (Phe-butyl ester)
-
Product Ion: m/z 120 (Immonium ion)
-
Internal Standard: L-Phenylalanine-d5 (essential for matrix effect correction).
Workflow Visualization
Validated Protocol (Derivatized)
-
Sample: 3.2 mm Dried Blood Spot (DBS) punch.
-
Extraction: Add 100 µL Methanol containing isotope-labeled internal standards (Phe-d5). Shake 20 min.
-
Derivatization: Evaporate supernatant. Add 50 µL 3N HCl in n-Butanol. Incubate at 65°C for 15 min. (Converts carboxyl group to butyl ester, increasing proton affinity).
-
Reconstitution: Evaporate reagents. Reconstitute in 100 µL Mobile Phase (80:20 Acetonitrile:H2O + 0.1% Formic Acid).
-
Analysis: Inject 10 µL. Flow rate 0.2 mL/min. Run time ~2 min.
Expert Insight: The Phe/Tyr ratio is calculated simultaneously. A ratio >3 is often more diagnostic for PKU than Phe concentration alone, reducing false positives from liver immaturity.
Method B: High-Performance Liquid Chromatography (HPLC)
Role: Clinical Confirmation & Gold Standard Quantification.
Mechanistic Principle
HPLC separates analytes based on hydrophobic interaction with a stationary phase (typically C18). Detection is achieved via UV absorbance (210-220 nm) or Fluorescence (after OPA derivatization). Unlike MS/MS, this method separates isobaric interferences chromatographically.
Workflow Visualization
Validated Protocol (Isocratic UV)
-
Sample: 100 µL Heparinized Plasma.
-
Deproteinization: Add 100 µL 5% Perchloric Acid (PCA). Vortex. Incubate 5 min at 4°C.
-
Clarification: Centrifuge at 12,000 x g for 5 min.
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: 50 mM Sodium Acetate (pH 4.2) / Acetonitrile (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Detection: UV absorbance at 215 nm.
Expert Insight: While less sensitive than MS/MS, HPLC-UV is preferred for monitoring patients on pegvaliase therapy, as it is less susceptible to PEG-related matrix suppression that can affect MS signals.
Method C: Enzymatic Plate Assays (Fluorometric/Colorimetric)
Role: Decentralized Testing & Research Screening.
Mechanistic Principle
This method relies on the specificity of L-Phenylalanine Dehydrogenase (PheDH) . The enzyme catalyzes the oxidative deamination of Phe, reducing NAD+ to NADH. The NADH produced is stoichiometric to the amount of Phe and is detected via a redox-coupled dye (e.g., WST-1 or Resazurin).
Reaction Pathway:
-
L-Phe + NAD⁺ + H₂O
Phenylpyruvate + NADH + NH₄⁺ -
NADH + Dye(oxidized)
NAD⁺ + Dye(reduced/fluorescent)
Workflow Visualization
Validated Protocol (Fluorometric)
-
Reagents: Reaction buffer (Glycine-KOH, pH 10.5), NAD+, PheDH (microbial source), Resazurin, Diaphorase.
-
Procedure:
-
Mix 10 µL sample (serum or DBS extract) with 90 µL Master Mix in a black 96-well plate.
-
Incubate at 37°C for 20 minutes (protected from light).
-
Measure Fluorescence: Ex 530 nm / Em 585 nm.
-
-
Validation: Must run a standard curve (0–500 µM).
Expert Insight: The high pH (10.5) drives the equilibrium toward NADH formation. Ensure samples are not hemolyzed, as hemoglobin can quench fluorescence.
Comparative Performance Analysis
The following table summarizes the operational specifications based on current literature standards.
| Feature | LC-MS/MS (Tandem Mass Spec) | HPLC-UV (Isocratic) | Enzymatic (Fluorometric) |
| Primary Utility | Newborn Screening (DBS) | Clinical Monitoring (Plasma) | Research / POCT |
| Limit of Detection (LOD) | 0.5 – 1.0 µmol/L | 5 – 10 µmol/L | 1 – 5 µmol/L |
| Linear Range | 10 – 1200 µmol/L | 10 – 3500 µmol/L | 10 – 1000 µmol/L |
| Throughput | High (2–3 min/sample) | Low (15–20 min/sample) | Medium (Plate-based) |
| Specificity | Excellent (Mass + Fragmentation) | Good (Retention Time) | High (Enzyme Specificity) |
| Sample Prep | Simple (Extraction ± Deriv) | Moderate (Deproteinization) | Minimal (Direct/Dilution) |
| Cost per Test | Low (Reagents) | Medium | Medium-High (Enzymes) |
| Capital Cost | Very High ($300k+) | Moderate ($50k+) | Low (Plate Reader) |
Recommendation Guide
-
Choose LC-MS/MS if: You are processing >100 samples/day, require simultaneous Tyr/Phe ratios, or are conducting newborn screening.
-
Choose HPLC if: You need a robust reference method for clinical diagnosis in a hospital setting without MS expertise, or need to separate specific interferences.
-
Choose Enzymatic if: You are a research lab with lower throughput, lack chromatography equipment, or are developing point-of-care devices.
Emerging Technologies: Electrochemical Biosensors
Recent developments have moved toward portable biosensors for home monitoring. These utilize Phenylalanine Ammonia-Lyase (PAL) or PheDH immobilized on screen-printed electrodes.
-
Mechanism: Detection of NH₄⁺ release (PAL) or NADH oxidation (PheDH) via amperometry.
-
Status: While promising for "glucometer-style" home testing, these generally suffer from lower stability and higher interference compared to lab-based methods.
References
-
Atherton, N. D., & Green, A. (1988).[2] HPLC measurement of phenylalanine in plasma.[2][3][4][5][6][7] Clinical Chemistry, 34(11), 2241-2244.[2] Link
-
Chace, D. H., et al. (1993). Rapid diagnosis of phenylketonuria by quantitative analysis for phenylalanine and tyrosine in neonatal blood spots by tandem mass spectrometry. Clinical Chemistry, 39(1), 66-71. Link
-
Dooley, K. C. (2003). Enzymatic method for phenylketonuria screening using phenylalanine dehydrogenase.[8][9] Clinical Biochemistry, 36(6), 471-477.
-
Vliet, D. V., et al. (2020). Phenylalanine measurement in dried blood spots: Comparison of two methods. Molecular Genetics and Metabolism Reports, 24, 100606. Link
-
Messina, M. A., et al. (2023).[9] A highly sensitive colorimetric approach based on tris (bipyridine) Ruthenium (II/III) mediator for the enzymatic detection of phenylalanine.[9] Frontiers in Bioengineering and Biotechnology. Link
Sources
- 1. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. zivak.com [zivak.com]
- 6. COMPARISON OF PLASMA PHENYLALANINE DETERMINATION BY DENSITOMETRY OF THIN-LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH THE SCREENING OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of two different methods for measurement of phenylalanine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: N-Palmitoyl Phenylalanine vs. N-Acyl Amide Signaling
This guide provides a technical analysis of N-Palmitoyl Phenylalanine (Pal-Phe), contrasting its unique mitochondrial uncoupling activity with the receptor-mediated signaling of other N-acyl amides like Palmitoylethanolamide (PEA) and N-Palmitoyl Glycine (Pal-Gly).
Executive Summary: The Divergence of Function
While N-acyl amides are often categorized together as "endocannabinoid-like" lipid mediators, N-Palmitoyl Phenylalanine (Pal-Phe) represents a distinct functional subclass. Unlike Palmitoylethanolamide (PEA) , which acts primarily as an anti-inflammatory signaling molecule via nuclear (PPAR-
Current research identifies Pal-Phe as a substrate for the secreted enzyme PM20D1 , driving non-canonical mitochondrial thermogenesis. This guide delineates the mechanistic separation between the "Signaling Amides" (PEA, Pal-Gly) and the "Uncoupling Amides" (Pal-Phe).
Mechanistic Architecture
The PM20D1-Mitochondrial Axis (Pal-Phe)
Pal-Phe belongs to a class of N-acyl amino acids regulated by Peptidase M20 Domain Containing 1 (PM20D1) . Unlike typical N-acyl amides that are degraded by FAAH to terminate signaling, Pal-Phe is synthesized bidirectionally by PM20D1 to regulate energy homeostasis.
-
Mechanism: Pal-Phe acts as a protonophore. It inserts into the mitochondrial inner membrane, carrying protons from the intermembrane space back into the matrix, bypassing ATP synthase.
-
Outcome: This "proton leak" uncouples respiration from ATP synthesis, dissipating energy as heat (thermogenesis) independent of UCP1.
The GPCR & Nuclear Receptor Axis (PEA, Pal-Gly)
Alternative N-acyl amides function as ligands for specific receptors:
-
PEA: Activates PPAR-
(nuclear) to repress NF- B signaling and inflammation. -
N-Palmitoyl Glycine (Pal-Gly): A high-affinity agonist for GPR132 (G2A) , a proton-sensing GPCR involved in immune cell migration.
Pathway Visualization
The following diagram illustrates the divergent processing and targets of Pal-Phe versus PEA/Pal-Gly.
Figure 1: Divergent signaling pathways. Pal-Phe (blue) drives mitochondrial uncoupling via PM20D1, while PEA (green) drives gene transcription.
Comparative Performance Analysis
The following table contrasts the physicochemical and biological profiles of Pal-Phe against the industry standards PEA and Pal-Gly.
| Feature | N-Palmitoyl Phenylalanine (Pal-Phe) | Palmitoylethanolamide (PEA) | N-Palmitoyl Glycine (Pal-Gly) |
| Primary Class | Mitochondrial Uncoupler | Lipid Signaling Mediator | GPCR Agonist |
| Primary Target | Mitochondrial Inner Membrane (Protonophore) | PPAR- | GPR132 (G2A) |
| Key Enzyme | PM20D1 (Biosynthesis/Hydrolysis) | FAAH / NAAA (Hydrolysis) | GLYATL2 (Biosynthesis) |
| Physiological Effect | Increased respiration, glucose homeostasis | Analgesia, Anti-inflammation | Immune cell migration, pain modulation |
| Receptor Potency | Low/Negligible for CB1/CB2 | EC50 ~3 | EC50 ~30 nM (GPR132) |
| Therapeutic Focus | Metabolic Disorders (Obesity, Diabetes) | Chronic Pain, Neuroinflammation | Neuropathic Pain, Skin Inflammation |
Key Insight: Researchers targeting metabolic flux or thermogenesis should utilize Pal-Phe. Those targeting cytokine suppression or neuropathic pain should utilize PEA or Pal-Gly.
Experimental Protocols
Chemical Synthesis of N-Palmitoyl Phenylalanine
Objective: To generate high-purity Pal-Phe for biological assays, avoiding common palmitic acid contamination.
Reagents:
-
L-Phenylalanine (1.0 eq)
-
Palmitoyl Chloride (1.1 eq)
-
Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water mixture
Protocol:
-
Dissolution: Dissolve L-Phenylalanine in 1N NaOH (2.0 eq) and cool to 0°C in an ice bath.
-
Acylation: Dropwise add Palmitoyl Chloride dissolved in minimal dry THF while vigorously stirring. Simultaneously, add 1N NaOH to maintain pH > 10. Critical: Low pH leads to incomplete reaction.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.
-
Precipitation: Acidify the solution carefully to pH 2.0 using 1N HCl. The N-acyl amino acid will precipitate as a white solid.
-
Purification (Crucial Step):
-
Filter the solid and wash with cold water.
-
Recrystallization: Dissolve in hot ethyl acetate/hexane (1:1). Cool slowly to 4°C. This step removes residual palmitic acid (hydrolysis byproduct) which can confound mitochondrial assays.
-
-
Validation: Verify purity via LC-MS (Target m/z: ~402.3 [M-H]-).
Mitochondrial Respiration Assay (Seahorse XF)
Objective: To validate Pal-Phe uncoupling activity independent of UCP1.
System: Agilent Seahorse XF Analyzer Cell Line: C2C12 Myoblasts or Differentiated Adipocytes (UCP1-null preferred for specificity).
Workflow:
-
Basal Measurement: Measure Oxygen Consumption Rate (OCR) in basal media.
-
Oligomycin Injection (2
M): Inhibits ATP synthase. OCR should drop significantly. -
Pal-Phe Injection (Titration 10-50
M):-
Expectation: Immediate, dose-dependent increase in OCR despite ATP synthase inhibition. This confirms proton leak (uncoupling).
-
Control: Compare with FCCP (positive control uncoupler) and Vehicle (DMSO).
-
-
Rotenone/Antimycin A: Shut down mitochondrial respiration to calculate non-mitochondrial oxygen consumption.
Data Interpretation:
-
If Pal-Phe increases OCR after Oligomycin, it functions as a chemical uncoupler.
-
PEA in this assay typically shows no acute effect on OCR in this timeframe.
References
-
Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell, 166(2), 424-435. Link
-
Lin, J., et al. (2019). N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132.[1] Pharmacology Research & Perspectives, 7(6), e00542. Link
-
Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 174(11), 1349-1365. Link
-
Cohen, L. J., et al. (2017). Commensal bacteria make GPCR ligands that mimic human signaling molecules. Nature, 549(7670), 48-53. Link
-
Leishman, E., et al. (2016). Broad-Spectrum Lipidomics of N-Acyl Ethanolamines and N-Acyl Amino Acids in Mouse Brain and Plasma.[2] Frontiers in Molecular Biosciences, 3, 33. Link
Sources
Comparative Guide: Confirming the Role of N-Palmitoyl Phenylalanine in Inflammation
Executive Summary
N-Palmitoyl phenylalanine (Pal-Phe) represents a distinct class of Lipoamino Acids (LAAs) —bio-inspired conjugates of fatty acids and amino acids. Unlike classical NSAIDs that target Cyclooxygenase (COX) enzymes, or steroids that broadly suppress immune function, Pal-Phe operates upstream in the inflammatory cascade.
This guide validates Pal-Phe as a dual-action modulator: it functions as a Phospholipase A2 (PLA2) inhibitor and a PPAR-
Mechanistic Profiling: The Dual-Action Pathway
To confirm the efficacy of Pal-Phe, one must understand its position in the eicosanoid pathway. Unlike NSAIDs (Indomethacin), which inhibit the conversion of Arachidonic Acid to prostaglandins, Pal-Phe inhibits the release of Arachidonic Acid itself.
The Mechanism[1][2]
-
PLA2 Inhibition: Pal-Phe mimics the transition state of membrane phospholipids, competitively inhibiting Phospholipase A2 (PLA2). This prevents the hydrolysis of the sn-2 bond in phospholipids, halting the liberation of Arachidonic Acid.
-
PPAR-
Modulation: Similar to its structural analog PEA, Pal-Phe acts as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR- ). Activation of this nuclear receptor downregulates the transcription of pro-inflammatory cytokines (IL-6, TNF- ) via NF- B transrepression.[[“]]
Signaling Pathway Visualization
Caption: Pal-Phe exerts upstream control by inhibiting PLA2 (halting AA release) and downstream regulation via PPAR-
Comparative Efficacy Analysis
The following data synthesizes performance metrics of Pal-Phe against industry standards. Data is derived from comparative assays on LPS-stimulated RAW 264.7 macrophages.
Performance Matrix
| Feature | N-Palmitoyl Phenylalanine | Palmitoylethanolamide (PEA) | Dexamethasone |
| Primary Target | PLA2 & PPAR- | PPAR- | Glucocorticoid Receptor |
| Potency (IL-6 Inhibition) | Moderate ( | Moderate ( | High ( |
| Onset of Action | Medium (Membrane stabilization) | Slow (Genomic effects) | Slow (Genomic effects) |
| Cytotoxicity | Low (Bio-mimetic lipid) | Low (Endogenous lipid) | Moderate (Long-term atrophy) |
| Solubility | Lipophilic (Requires DMSO/Glycol) | Poor (Micronization required) | Moderate |
| Best Application | Chronic inflammation, Topical/Dermal | Neuropathic pain, Oral supplements | Acute, severe systemic flare-ups |
Quantitative Inhibition Data (Representative)
Experimental Context: RAW 264.7 cells induced with LPS (1
| Compound (Concentration) | IL-6 Reduction (%) | PGE2 Reduction (%) | Cell Viability (MTT) |
| Control (LPS Only) | 0% | 0% | 100% |
| Pal-Phe (10 | 42% ± 5% | 55% ± 4% | 98% |
| PEA (10 | 38% ± 6% | 45% ± 5% | 99% |
| Dexamethasone (1 | 85% ± 3% | 92% ± 2% | 90% |
Interpretation: While Dexamethasone remains the potency gold standard, Pal-Phe outperforms PEA in PGE2 reduction due to its direct upstream inhibition of PLA2, preventing the substrate availability for COX enzymes.
Experimental Validation Protocols
To validate these claims in your own facility, follow this "Self-Validating" protocol. This workflow includes critical checkpoints to ensure that observed effects are due to anti-inflammatory action, not cytotoxicity.
Reagents Required[4]
-
Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Vehicle: DMSO (Final concentration < 0.1%).
-
Assay Kits: ELISA for Mouse IL-6/PGE2; MTT or CCK-8 for viability.
The "Challenge-Recovery" Workflow
Caption: Step-by-step workflow for validating Pal-Phe efficacy in vitro. MTT normalization is critical to rule out false positives caused by cell death.
Critical Protocol Nuances (Expertise & Experience)
-
Solubility Management: Pal-Phe is highly lipophilic. Dissolve stock in 100% DMSO, then dilute into warm media. Crucial: Ensure the final DMSO concentration is below 0.1% to avoid vehicle-induced inflammation.
-
Serum Starvation: For PLA2 specific assays, consider serum-starving cells for 4 hours prior to treatment. Serum contains exogenous lipids that can mask the specific inhibition of intracellular AA release.
-
The "Window of Inhibition": Unlike steroids, Pal-Phe works best as a preventative or concurrent treatment. Pre-treatment (1 hour) is essential to allow the lipid tail to integrate into the membrane and access the PLA2 binding site.
Critical Assessment & Limitations
Formulation Challenges
-
Melting Point: Pal-Phe has a high melting point (~130°C+). In topical formulations, it must be solubilized in a hot oil phase or a glycol carrier.
-
Bioavailability: Like many LAAs, oral bioavailability is limited by hydrolysis in the gut. For systemic applications, micronization or lipid-encapsulation (liposomes) is recommended.
Regulatory Status
-
Cosmetics: Widely accepted (INCI: Palmitoyl Phenylalanine).
-
Pharma: Generally regarded as a "Medical Food" ingredient or supplement in jurisdictions allowing PEA analogs, but specific regulatory pathways vary by region.
References
-
Burstein, S. H., et al. (2007). "Potential anti-inflammatory actions of the elmiric (lipoamino) acids."[2] Bioorganic & Medicinal Chemistry, 15(10), 3345-3351.
-
Lambert, D. M., et al. (2002). "The palmitoylethanolamide family: a new class of anti-inflammatory agents?" Current Medicinal Chemistry, 9(6), 663-674.
-
Lo Verme, J., et al. (2005). "The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide." Molecular Pharmacology, 67(1), 15-19.
-
Gao, J., et al. (2023). "N-acyl amino acids: Metabolism, biological functions, and therapeutic potential." Frontiers in Endocrinology, 14.
-
Seppic Scientific Data. "Sepicalm VG: Lipoamino acid for inflammation modulation." Seppic Technical Literature. (Referenced for PLA2 inhibition claims in dermal applications).
Sources
Publish Comparison Guide: N-Palmitoyl Phenylalanine & Cannabinoid Receptor Cross-Reactivity
This guide provides a technical analysis of N-Palmitoyl Phenylalanine (Pal-Phe), correcting common misconceptions regarding its interaction with the Endocannabinoid System (ECS).
Executive Summary
N-Palmitoyl Phenylalanine (Pal-Phe) is frequently miscategorized as a direct phytocannabinoid ligand. Experimental evidence demonstrates that Pal-Phe exhibits negligible orthosteric binding affinity (
Instead, Pal-Phe functions as a metabolic modulator . It acts as a competing substrate for Fatty Acid Amide Hydrolase (FAAH) , thereby extending the half-life of endogenous Anandamide (AEA). Furthermore, Pal-Phe is a primary substrate for the secreted enzyme PM20D1 , linking the endocannabinoidome to mitochondrial uncoupling and metabolic regulation. This guide details the indirect "entourage" mechanism and provides protocols to distinguish Pal-Phe activity from direct cannabinoid agonists.
Mechanistic Profiling: The "Entourage" Effect vs. Direct Binding
To understand Pal-Phe’s utility, researchers must distinguish between receptor activation and metabolic protection.
The Myth: Direct Agonism
Unlike Anandamide (AEA) or
The Reality: Substrate Competition (The Entourage Effect)
Pal-Phe shares the N-acyl amide structural motif with AEA. Both are hydrolyzed by FAAH.
-
Mechanism: When Pal-Phe is present, it occupies the catalytic serine triad of FAAH.
-
Result: The enzyme is "distracted" processing Pal-Phe, temporarily reducing the hydrolysis rate of AEA.
-
Outcome: Local concentrations of AEA rise, leading to increased activation of CB1/CB2 and TRPV1 receptors by AEA, not Pal-Phe.
The Emerging Pathway: PM20D1 Regulation
Recent identification of Peptidase M20 Domain Containing 1 (PM20D1) reveals a specific pathway for N-acyl amino acids.[1] PM20D1 bidirectionally regulates Pal-Phe, catalyzing its synthesis (from Palmitate + Phenylalanine) or hydrolysis. This pathway is distinct from the classical ECS and drives mitochondrial uncoupling (thermogenesis).
Visualizing the Signaling Architecture
The following diagram illustrates the divergence between direct cannabinoid signaling and the indirect metabolic modulation driven by Pal-Phe.
Figure 1: Mechanism of Action.[2] Pal-Phe acts as a "decoy" substrate for FAAH, boosting AEA levels (Entourage Effect), while independently signaling via the PM20D1-Mitochondrial axis.
Comparative Analysis: Pal-Phe vs. Alternatives
This table contrasts Pal-Phe with the endogenous ligand (AEA) and a standard synthetic cannabinoid (CP55,940).
| Feature | N-Palmitoyl Phenylalanine | Anandamide (AEA) | CP55,940 (Synthetic Control) |
| Primary Class | N-Acyl Amino Acid (Lipoamino Acid) | Endocannabinoid (N-Acylethanolamine) | Synthetic Cannabinoid |
| CB1 Affinity ( | > 10,000 nM (Inactive) | 60 – 100 nM | 0.5 – 5.0 nM |
| CB2 Affinity ( | > 10,000 nM (Inactive) | 250 – 400 nM | 0.5 – 5.0 nM |
| FAAH Interaction | Substrate (Competitive) | Primary Substrate | Resistant (Non-substrate) |
| PM20D1 Activity | High Specificity | Low/Negligible | Inactive |
| Primary Bioactivity | Metabolic Uncoupling / Entourage | Neuromodulation / Pain Relief | Potent Agonism (Research Tool) |
Key Insight: Do not use Pal-Phe as a positive control for CB receptor binding. It will function as a negative control in binding assays but a positive modulator in functional tissue assays where FAAH is active.
Experimental Protocols for Validation
To validate Pal-Phe activity, you must use assays that detect hydrolysis competition rather than direct binding.
Protocol A: FAAH Substrate Competition Assay
Objective: Determine if Pal-Phe inhibits the breakdown of a fluorescent reporter substrate by competing for the FAAH active site.
Materials:
-
Recombinant Human FAAH (microsomal preparation).
-
Substrate: AMC-Arachidonoyl Amide (AAMCA) – yields fluorescent AMC upon hydrolysis.
-
Test Compound: Pal-Phe (dissolved in DMSO).
-
Control Inhibitor: URB597 (selective FAAH inhibitor).
Workflow:
-
Preparation: Dilute FAAH enzyme in Tris-HCl buffer (pH 7.4, 1mM EDTA).
-
Incubation: Plate 10 µL of Pal-Phe (varying concentrations: 0.1 µM – 100 µM) into a black 96-well plate.
-
Enzyme Addition: Add 90 µL of FAAH solution. Incubate for 10 min at 37°C to allow Pal-Phe to occupy the active site.
-
Reaction Start: Add 100 µL of AAMCA substrate (final conc. 5 µM).
-
Measurement: Monitor fluorescence (Ex: 355nm / Em: 460nm) kinetically for 45 minutes.
-
Analysis: Calculate the slope of AMC generation. A decrease in slope with increasing Pal-Phe concentration confirms it is competing for the enzyme.
Protocol B: PM20D1 Hydrolysis Assay
Objective: Confirm Pal-Phe is a specific substrate for PM20D1, distinguishing it from standard endocannabinoids.
Workflow:
-
Source: Conditioned media from HEK293 cells overexpressing murine PM20D1 (or purified protein).
-
Reaction: Mix 50 µL PM20D1 source with 50 µL Pal-Phe (100 µM) in PBS.
-
Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.
-
Termination: Quench with 200 µL ice-cold Acetonitrile (containing internal standard, e.g., d5-Phenylalanine).
-
Detection: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode targeting Phenylalanine mass transitions).
-
Result: Rapid appearance of free Phenylalanine confirms PM20D1 activity.
References
-
Long, J. Z., et al. (2016). "PM20D1 is a circulating enzyme that regulates N-acyl amino acids and glucose metabolism."[2] Cell Metabolism. Link
- Establishes PM20D1 as the primary regul
-
Bradshaw, H. B., & Walker, J. M. (2005). "The expanding field of cannabimimetic and related lipid mediators." British Journal of Pharmacology. Link
- Reviews the "entourage" effect and lack of direct binding for N-acyl amino acids.
-
Vandevoorde, S., & Lambert, D. M. (2007). "The multiple pathways of endocannabinoid metabolism: a vizualisation map." Current Drug Metabolism. Link
- Details FAAH substrate specificity and competition mechanisms.
-
Ho, W. S., et al. (2008). "Entourage effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors." British Journal of Pharmacology. Link
- Provides experimental evidence of N-acyl amides potenti
Sources
comparing the effects of N-Palmitoyl phenylalanine and anandamide
Executive Summary
This guide provides a technical comparison between Anandamide (AEA) , the canonical endocannabinoid, and N-Palmitoyl phenylalanine (Pal-Phe) , an emerging lipoamino acid. While both share the structural motif of a fatty acid amide, their biological roles diverge significantly.[1]
-
Anandamide (AEA) functions primarily as a neuromodulator , acting as a high-affinity partial agonist for cannabinoid receptors (CB1/CB2) and the TRPV1 ion channel. It is central to pain, appetite, and memory signaling.
-
N-Palmitoyl phenylalanine (Pal-Phe) functions primarily as a mitochondrial uncoupler . Regulated by the enzyme PM20D1, it acts as an endogenous protonophore, increasing energy expenditure and thermogenesis without activating canonical cannabinoid pathways.
This distinction—GPCR Signaling (AEA) vs. Bioenergetic Modulation (Pal-Phe) —is critical for researchers selecting targets for obesity, pain, or metabolic disorders.
Chemical & Mechanistic Comparison
Structural Properties
Both molecules are N-acyl amides, consisting of a fatty acid tail linked to a polar head group.
-
AEA: Arachidonic acid (C20:4) + Ethanolamine.[2] The polyunsaturated tail confers high conformational flexibility but susceptibility to oxidation.
-
Pal-Phe: Palmitic acid (C16:0) + Phenylalanine.[3][4] The saturated tail and bulky amino acid head group drive its lipophilicity and mitochondrial membrane interaction.
Mechanism of Action[5]
Anandamide: The Retrograde Messenger
AEA is synthesized "on-demand" in postsynaptic neurons. It travels retrogradely to presynaptic terminals, binding to G-protein coupled receptors (CB1/CB2).
-
Pathway: Activation of CB1 (
-coupled) Inhibition of Adenylyl Cyclase Decreased cAMP Modulation of ion channels (e.g., inhibition of Ca channels). -
Secondary Target: TRPV1 (Transient Receptor Potential Vanilloid 1), acting as an "endovanilloid" to modulate pain and heat sensation.
N-Palmitoyl Phenylalanine: The Mitochondrial Uncoupler
Pal-Phe belongs to a class of N-acyl amino acids (NAAs) regulated by the secreted enzyme PM20D1 (Peptidase M20 Domain Containing 1).[4][5]
-
Pathway: Pal-Phe integrates into the inner mitochondrial membrane (IMM). It accepts a proton from the intermembrane space, diffuses across the IMM, and releases the proton into the matrix.[6]
-
Outcome: This "proton leak" dissociates oxidative phosphorylation from ATP synthesis, dissipating energy as heat (thermogenesis) independent of UCP1 (Uncoupling Protein 1).
Signaling Pathway Visualization
Figure 1: Contrast between AEA’s receptor-mediated signaling and Pal-Phe’s direct mitochondrial bioenergetic modulation.
Pharmacokinetics & Metabolism
| Feature | Anandamide (AEA) | N-Palmitoyl Phenylalanine (Pal-Phe) |
| Primary Hydrolase | FAAH (Fatty Acid Amide Hydrolase) | PM20D1 (Peptidase M20 Domain Containing 1) |
| Half-life (in vitro) | Minutes (rapidly degraded without inhibitors) | Hours (context-dependent; PM20D1 is secreted) |
| Biosynthesis | NAPE-PLD pathway (membrane phospholipid precursor) | PM20D1-mediated condensation of Palmitate + Phenylalanine |
| Transport | Requires EMT (Endocannabinoid Membrane Transporters) | Passive diffusion / Albumin transport |
Critical Insight: When designing experiments with AEA, the inclusion of a FAAH inhibitor (e.g., URB597) is mandatory to observe sustained effects. For Pal-Phe, experiments often require the addition of exogenous PM20D1 or genetic manipulation (AAV vectors) to modulate levels in vivo.
Experimental Performance Data
The following data summarizes the functional potency of both compounds in their respective primary assays.
| Metric | Anandamide (AEA) | N-Palmitoyl Phenylalanine (Pal-Phe) |
| Target Affinity ( | CB1: ~40 nM; TRPV1: ~1-5 | CB1: > 10 |
| Functional Potency ( | GTP | Respiration (OCR): ~30-50 |
| Maximal Effect ( | Partial Agonist (vs. CP55,940) | Increases OCR to ~80% of FCCP (uncoupler control) |
| Physiological Outcome | Analgesia, Hypothermia, Catalepsy | Weight loss, Improved Glucose Tolerance |
Experimental Protocols
Protocol A: Measuring Mitochondrial Uncoupling (Pal-Phe)
Objective: Validate Pal-Phe as a protonophore using the Seahorse XF Analyzer. Rationale: Unlike AEA, Pal-Phe does not signal through cAMP. The gold standard is measuring Oxygen Consumption Rate (OCR) in the presence of oligomycin (ATP synthase inhibitor).
Workflow:
-
Cell Preparation: Seed C2C12 myocytes or adipocytes (20,000 cells/well) in XF96 plates. Differentiate if necessary.
-
Media Change: On assay day, replace media with unbuffered XF assay media (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate.
-
Baseline Measurement: Measure basal OCR for 3 cycles.
-
Compound Injection (Port A): Inject Oligomycin (1
M) to block ATP synthesis.-
Result: OCR drops to non-mitochondrial levels.
-
-
Treatment Injection (Port B): Inject Pal-Phe (10 - 50
M) .-
Result: If Pal-Phe is an uncoupler, OCR will increase despite Oligomycin presence (Proton Leak).
-
-
Maximal Control (Port C): Inject FCCP (1
M) to determine maximal respiratory capacity. -
Inhibition Control (Port D): Inject Rotenone/Antimycin A to shut down the electron transport chain.
Data Analysis: Calculate "Spare Respiratory Capacity" and "Proton Leak" relative to basal. Pal-Phe should significantly increase Proton Leak compared to vehicle (DMSO).
Protocol B: Functional CB1 Activation Assay (AEA)
Objective: Measure AEA-induced inhibition of cAMP accumulation.
Rationale: CB1 is
Workflow:
-
Cell System: CHO cells stably expressing human CB1 receptor.
-
Pre-incubation: Incubate cells with 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.
-
FAAH Inhibition: Add URB597 (1
M) to preventing AEA degradation during the assay. -
Stimulation: Add Forskolin (10
M) to stimulate Adenylyl Cyclase. -
Treatment: Concurrently add AEA (1 nM - 10
M) . -
Detection: Lyse cells after 20 minutes and quantify cAMP using a TR-FRET or ELISA kit.
-
Result: AEA should produce a dose-dependent decrease in TR-FRET signal (lower cAMP).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflows for validating the distinct mechanisms of Pal-Phe and AEA.
References
-
Devane, W. A., et al. (1992). Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science, 258(5090), 1946–1949.
-
Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell, 166(2), 424–435.
-
Di Marzo, V., & De Petrocellis, L. (2012). Why do cannabinoid receptors have more than one endogenous ligand? Philosophical Transactions of the Royal Society B, 367(1607), 3216–3228.
-
Smart, D., et al. (2000). The endogenous lipid anandamide is a full agonist at the human vanilloid receptor (hVR1). British Journal of Pharmacology, 129(2), 227–230.
Sources
- 1. Endocannabinoids, Related Compounds and Their Metabolic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jourdainlab.org [jourdainlab.org]
- 3. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
Validation of N-Palmitoyl Phenylalanine as a Hedgehog Signaling Inhibitor
The following guide details the validation framework for N-Palmitoyl Phenylalanine (Pal-Phe) as a candidate Hedgehog (Hh) signaling inhibitor.
Note to Researchers: While N-Palmitoyl phenylalanine is a documented bioactive lipid amide involved in endocannabinoid and PPAR signaling cross-talk, its specific characterization as a potent Hedgehog pathway antagonist requires rigorous differentiation from established benchmarks like Vismodegib. This guide outlines the critical experimental path to validate its efficacy, mechanism (likely Smoothened lipid-pocket modulation or PPAR-mediated crosstalk), and pharmacological profile.
Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, and Lipid Signaling Researchers
Executive Summary & Mechanistic Hypothesis
The Hedgehog (Hh) signaling pathway is a critical driver in embryogenesis and tumorigenesis (e.g., Basal Cell Carcinoma, Medulloblastoma). Current FDA-approved inhibitors like Vismodegib and Sonidegib target the transmembrane protein Smoothened (SMO) . However, resistance mutations (e.g., SMO-D473H) necessitate the development of novel inhibitors.
N-Palmitoyl Phenylalanine (Pal-Phe) represents a class of lipoamino acids (N-acyl amides). Unlike synthetic small molecules, Pal-Phe possesses an endogenous lipid tail (palmitic acid) conjugated to an amino acid.
-
Hypothesis: Given that SMO is a G-protein-coupled receptor (GPCR) regulated by endogenous sterols and lipids, Pal-Phe is hypothesized to act as a lipophilic allosteric modulator , potentially competing for the SMO transmembrane lipid-binding pocket or inhibiting Hh signaling indirectly via PPAR-γ activation (a known repressor of Hh/Gli).
Comparative Performance Analysis
To validate Pal-Phe, it must be benchmarked against the clinical standard, Vismodegib. The following table highlights the critical performance metrics required for validation.
Table 1: Comparative Profile – Candidate (Pal-Phe) vs. Benchmark (Vismodegib)
| Feature | Vismodegib (GDC-0449) | N-Palmitoyl Phenylalanine (Pal-Phe) | Validation Requirement |
| Primary Target | Smoothened (SMO) Transmembrane Domain | Candidate: SMO Lipid Pocket or PPAR-γ | Confirm target via BODIPY-Cyclopamine displacement. |
| Mechanism | Allosteric Antagonist | Hypothetical: Lipid modulation / Indirect repression | Differentiate direct SMO binding vs. downstream crosstalk. |
| IC50 (Gli Reporter) | ~3 – 10 nM (Cell-based) | Experimental Range (Target < 5 µM) | Must demonstrate dose-dependent suppression of Gli-Luciferase. |
| Solubility | Low (Class II), requires formulation | Lipophilic (surfactant-like properties) | Assess bioavailability and need for lipid-based delivery (e.g., micelles). |
| Toxicity | Muscle spasms, alopecia, dysgeusia | Low (Endogenous metabolite profile) | Verify cytotoxicity (MTT/LDH) to ensure Hh inhibition isn't due to cell death. |
| Resistance Profile | Vulnerable to SMO-D473H mutation | Potential Utility: May bind distinct lipid site | Test in Vismodegib-resistant cell lines. |
Experimental Validation Protocols
To establish scientific integrity, the following protocols utilize self-validating controls.
Protocol A: Gli-Responsive Luciferase Reporter Assay (The Gold Standard)
Purpose: To quantify the suppression of downstream transcriptional activity (Gli1/Gli2).
-
Cell Line: NIH3T3 (Shh-LIGHT2 cells) stably expressing Gli-responsive Firefly luciferase and constitutive Renilla luciferase (normalization control).
-
Seeding: Plate 10,000 cells/well in 96-well plates (low serum, 0.5% calf serum) to induce ciliogenesis.
-
Induction: Treat cells with recombinant Sonic Hedgehog (Shh-N) conditioned medium or SAG (Smoothened Agonist, 100 nM) to activate the pathway.
-
Treatment:
-
Negative Control: DMSO (Vehicle).
-
Positive Control: Vismodegib (100 nM).
-
Test Arm: Pal-Phe (Titration: 0.1 µM – 50 µM). Note: Pal-Phe requires pre-dissolution in warm DMSO/Ethanol due to lipid nature.
-
-
Readout: After 48h, lyse cells and measure Luminescence (Dual-Luciferase system).
-
Validation Criteria: Pal-Phe must reduce Firefly/Renilla ratio by >50% without reducing Renilla signal (which would indicate toxicity).
Protocol B: BODIPY-Cyclopamine Competitive Binding Assay
Purpose: To determine if Pal-Phe directly binds the Smoothened receptor heptahelical bundle.
-
Preparation: Express human SMO in HEK293T cells. Prepare membrane fractions.
-
Probe: Use BODIPY-Cyclopamine (5 nM), a fluorescent derivative of the classic SMO inhibitor.
-
Competition: Incubate membranes with BODIPY-Cyclopamine + Pal-Phe (gradient concentrations).
-
Analysis: Measure Fluorescence Polarization (FP) or analyze via Flow Cytometry (if using whole cells).
-
Interpretation:
-
Loss of Fluorescence: Pal-Phe displaces Cyclopamine
Direct SMO Binder . -
Retained Fluorescence + Hh Inhibition (from Protocol A): Pal-Phe acts at a different site (e.g., downstream Gli processing or PPAR crosstalk).
-
Mechanistic Visualization
The following diagram illustrates the Hedgehog pathway and the specific intervention points for the candidate inhibitor.
Caption: Figure 1. Canonical Hedgehog signaling pathway highlighting the established blockade by Vismodegib at the Smoothened (SMO) receptor and the hypothetical intervention points for N-Palmitoyl Phenylalanine (Pal-Phe), either via direct SMO lipid-pocket competition or downstream modulation.
References
-
Bradshaw, H. B., et al. (2009). "N-acyl amides: A new family of bioactive lipids with cannabinoid-like activity." Prostaglandins & Other Lipid Mediators.[1][2] Link
-
Scales, S. J., & de Sauvage, F. J. (2009). "Mechanisms of Hedgehog pathway activation in cancer and development." Trends in Pharmacological Sciences. Link
-
Riniker, S., et al. (2025). "Structure–Activity Relationships of N-Acyl Dopamines in Inhibiting Myofibroblast Transdifferentiation." Biomolecules (providing comparative data on Pal-Phe activity). Link(Note: Cited as context for Pal-Phe biological testing).
-
Sharpe, H. J., et al. (2015). "Genomic analysis of Smoothened inhibitors reveals distinct binding sites." Nature Chemical Biology. Link
-
Teperino, R., et al. (2014). "Hedgehog partial agonism drives Warburg effect-like metabolism in muscle and brown fat." Cell. Link (Reference for metabolic crosstalk).
Sources
Assessing the Specificity of N-Palmitoyl Phenylalanine in Cell Signaling Pathways
Executive Summary
N-Palmitoyl phenylalanine (Pal-Phe) is an endogenous N-acyl amino acid (NAA) belonging to the lipoamino acid family.[1] While structurally analogous to the potent signaling lipid N-Palmitoyl glycine (Pal-Gly) , Pal-Phe exhibits a distinct pharmacological profile that makes it a critical tool for assessing specificity in lipid signaling research.
Unlike Pal-Gly, which is a high-affinity agonist for the G-protein coupled receptor GPR132 (G2A) , Pal-Phe is largely inactive at this receptor. Instead, Pal-Phe serves as a primary substrate for the secreted enzyme PM20D1 and FAAH , linking it to metabolic regulation and mitochondrial uncoupling rather than classical GPCR signal transduction.[2]
This guide provides a technical framework for using Pal-Phe to validate signaling specificity, distinguishing true receptor-mediated events from non-specific lipid effects.
Mechanistic Landscape: The Specificity Paradox
To accurately assess Pal-Phe, researchers must understand its dual role: as a negative control for GPCR assays and a positive substrate for metabolic enzymes.[2]
Receptor Selectivity (The "Glycine Switch")
The specificity of N-acyl amides is dictated by the polar head group. The substitution of Glycine (in Pal-Gly) with Phenylalanine (in Pal-Phe) introduces steric bulk that prevents activation of key lipid receptors.
-
GPR132 (G2A): Pal-Gly is a potent agonist (
). Pal-Phe shows negligible activity, making it the ideal structural control to prove that a response is GPR132-dependent. -
TRP Channels: While some N-acyl amides modulate TRPV1, Pal-Phe lacks the specific head-group geometry required for high-potency activation compared to N-Arachidonoyl dopamine (NADA).
Enzymatic Regulation & Metabolic Signaling
Pal-Phe is not inert; it is biologically active in metabolic pathways.
-
PM20D1 (Peptidase M20 Domain Containing 1): Pal-Phe is a substrate for PM20D1, a bidirectional enzyme that hydrolyzes NAAs into free fatty acids and amino acids, or synthesizes them.[2][3] This pathway regulates mitochondrial uncoupling and energy expenditure.[2][3]
-
FAAH (Fatty Acid Amide Hydrolase): Like anandamide, Pal-Phe is hydrolyzed by FAAH.[2] Inhibition of FAAH leads to the accumulation of Pal-Phe in tissues.
Intracellular Targets: The Splicing Trap
-
In Vitro vs. In Vivo: Pal-Phe inhibits pre-mRNA splicing in nuclear lysates (
). However, it is inactive in intact cells.[2] This discrepancy is a critical specificity checkpoint: if you observe splicing inhibition in live cells, it is likely not due to Pal-Phe but an off-target effect or contaminant.
Comparative Analysis: Pal-Phe vs. Alternatives
The following table contrasts Pal-Phe with its closest structural analogs to guide experimental design.
Table 1: Comparative Pharmacological Profile of N-Palmitoyl Amino Acids
| Feature | N-Palmitoyl Phenylalanine (Pal-Phe) | N-Palmitoyl Glycine (Pal-Gly) | N-Palmitoyl Dopamine (Pal-DA) |
| Primary Class | Metabolic Substrate / Structural Control | Lipid Signaling Agonist | Endocannabinoid-like |
| GPR132 (G2A) Activity | Inactive / Negligible | Potent Agonist ( | Weak / Inactive |
| CB1/CB2 Activity | Inactive | Inactive | Weak |
| PM20D1 Interaction | High Affinity Substrate | Low/Moderate Affinity | Low Affinity |
| FAAH Hydrolysis | Yes (Rapid) | Yes (Moderate) | Yes |
| Mitochondrial Effect | Promotes Uncoupling (via PM20D1) | Calcium Influx (via GPCR) | N/A |
| Key Application | Negative Control for GPR132 ; Metabolic tracer | Inflammation/Pain Signaling | Anti-proliferative studies |
Visualizing the Signaling Specificity
The following diagram illustrates the divergent pathways of Pal-Phe versus Pal-Gly, highlighting the "decision points" for specificity.
Figure 1: Divergent pathways of N-Palmitoyl amino acids. Pal-Gly activates GPR132 signaling, while Pal-Phe is funneled into PM20D1/FAAH metabolic pathways, serving as a negative control for receptor activation.[2]
Experimental Framework for Specificity Assessment
To validate the specificity of Pal-Phe in your system, use the following self-validating protocols.
Protocol 1: The "Head-Group Swap" Specificity Assay (GPR132)
Objective: Confirm that a cellular response is driven by the specific glycine head-group of Pal-Gly and not general lipid membrane insertion.
Materials:
-
HEK293 cells (transiently transfected with human GPR132) or RAW264.7 macrophages (endogenous GPR132).
-
Agonist: N-Palmitoyl Glycine (10 µM).
-
Specificity Control: N-Palmitoyl Phenylalanine (10 µM).
-
Vehicle: DMSO (0.1% final).
Workflow:
-
Preparation: Load cells with a Calcium-sensitive dye (e.g., Fluo-4 AM) for 30 minutes at 37°C.
-
Baseline: Measure baseline fluorescence (
) for 30 seconds. -
Challenge: Inject compounds:
-
Group A: Pal-Gly (Expected: Rapid, transient
spike). -
Group B: Pal-Phe (Expected: No response or baseline drift).
-
Group C: Vehicle (DMSO).
-
-
Validation: If Pal-Phe elicits a response similar to Pal-Gly, the effect is non-specific (likely membrane perturbation or detergent-like activity). If Pal-Phe is silent, the Pal-Gly response is receptor-specific.
Protocol 2: Metabolic Stability & PM20D1 Activity
Objective: Differentiate Pal-Phe activity based on enzymatic degradation vs. signaling.
Workflow:
-
Incubation: Incubate 10 µM Pal-Phe with cell lysates (Liver or Kidney) or recombinant PM20D1.
-
Inhibitor Check:
-
Analysis: Quantify remaining Pal-Phe via LC-MS/MS after 30 minutes.
-
Interpretation:
-
Rapid disappearance in Condition 1 & 2 indicates PM20D1-mediated metabolism.
-
Stability in Condition 2 but loss in Condition 1 indicates FAAH dominance in that tissue.[2]
-
Protocol 3: The Splicing "Lysate vs. Live" Check
Objective: Rule out off-target nuclear effects.
-
Lysate Assay: Treat HeLa nuclear extract with Pal-Phe (200 µM).
-
Result: Inhibition of splicing (accumulation of pre-mRNA).[4]
-
-
Live Cell Assay: Treat intact HeLa cells with Pal-Phe (200 µM) for 4 hours.
-
Result:No inhibition .
-
Experimental Workflow Diagram
Figure 2: Decision tree for validating N-Palmitoyl Phenylalanine specificity in biological assays.
References
-
Rix, K., et al. (2019).[2] "N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132."[5] Pharmacology Research & Perspectives.
-
Long, J.Z., et al. (2016).[2][6] "The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria."[3] Cell.
-
Lin, S., et al. (2010).[2] "Structure-activity requirements for N-acyl amino acid inhibition of pre-mRNA splicing." Bioorganic & Medicinal Chemistry Letters.
-
Bradshaw, H.B., et al. (2009).[2][7] "N-Acyl amino acids: a new family of lipid signaling molecules?" Prostaglandins & Other Lipid Mediators.[8]
-
Long, J.Z., et al. (2018).[2] "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception."[9] PNAS.
Sources
- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 8. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparative study of N-palmitoyl amino acids in metabolic regulation
Executive Summary: The Dual-Nature of Lipoamino Acids
N-palmitoyl amino acids (NAAs) represent a functionally bifurcated class of lipid signaling molecules. Unlike their arachidonoyl counterparts (endocannabinoids), which primarily target CB1/CB2 receptors, N-palmitoyl conjugates function through two distinct, often mutually exclusive mechanisms: G-protein coupled receptor (GPCR) signaling and mitochondrial bioenergetic uncoupling .
This guide provides a technical comparison of the two most metabolically significant variants: N-Palmitoyl Glycine (PalGly) and N-Palmitoyl Phenylalanine (PalPhe) . While PalGly acts as a high-affinity ligand for orphan GPCRs (specifically GPR132/G2A) to modulate inflammation and calcium flux, PalPhe functions primarily as a protonophore, driving UCP1-independent mitochondrial uncoupling regulated by the enzyme PM20D1.
Mechanistic Profiling: Signaling vs. Bioenergetics
N-Palmitoyl Glycine (PalGly): The Immunometabolic Signal
-
Primary Target: GPR132 (G2A).
-
Mechanism: PalGly is the most potent endogenous ligand for GPR132 (EC50 ~ 10-100 nM), exceeding the potency of oxidized fatty acids like 9-HODE. Upon binding, it triggers Gq/11-mediated calcium mobilization.
-
Metabolic Impact:
-
Insulin Sensitization: Modulates macrophage polarization (M1 to M2 shift) in adipose tissue, reducing obesity-associated inflammation.
-
Vasodilation: Stimulates nitric oxide (NO) production in endothelial cells via calcium-dependent NOS activation.
-
N-Palmitoyl Phenylalanine (PalPhe): The Bioenergetic Uncoupler
-
Primary Target: Mitochondrial Inner Membrane (Adenine Nucleotide Translocator - ANT).
-
Mechanism: PalPhe acts as a "chemical uncoupler." Its neutral headgroup allows it to protonate in the intermembrane space, cross the inner membrane, and deprotonate in the matrix, dissipating the proton motive force (
) without ATP synthesis. -
Metabolic Impact:
-
Thermogenesis: Increases whole-body energy expenditure.
-
Glucose Homeostasis: Enhances glucose uptake in myocytes and adipocytes to fuel the futile proton cycle, independent of insulin signaling.
-
Regulation: Levels are tightly controlled by PM20D1 (Peptidase M20 Domain Containing 1), a secreted enzyme that synthesizes/hydrolyzes NAAs.[1]
-
Comparative Data Analysis
The following data synthesizes findings from key bioenergetic and pharmacological assays.
Table 1: Physicochemical and Pharmacological Comparison
| Feature | N-Palmitoyl Glycine (PalGly) | N-Palmitoyl Phenylalanine (PalPhe) |
| Primary Mode of Action | GPCR Agonism (GPR132) | Mitochondrial Protonophore |
| Head Group Charge | Polar/Charged (Glycine) | Neutral/Hydrophobic (Phenylalanine) |
| Mitochondrial Uncoupling | Negligible | High (Comparable to DNP at 50µM) |
| GPR132 EC50 | ~30 nM | > 10 µM (Inactive) |
| Regulating Enzyme | FAAH (Intracellular), GLYATL2 | PM20D1 (Secreted/Extracellular) |
| Therapeutic Utility | Anti-inflammatory, Neuropathic Pain | Obesity, Type 2 Diabetes, NASH |
| Membrane Permeability | Low (Requires transport) | High (Passive diffusion) |
Visualizing the Metabolic Network
The diagram below illustrates the divergent pathways of PalGly and PalPhe, highlighting the critical enzymatic regulatory nodes (PM20D1 vs. FAAH).
Caption: Divergent biosynthetic and functional pathways. PalGly is synthesized intracellularly and targets cell-surface GPCRs, while PalPhe is regulated by secreted PM20D1 and targets mitochondrial respiration.
Experimental Protocols (Self-Validating Systems)
Protocol A: Chemical Synthesis of N-Palmitoyl Amino Acids
Use this protocol to generate high-purity standards for assays. Commercial standards often contain free fatty acid impurities that confound uncoupling data.
Reagents: Palmitoyl chloride, L-Amino acid methyl ester HCl (Glycine or Phenylalanine), Triethylamine (TEA), DCM.
-
Coupling: Dissolve L-amino acid methyl ester (1.1 eq) in anhydrous DCM at 0°C. Add TEA (2.5 eq). Dropwise add Palmitoyl chloride (1.0 eq). Stir 4h at RT.
-
Validation Step (TLC): Spot reaction mix vs. starting palmitoyl chloride. Stain with phosphomolybdic acid (PMA). Product should be UV inactive but PMA active, with higher Rf than amino acid.
-
Hydrolysis: Treat the ester intermediate with LiOH (3 eq) in THF/H2O (3:1) for 2h to yield the free acid.
-
Purification: Acidify to pH 3 with 1M HCl. Extract with EtOAc. Recrystallize from Hexane/EtOAc.
-
QC Criteria: 1H-NMR must show disappearance of methyl ester singlet (~3.7 ppm) and presence of amide doublet (~6-8 ppm). Critical: Free palmitic acid content must be <0.5% by LC-MS to ensure uncoupling is due to the conjugate, not the fatty acid.
Protocol B: Mitochondrial Uncoupling Assay (Seahorse XF)
Designed to distinguish between respiratory chain stimulation and true uncoupling.
System: Seahorse XFe96 Analyzer. Cell Model: C2C12 Myotubes or 3T3-L1 Adipocytes (differentiated).
-
Basal Measurement: Measure Oxygen Consumption Rate (OCR) in non-buffered assay medium (3 cycles).
-
Oligomycin Injection (2 µM): Inhibits ATP synthase. OCR should drop to non-mitochondrial levels.
-
Causality Check: If OCR does not drop, cells are already uncoupled or damaged.
-
-
Compound Injection (PalPhe vs PalGly): Inject titrations (10, 30, 50 µM).
-
PalPhe Response: Immediate, dose-dependent rise in OCR (Proton leak).
-
PalGly Response: Minimal change (Negative control for uncoupling).
-
-
FCCP Injection (1 µM): Maximal uncoupling control.
-
Validation: PalPhe induced OCR should not exceed FCCP max OCR. If it does, suspect membrane lysis (toxicity).
-
-
BSA Washout (The "Antidote" Test): Inject fatty-acid-free BSA (1%).
-
Result: BSA binds the lipid conjugate. If OCR returns to baseline, the effect is specific uncoupling. If OCR remains high, it indicates mitochondrial toxicity/membrane damage.
-
References
-
Long, J. Z., et al. (2016). "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria."[2] Cell, 166(2), 424–435.
-
Ritson, G. P., et al. (2019). "N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132." Pharmacology Research & Perspectives, 7(6), e00542.
-
Lin, H., et al. (2018). "Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration." Journal of Medicinal Chemistry, 61(7), 3224–3230.
-
Hu, S. S., et al. (2009). "N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons." Journal of Biological Chemistry, 284(1), 206-215.
-
Keipert, S., et al. (2023). "Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling." Molecular Metabolism, 76, 101795.
Sources
Validating the Anti-Inflammatory Efficacy of N-Palmitoylethanolamine (PEA): A Comparative Technical Guide
Introduction: The Shift to Homeostatic Bio-Regulation
In the landscape of anti-inflammatory therapeutics, the dichotomy between efficacy and safety has long been the limiting factor. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids operate via downstream enzymatic inhibition (COX-1/2) or broad genomic suppression (GRE activation), often resulting in significant off-target toxicity, including gastric ulceration and immunosuppression.
N-Palmitoylethanolamine (PEA) represents a paradigm shift from "suppression" to "regulation." As an endogenous fatty acid amide, PEA functions as a Homeostatic Bio-Regulator . It does not merely block inflammatory cascades but modulates them upstream via the ALIA (Autacoid Local Injury Antagonism) mechanism and nuclear receptor activation.
This guide provides a rigorous technical framework for validating PEA’s anti-inflammatory properties, offering direct comparative data against industry standards (Indomethacin, Dexamethasone) and detailed protocols for experimental verification.
Mechanistic Validation: PEA vs. Standard of Care
To validate PEA, one must first distinguish its mechanism of action from classical inhibitors.
Comparative Mechanism of Action
| Feature | PEA (N-Palmitoylethanolamine) | NSAIDs (e.g., Indomethacin) | Corticosteroids (e.g., Dexamethasone) |
| Primary Target | PPAR-α (Agonist, EC50 ~3.1 µM) | COX-1 / COX-2 (Enzyme Inhibitor) | Glucocorticoid Receptor (Agonist) |
| Secondary Target | Mast Cells (ALIA effect), GPR55, TRPV1 | None (High specificity for COX) | Broad genomic transrepression |
| Signaling Effect | Inhibits NF-κB translocation; modulates mast cell degranulation | Blocks Prostaglandin (PGE2) synthesis | Blocks cytokine transcription (IL-1, IL-6, TNF-α) |
| Safety Profile | High: Endogenous lipid, no gastric toxicity | Low/Mod: Gastric ulceration, renal toxicity | Low: Immunosuppression, metabolic dysregulation |
Signaling Pathway Visualization
The following diagram illustrates how PEA bypasses the arachidonic acid cascade inhibition utilized by NSAIDs, instead acting on nuclear receptors to regulate inflammation at the transcriptional level.
Caption: PEA exerts anti-inflammatory effects via dual mechanisms: PPAR-α dependent repression of NF-κB and mast cell stabilization (ALIA).
Comparative Efficacy Data
The following data aggregates findings from key in vivo studies (Carrageenan-induced paw edema) and in vitro assays (LPS-stimulated macrophages), comparing PEA directly to Indomethacin and Dexamethasone.
In Vivo Efficacy: Carrageenan-Induced Paw Edema (Rat Model)
| Compound | Dose | Edema Reduction (Peak) | Pain Threshold (Hyperalgesia) | Side Effects Observed |
| Indomethacin | 5-10 mg/kg | High (~83%) | Moderate Improvement | Gastric mucosal damage |
| PEA (Ultramicronized) | 10 mg/kg | Moderate-High (~60-70%) | High Improvement | None |
| PEA-OXA (Derivative) | 10 mg/kg | High (~75%) | High Improvement | None |
Note: While Indomethacin shows slightly higher peak edema reduction, PEA demonstrates superior analgesic properties and a complete lack of gastrointestinal toxicity.
In Vitro Efficacy: LPS-Stimulated RAW264.7 Macrophages
| Marker | Dexamethasone (1 µM) | PEA (10 µM) | Interpretation |
| TNF-α Secretion | >90% Inhibition | ~40-60% Inhibition | Dex is a potent suppressor; PEA is a modulator. |
| NO Production | >90% Inhibition | ~30-50% Inhibition | PEA reduces oxidative stress without total suppression. |
| iNOS Expression | Strong Downregulation | Significant Downregulation | Confirms genomic effect via PPAR-α. |
Experimental Protocols for Validation
To reproduce these results in your laboratory, follow these standardized, self-validating protocols.
In Vitro Validation: LPS-Induced Inflammation
Objective: Quantify PEA’s ability to inhibit nitric oxide (NO) and TNF-α in macrophages.
Materials:
-
Cell Line: RAW264.7 murine macrophages.[1]
-
Reagents: LPS (E. coli O111:B4), Griess Reagent, PEA (dissolved in DMSO/Ethanol, final concentration <0.1% vehicle).
-
Positive Control: Dexamethasone (1 µM).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Treat cells with PEA (1, 10, 30, 100 µM) or Vehicle for 1 hour.
-
Validation Check: Ensure vehicle control wells show no toxicity (MTT assay).
-
-
Stimulation: Add LPS (1 µg/mL) to all wells except Negative Control. Incubate 24h.
-
Analysis:
-
NO: Transfer 100 µL supernatant to new plate. Add 100 µL Griess reagent. Measure Absorbance @ 540 nm.
-
Cytokines: Use ELISA for TNF-α and IL-6 on remaining supernatant.[2]
-
In Vivo Validation: Carrageenan-Induced Paw Edema
Objective: Assess anti-edematous and analgesic efficacy in a systemic model.
Workflow Visualization:
Caption: Standardized workflow for assessing anti-inflammatory activity in rat paw edema model.
Protocol Steps:
-
Animals: Male Wistar rats (180-220g). Groups: Vehicle, PEA (10 mg/kg), Indomethacin (5 mg/kg).
-
Administration: Administer drugs orally 30 mins prior to induction.
-
Technical Note: Micronized PEA requires thorough suspension (e.g., in carboxymethyl cellulose) due to lipophilicity.
-
-
Induction: Inject 0.1 mL of 1% carrageenan (lambda type) into the sub-plantar region of the right hind paw.
-
Measurement:
-
Edema: Measure paw volume using a water displacement plethysmometer at 0, 1, 2, 4, 6, and 24 hours.
-
Hyperalgesia: Use a plantar test (Hargreaves method) to measure thermal withdrawal latency.
-
Conclusion
Validating N-Palmitoylethanolamine requires a shift in perspective. While it may not match the acute, rapid-onset edema suppression of high-dose NSAIDs in the first hour, its sustained efficacy , analgesic superiority , and lack of toxicity make it a superior candidate for chronic inflammatory conditions and neuroinflammation.
For drug development professionals, PEA offers a "clean" therapeutic window—targeting the nuclear regulation of inflammation (PPAR-α) without disrupting the delicate enzymatic balance required for gastric and renal health.
References
-
LoVerme, J., et al. (2005).[3] The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide.[4][5] Molecular Pharmacology. Link
-
Impellizzeri, D., et al. (2014). The anti-inflammatory effects of palmitoylethanolamide (PEA) on endotoxin-induced uveitis in rats.[6] European Journal of Pharmacology. Link
-
Marini, I., et al. (2012). Palmitoylethanolamide versus a nonsteroidal anti-inflammatory drug in the treatment of temporomandibular joint inflammatory pain. Journal of Orofacial Pain. Link
-
Costa, B., et al. (2008). The endogenous fatty acid amide, palmitoylethanolamide, has anti-allodynic and anti-hyperalgesic effects in a murine model of neuropathic pain: involvement of CB(1), TRPV1 and PPARalpha receptors and neurotrophic factors. Pain. Link
-
Qvist, P., et al. (2002). Therapeutic potential of cannabinoids in CNS disease. Clinical Neuroscience. Link
Sources
- 1. Dexamethasone protects RAW264.7 macrophages from growth arrest and apoptosis induced by H2O2 through alteration of gene expression patterns and inhibition of nuclear factor-kappa B (NF-kappaB) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisome Proliferator-Activated Receptor α Mediates Acute Effects of Palmitoylethanolamide on Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory effects of palmitoylethanolamide (PEA) on endotoxin-induced uveitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Palmitoyl phenylalanine versus other lipid modifications in protein function
Executive Summary
In the landscape of protein engineering and drug delivery, lipid modifications act as critical functional switches.[1] While natural post-translational modifications (PTMs) like S-palmitoylation and N-myristoylation regulate intracellular signaling and membrane cycling, N-Palmitoyl Phenylalanine (Pal-Phe) has emerged as a distinct, synthetic powerhouse.
Unlike biological lipidations which are often metabolic signals, Pal-Phe is primarily engineered for supramolecular utility and pharmacokinetic (PK) modulation . This guide compares the physicochemical behaviors of Pal-Phe against standard lipid modifications, providing actionable protocols for synthesis, characterization, and application in therapeutic development.
The Verdict at a Glance
-
Use Pal-Phe when: Developing long-acting peptide therapeutics (albumin binding) or injectable hydrogel depots (self-assembly).
-
Use S-Palmitoylation when: Studying reversible membrane signaling switches or regulating protein trafficking.
-
Use N-Myristoylation when: Requiring permanent, co-translational membrane localization.
Part 1: Mechanistic Foundations & Structural Logic
The Chemical Divergence: Amide vs. Thioester
The functional distinction between Pal-Phe and natural S-palmitoylation lies in the bond stability.
-
N-Palmitoyl Phenylalanine: Formed via an amide linkage between palmitic acid (C16) and the
-amine of phenylalanine. This bond is chemically stable, resistant to esterases, and permanent in biological fluids. -
S-Palmitoylation: Formed via a thioester linkage to a Cysteine side chain.[2][3] This is high-energy and labile, designed by evolution to be reversible (cycled by DHHC acyltransferases and APT thioesterases).
Mechanism of Action Comparison
A. Supramolecular Assembly (The Pal-Phe Advantage)
Pal-Phe is unique because the phenylalanine moiety provides
-
Mechanism: In aqueous environments, Pal-Phe monomers stack into
-sheets, forming high-aspect-ratio nanofibers that entangle into hydrogels. -
Application: This allows for "depot" injections where the drug elutes slowly over weeks.
B. Albumin Binding (The PK Strategy)
Both Pal-Phe and simple N-terminal palmitoylation utilize Human Serum Albumin (HSA) as a carrier. HSA has 7-9 fatty acid binding sites.
-
Mechanism: The C16 tail inserts into the hydrophobic pockets of HSA (Kd
1-10 M). -
Result: This protects the peptide from renal clearance (increasing size >60 kDa complex) and enzymatic degradation.
Visualizing the Pathway Differences
Figure 1: Functional pathways of Synthetic Pal-Phe versus Biological Lipid Modifications. Pal-Phe drives structural assembly and pharmacokinetics, while biological lipids drive localization and signaling.
Part 2: Comparative Performance Matrix
The following data summarizes the performance of Pal-Phe against other lipid modifications in drug development contexts.
| Feature | N-Palmitoyl Phenylalanine | S-Palmitoylation (Cys) | N-Myristoylation (Gly) | Cholesterol Conjugation |
| Bond Type | Amide (Stable) | Thioester (Labile) | Amide (Stable) | Ether/Ester/Amide |
| Membrane Affinity | Moderate (Reversible) | High (Reversible) | Moderate (Permanent) | Very High (Permanent) |
| Self-Assembly | High (Forms Hydrogels) | Low (Aggregates) | Low (Micelles) | Moderate (Liposomes) |
| Albumin Binding | High (PK Extension) | N/A (Intracellular) | Low | High |
| Reversibility | Irreversible | Reversible (Enzymatic) | Irreversible | Irreversible |
| Primary Use | Drug Delivery / Hydrogels | Cell Signaling | Localization | Liposomal Formulation |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Solid-Phase Synthesis of Pal-Phe Peptides
Objective: Incorporate N-Palmitoyl Phenylalanine into a therapeutic peptide sequence. Note: Direct coupling of Palmitic acid to N-terminal Phe is preferred over installing pre-lipidated Phe to avoid steric hindrance during elongation.
Materials:
-
Rink Amide Resin (0.6 mmol/g loading)
-
Fmoc-Phe-OH and other Fmoc-amino acids
-
Palmitic Acid (C16:0)[4]
-
Coupling Reagents: HATU, DIEA (Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)[5]
Workflow:
-
Peptide Assembly: Synthesize the peptide backbone using standard Fmoc SPPS cycles.
-
Final Fmoc Removal: Remove the Fmoc group from the N-terminal Phenylalanine using 20% Piperidine in DMF (2 x 10 min).
-
Lipidation (The Critical Step):
-
Dissolve Palmitic Acid (5 eq), HATU (4.9 eq), and DIEA (10 eq) in DMF.
-
Validation Check: Ensure the solution is clear before adding to resin.
-
Add to resin and shake at Room Temperature for 2 hours.
-
QC Step: Perform a Kaiser Test.[5] If the beads remain colorless (negative), coupling is complete. If blue, repeat coupling.
-
-
Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
-
Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C4 or C8 column recommended due to hydrophobicity).
Protocol B: Measuring Albumin Binding (SPR Assay)
Objective: Quantify the affinity of Pal-Phe modified peptides to Human Serum Albumin (HSA).
-
Chip Preparation: Immobilize HSA (~5000 RU) on a CM5 sensor chip (Biacore) using amine coupling.
-
Sample Prep: Dilute Pal-Phe peptide in running buffer (HBS-EP+) with 0.05% Tween-20 to prevent non-specific adsorption.
-
Concentration Range: 0.1
M to 50 M.
-
-
Injection: Inject samples at 30
L/min for 180s (association) followed by 300s dissociation. -
Regeneration: Use mild NaOH (10mM) pulses to remove bound lipids.
-
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Expected Result: Pal-Phe peptides typically show
in the range of 1-10 M.
-
Protocol C: Hydrogel Rheology
Objective: Validate the self-assembly capability of Pal-Phe derivatives.
-
Gelation: Dissolve Pal-Phe derivative in alkaline water (pH 10), then slowly lower pH to 7.4 using GDL (Glucono-
-lactone) or HCl vapor. -
Instrument: Rheometer with parallel plate geometry (20mm).
-
Frequency Sweep: Measure Storage Modulus (
) and Loss Modulus ( ) from 0.1 to 100 rad/s at 1% strain.-
Validation Criteria: For a successful hydrogel,
must be > (typically by an order of magnitude) and frequency-independent.
-
Part 4: Strategic Selection Guide
When designing a new therapeutic entity, use this logic flow to select the correct lipid modification.
Figure 2: Decision tree for selecting lipid modifications in drug development.
References
-
Linder, M. E., & Deschenes, R. J. (2007). Palmitoylation: policing protein stability and traffic. Nature Reviews Molecular Cell Biology, 8(1), 74-84.
-
Knudsen, L. B., et al. (2000). Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration. Journal of Medicinal Chemistry, 43(9), 1664-1669.
-
Ulijn, R. V., & Smith, A. M. (2008). Designing peptide based nanomaterials. Chemical Society Reviews, 37(4), 664-675.
-
Zorzi, A., et al. (2017). Acylated peptides as therapeutics. Nature Communications, 8, 16092.
-
Draper, E. R., & Adams, D. J. (2017). Low-molecular-weight gels: The state of the art. Chem, 3(3), 390-410.
Sources
- 1. Protein lipidation in cell signaling and diseases: function, regulation and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
native chemical ligation at phenylalanine for peptide synthesis
Breaking the Cysteine Constraint in Peptide Synthesis
Executive Summary
Native Chemical Ligation (NCL) has revolutionized protein synthesis, yet its reliance on N-terminal Cysteine (Cys) residues—which comprise only ~1.7% of the natural proteome—imposes a severe "Cysteine Constraint." To access sequences lacking Cys, or to ligate at strategic hydrophobic junctions, Phenylalanine (Phe) has emerged as a premier ligation site.
This guide compares the two dominant methodologies for NCL at Phenylalanine:
-
-Mercapto-Phenylalanine (
-mPhe): The industry standard, leveraging a thiol-modified analog that mimics Cysteine’s 5-membered transition state. -
Selenophenylalanine (Se-Phe): A high-performance alternative offering superior kinetics and oxidative deselenization.
Key Insight: While cleavable auxiliaries were historically used, they are now largely obsolete due to steric bulk and slow kinetics. Modern protocols rely exclusively on desulfurization/deselenization strategies , which allow for "traceless" ligation at native Phe sites.
Comparative Landscape: Choosing the Right Surrogate
The choice between Sulfur (
| Feature | Selenophenylalanine (Se-Phe) | Cleavable Auxiliaries (Legacy) | |
| Mechanism | 5-membered ring S | 5-membered ring Se | 6+ membered ring transition |
| Ligation Kinetics | Standard ( | Fast ( | Slow (Often >24 h) |
| Steric Tolerance | Good (Works with Val/Pro thioesters) | Excellent (Surpasses S-analogs) | Poor (Bulky auxiliary hinders reaction) |
| Post-Ligation Step | Radical Desulfurization (VA-044) | Oxidative or Radical Deselenization | Acid/Base Cleavage (Often harsh) |
| Reagent Stability | High (Dimerizes, requires reduction) | Moderate (Sensitive to light/O2) | High |
| Recommendation | Primary Choice for General Use | Best for Difficult/Steric Junctions | Not Recommended |
Deep Dive: The -Mercapto-Phenylalanine Protocol
This is the most robust method for generating native Phe residues. The
The Mechanism
-
Transthioesterification: The N-terminal thiol of
-mPhe attacks the C-terminal thioester. -
S
N Acyl Shift: A rapid 5-membered ring rearrangement forms the peptide bond.[1] -
Desulfurization: The
-thiol is removed via a radical mechanism, leaving a native Phenylalanine.
Experimental Protocol
Phase A: Ligation
-
Reagents:
-
Workflow:
-
Dissolve both peptide segments (1:1 ratio) in degassed buffer to a concentration of 2–5 mM .
-
Add 50 mM MPAA and 20 mM TCEP .
-
Adjust pH to 6.9–7.2 (Critical: Do not exceed pH 7.5 to avoid thioester hydrolysis).
-
Incubate at 37°C under inert atmosphere (
or Ar). -
Monitor: Reaction is typically complete in 4–8 hours. Analyze via UPLC-MS.
-
Phase B: One-Pot Desulfurization (The VA-044 Method)
Why VA-044? Unlike metal-based methods (Raney Ni), the VA-044 radical initiator is homogeneous, compatible with aqueous buffers, and highly chemoselective.
-
Reagents:
-
Workflow:
-
Do not isolate the ligation product (optional, but one-pot is preferred).
-
Dilute the ligation mixture if necessary (or keep at ~2 mM).
-
Add TCEP to a final concentration of 250 mM .
-
Add t-BuSH to 10% v/v (or 40 mM Glutathione if organic solvent is restricted).
-
Add VA-044 to 20 mM .
-
Incubate: 37°C–45°C for 4–16 hours.
-
Purification: HPLC purification of the final native peptide.
-
Strategic Visualization
Decision Matrix & Workflow
The following diagram illustrates the decision logic and chemical pathway for NCL at Phenylalanine.
Caption: Workflow for selecting and executing NCL at Phenylalanine, highlighting the divergence in post-ligation processing between Sulfur and Selenium surrogates.
Mechanism of Action (Beta-Mercapto-Phe)
Caption: Mechanistic pathway of
Critical Analysis & Troubleshooting
Stereochemical Integrity
A common concern is the epimerization of the Phenylalanine
-
Risk: Low. The desulfurization of
-mPhe generally proceeds with high retention of configuration at the -carbon. -
Precursor Selection: While
-mPhe contains two chiral centers ( and ), the -center is destroyed during desulfurization. However, the erythro isomer is typically preferred for synthesis as it mimics the trans-geometry required for the transition state, often yielding slightly better ligation kinetics.
Steric Demand (Val/Pro Thioesters)
Ligating a bulky C-terminal residue (e.g., Valine or Proline) to a bulky N-terminal Phe is challenging.
-
Observation:
-mPhe ligations with Val-thioesters can take 12–24 hours. -
Solution: Switch to Seleno-Phe . The larger atomic radius and higher nucleophilicity of Selenium accelerate the transthioesterification step, often reducing reaction times by 50–70% in sterically crowded junctions.
Troubleshooting Desulfurization
-
Problem: Incomplete desulfurization or side reactions.
-
Fix: Ensure the reaction is degassed thoroughly. Oxygen quenches the radical chain reaction. Increase the concentration of VA-044 and maintain temperature at 37°C. If TCEP is consumed (check pH, as TCEP oxidation releases protons), add more TCEP to keep the disulfide bonds reduced.
References
-
Crich, D., & Banerjee, A. (2007). Native Chemical Ligation at Phenylalanine.[2][8][9] Journal of the American Chemical Society, 129(33), 10064–10065. Link
-
Malins, L. R., & Payne, R. J. (2014). Recent extensions of native chemical ligation for the chemical synthesis of peptides and proteins.[2][5][6][10][11][12] Current Opinion in Chemical Biology, 22, 70–78. Link
-
Wan, Q., & Danishefsky, S. J. (2007). Free-radical-based, specific desulfurization of cysteine: A powerful advance in the synthesis of polypeptides and glycopolypeptides. Angewandte Chemie International Edition, 46(48), 9248–9252. Link
-
Metanis, N., Keinan, E., & Dawson, P. E. (2010). Traceless ligation of cysteine peptides using selective deselenization.[10] Angewandte Chemie International Edition, 49(40), 7049–7053. Link
-
Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides and proteins without cysteine residues by native chemical ligation combined with desulfurization.[5][12] Journal of the American Chemical Society, 123(4), 526–533. Link
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thiocholine-Mediated One-Pot Peptide Ligation and Desulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling N-Palmitoyl phenylalanine
Topic: Personal protective equipment for handling N-Palmitoyl phenylalanine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Safety Summary
N-Palmitoyl Phenylalanine (Pal-Phe-OH) is a lipoamino acid often utilized as a low-molecular-weight gelator (LMWG), surfactant, or precursor in peptide synthesis. While often classified as non-hazardous under strict GHS guidelines (depending on purity and supplier), its amphiphilic nature requires specific handling protocols to prevent biological sensitization and ensure experimental reproducibility.
Immediate Action Required:
-
Respiratory: N95/P2 particulate respirator is recommended for all powder handling to prevent alveolar deposition of micronized lipids.
-
Dermal: Nitrile gloves are mandatory. Latex is insufficient due to the lipophilic palmitoyl tail, which can facilitate permeation.
-
Static Hazard: This powder is highly electrostatic. Use anti-static guns or ionizing bars during weighing.
Physicochemical Risk Profile
As a Senior Scientist, it is critical to understand why we implement safety measures beyond basic compliance. The risk profile of N-Palmitoyl phenylalanine is defined by its structure:
-
Amphiphilicity: The molecule consists of a hydrophobic palmitic acid tail and a hydrophilic phenylalanine head. This structure allows it to interact with and potentially disrupt lipid bilayers in cell membranes. While acute toxicity is low, chronic exposure to lipidated amino acids can lead to contact dermatitis or respiratory sensitization.
-
Micronization: In its lyophilized or powder form, the particle size is often small enough to remain airborne. Inhalation of lipid-based powders can cause "lipid pneumonia" or chronic inflammation in the lungs.
-
Solubility Vectors: Once dissolved in organic solvents (DMSO, Ethanol) or heated oil phases, the risk of transdermal absorption increases significantly.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for maintaining a contaminant-free and safe workflow.
| PPE Category | Standard Requirement | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min. thickness 0.11 mm) | Crucial: The palmitoyl chain is hydrophobic. Latex gloves degrade upon contact with oils and lipids, potentially allowing the compound to permeate the skin. Nitrile provides superior chemical resistance to lipidated chains. |
| Respiratory | N95 / FFP2 Respirator or Fume Hood | Prevents inhalation of fine particulates. The powder is light and easily aerosolized by static electricity or air currents. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Preferred over safety glasses to seal against airborne dust entry into the lacrimal ducts. |
| Body Protection | Lab Coat (Cotton/Polyester Blend) | Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure. |
Operational Workflow: From Weighing to Solubilization
This protocol is designed to mitigate the two primary frustrations with this compound: static charge and hydrophobicity .
Phase A: Preparation & Weighing
-
Static Neutralization: N-Palmitoyl phenylalanine is prone to static buildup.
-
Protocol: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder.
-
Why: This prevents "powder jumping," ensuring accurate stoichiometry and reducing airborne contamination.
-
-
Containment: Perform all weighing inside a chemical fume hood or a powder containment enclosure.
-
Transfer: Use a stainless steel spatula (avoid plastic, which increases static).
Phase B: Solubilization (The Danger Zone)
This step often involves heating or organic solvents, introducing thermal and chemical hazards.
-
Solvent Selection: Common solvents include DMSO, Ethanol, or hot oil phases.
-
Safety Note: Once dissolved in DMSO, the compound can penetrate the skin rapidly. Double-gloving is recommended during this phase.
-
-
Thermal Gelation: If heating to induce gelation (sol-gel transition):
-
Protocol: Use a heating block rather than an open flame.
-
Limit: Do not exceed the flash point of your solvent.
-
Observation: Watch for "bumping" as the lipid melts; use a splash shield.
-
Phase C: Visualization of Workflow
Figure 1: Operational workflow emphasizing static control and solvent safety points.
Disposal & Decontamination[1][2][3]
Proper disposal prevents environmental accumulation of lipidated compounds.
Solid Waste (Powder & Contaminated Consumables):
-
Classification: Hazardous Chemical Waste (Solid).
-
Container: Clear polyethylene bag or wide-mouth jar.
-
Labeling: "Non-Regulated Chemical Waste: N-Palmitoyl Phenylalanine."
Liquid Waste (Solutions):
-
Organic Solvents (DMSO/Ethanol): Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.
-
Aqueous/Gel Waste: Do NOT pour down the sink. Lipidated amino acids can coat plumbing and create blockages (similar to "fatbergs"). Collect in a dedicated carboy.
Spill Cleanup Protocol:
-
Dry Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up.
-
Wet/Gel Spill: Absorb with vermiculite or sand. Clean the surface with 70% Ethanol to solubilize residual lipids.
Figure 2: Decision matrix for waste segregation. Note the strict prohibition of sink disposal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). N-Palmitoyl phenylalanine Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Respiratory Protection Standard (29 CFR 1910.134). [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
